molecular formula C8H15N B1526887 1-Azaspiro[3.5]nonane CAS No. 13374-55-5

1-Azaspiro[3.5]nonane

Cat. No.: B1526887
CAS No.: 13374-55-5
M. Wt: 125.21 g/mol
InChI Key: XSVCZOLYJIKPPH-UHFFFAOYSA-N
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Description

1-Azaspiro[3.5]nonane is a valuable spirocyclic compound used as a key intermediate in the synthesis of novel pharmaceuticals . Its unique spirocyclic structure and nitrogen functionality make it particularly valuable in medicinal chemistry for creating bioactive molecules with improved selectivity and metabolic stability . This compound is commonly employed as a central scaffold in drug discovery programs, especially in the development of central nervous system agents and the preparation of receptor ligands, including those targeting serotonin and dopamine receptors . The incorporation of spirocyclic design elements, such as the 1-azaspiro[3.5]nonane scaffold, is a recognized strategy in drug design to access new chemical space, reduce conformational flexibility, and improve the physicochemical properties of potential drug candidates . This approach has been successfully applied in advanced research areas, including the structure-guided design of potent spirocyclic inhibitors for targets like the SARS-CoV-2 3CL protease . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-8(5-3-1)6-7-9-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVCZOLYJIKPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13374-55-5
Record name 1-azaspiro[3.5]nonane
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Foundational & Exploratory

1-Azaspiro[3.5]nonane chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Azaspiro[3.5]nonane and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-azaspiro[3.5]nonane scaffold, characterized by a four-membered azetidine ring fused to a six-membered cyclohexane ring at a single carbon atom, represents a significant structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a compelling alternative to traditional flat aromatic structures, enabling enhanced pharmacological profiles. This guide provides a comprehensive technical overview of the 1-azaspiro[3.5]nonane core, delving into its structure, conformational analysis, physicochemical properties, and synthetic strategies. Drawing upon data from computational studies and a variety of its derivatives, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for the effective application of this versatile scaffold in the design of novel therapeutics.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

The imperative to "escape from flatland" has become a guiding principle in contemporary drug discovery, compelling medicinal chemists to explore molecular frameworks that offer greater three-dimensionality.[1] Spirocycles, such as 1-azaspiro[3.5]nonane, have emerged as particularly attractive scaffolds due to their rigid structures, which can confer enhanced binding affinity and selectivity for biological targets.[2] The unique architecture of the 1-azaspiro[3.5]nonane system, with its defined exit vectors, provides a robust platform for the strategic placement of functional groups to optimize structure-activity relationships (SAR).

Molecular Structure and Conformational Dynamics

The 1-azaspiro[3.5]nonane molecule consists of a cyclohexane ring and an azetidine ring sharing a single spiro carbon atom. This arrangement imparts significant conformational constraints on the molecule.

Structural Representation

The fundamental structure of 1-azaspiro[3.5]nonane is depicted below.

Caption: 2D Structure of 1-Azaspiro[3.5]nonane.

Conformational Analysis

The conformational behavior of the 1-azaspiro[3.5]nonane system is primarily dictated by the chair conformation of the cyclohexane ring. Substituents on the cyclohexane ring will preferentially occupy the equatorial position to minimize steric strain, a principle well-established in conformational analysis. The azetidine ring is puckered and not planar. The interplay between the puckering of the four-membered ring and the chair-boat interconversion of the six-membered ring results in a complex conformational landscape.

Computational studies and experimental data from substituted analogs are crucial for a detailed understanding of these conformational preferences.[1] For instance, the introduction of bulky substituents, such as a tert-butyl group, can significantly influence the conformational equilibrium.[1]

Physicochemical Properties

PropertyPredicted ValueSource
Molecular Formula C₈H₁₅N[3]
Monoisotopic Mass 125.12045 Da[3]
XlogP 1.6[3]
Topological Polar Surface Area 12 Ų[4]
Complexity 97.1[4]

Key Insights:

  • The predicted XlogP value suggests that 1-azaspiro[3.5]nonane possesses moderate lipophilicity, a favorable characteristic for cell membrane permeability.

  • The low topological polar surface area is also indicative of good potential for oral bioavailability.

Spectroscopic Characterization

Detailed experimental spectroscopic data for the unsubstituted 1-azaspiro[3.5]nonane is scarce. However, the expected spectroscopic features can be inferred from the analysis of its structural components and data from its derivatives.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the overlapping signals of the methylene protons in the cyclohexane and azetidine rings. The chemical shifts would be in the aliphatic region, typically between 1.0 and 3.5 ppm. The proton on the nitrogen atom would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.[5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the spiro carbon, the carbons of the azetidine ring, and the carbons of the cyclohexane ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations around 2850-2950 cm⁻¹ and an N-H stretching vibration for the secondary amine, typically in the range of 3300-3500 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 125, corresponding to the molecular weight of the compound.[6] Fragmentation patterns would likely involve the loss of alkyl fragments from the cyclohexane ring and cleavage of the azetidine ring.

Synthesis of the 1-Azaspiro[3.5]nonane Core

The synthesis of the 1-azaspiro[3.5]nonane scaffold can be approached through various synthetic strategies, often involving the construction of one of the rings onto a pre-existing cyclic precursor. While a definitive, optimized protocol for the parent compound is not widely published, general methodologies for related azaspirocycles provide a solid foundation for its synthesis.

General Synthetic Workflow

A common approach to synthesizing spirocyclic systems involves a key cyclization step. The following diagram illustrates a generalized workflow.

Synthetic_Workflow Start Starting Materials Intermediate1 Functionalized Precursor Start->Intermediate1 Functionalization Cyclization Spirocyclization Intermediate1->Cyclization Key Step Product 1-Azaspiro[3.5]nonane Core Cyclization->Product Derivatization Further Derivatization Product->Derivatization

Caption: Generalized workflow for the synthesis of azaspirocyclic scaffolds.

Exemplary Synthetic Protocol: Staudinger [2+2] Ketene-Imine Cycloaddition

The Staudinger [2+2] ketene-imine cycloaddition is a powerful method for the synthesis of β-lactams, which can serve as precursors to azaspirocycles.[7] A generalized protocol for the synthesis of a spiro-β-lactam, a key intermediate for a 7-azaspiro[3.5]nonan-1-one derivative, is outlined below.

Step 1: Imine Formation

  • Dissolve a protected piperidin-4-one (e.g., N-Boc-4-piperidone) in an appropriate solvent such as toluene.

  • Add a primary amine and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until completion.

  • Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

Step 2: Staudinger Cycloaddition

  • Dissolve the imine in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C.

  • Add a solution of an acyl chloride (ketene precursor) dropwise.

  • Add a solution of a tertiary amine base (e.g., triethylamine) dropwise to generate the ketene in situ.[7]

  • Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to yield the spiro-β-lactam.[7]

Applications in Drug Discovery

Derivatives of the 1-azaspiro[3.5]nonane scaffold have shown promise in various therapeutic areas, highlighting the versatility of this structural motif.

  • PARP-1 Inhibition: Certain 1-azaspiro[3.5]nonane derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[8] These compounds have shown good to moderate inhibitory potencies, suggesting the potential of the 1-azaspiro[3.5]nonane core as a piperazine bioisostere in the design of novel anticancer agents.[8]

  • GPCR Agonists: The 7-azaspiro[3.5]nonan-1-one scaffold has been identified as a promising core structure for the development of agonists for G protein-coupled receptors (GPCRs), such as GPR119, which are targets for the treatment of metabolic diseases.[9]

The following diagram illustrates a simplified signaling pathway involving a GPCR, a common target for drugs derived from azaspiro[3.5]nonane scaffolds.

GPCR_Signaling Ligand Azaspiro[3.5]nonane Derivative GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified GPCR signaling pathway activated by an azaspiro[3.5]nonane derivative.

Conclusion

The 1-azaspiro[3.5]nonane scaffold represents a valuable and underexplored area of chemical space for drug discovery. Its unique three-dimensional structure and conformational rigidity offer significant advantages in the design of potent and selective therapeutic agents. While experimental data on the parent compound is limited, the wealth of information available for its derivatives, coupled with computational predictions, provides a strong foundation for its application in medicinal chemistry. Further exploration of the synthesis and biological evaluation of novel 1-azaspiro[3.5]nonane derivatives is warranted and holds the potential to deliver the next generation of innovative medicines.

References

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The Essential Physicochemical Profile of 1-Azaspiro[3.5]nonane: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer three-dimensional complexity is paramount for escaping the "flatland" of traditional aromatic compounds.[1][2] Azaspirocycles, with their inherent structural rigidity and defined exit vectors, have emerged as highly attractive building blocks in contemporary drug discovery.[1][3] This technical guide provides an in-depth exploration of the core physicochemical characteristics of 1-Azaspiro[3.5]nonane, a key heterocyclic scaffold. This document is intended for researchers, scientists, and drug development professionals, offering both a repository of known data and a practical framework for the experimental determination of its essential properties. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Strategic Value of the 1-Azaspiro[3.5]nonane Scaffold

The 1-Azaspiro[3.5]nonane moiety, which features a cyclobutane ring fused to a piperidine ring at the nitrogen atom, is a valuable scaffold in the design of novel therapeutics. Its rigid, spirocyclic nature offers a distinct advantage over more flexible aliphatic amines by reducing the entropic penalty upon binding to a biological target, which can lead to enhanced potency and selectivity. Derivatives of the closely related 7-azaspiro[3.5]nonane have been successfully investigated as potent agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity.[1][4] Understanding the fundamental physicochemical properties of the parent 1-Azaspiro[3.5]nonane is therefore a critical first step in leveraging this scaffold for the development of next-generation therapies.

Core Physicochemical Properties

A comprehensive understanding of a molecule's physicochemical profile is the bedrock of successful drug development, influencing everything from initial screening to final formulation. The following section details the key properties of 1-Azaspiro[3.5]nonane and its common isomers, providing both predicted values and the experimental methodologies for their determination.

Molecular Structure and Weight

The foundational characteristics of 1-Azaspiro[3.5]nonane are its molecular formula and weight, which are essential for all subsequent analytical and experimental work.

PropertyValueSource
Molecular Formula C₈H₁₅N-
Molecular Weight 125.21 g/mol [1][5]
CAS Number 185-18-2 (for 1-Oxaspiro[3.5]nonane)[6]
Physical State and Appearance

At standard temperature and pressure, 1-Azaspiro[3.5]nonane is expected to be a liquid. Its appearance would likely be a clear, colorless to pale yellow oil.

Melting and Boiling Points

The melting and boiling points are critical indicators of a compound's purity and the strength of its intermolecular forces.[7] For a pure, non-ionic crystalline solid, a sharp melting point range of 0.5-1.0°C is expected. Impurities will typically lead to a depression and broadening of the melting point range.[8] Similarly, impurities tend to elevate the boiling point of a liquid.[9]

PropertyPredicted/Reported Value
Melting Point Not available
Boiling Point Not available

This method is suitable for determining the boiling point of small quantities of liquid.

  • Preparation: Seal one end of a capillary tube by heating it in a flame.

  • Assembly: Attach a small test tube containing 2-3 mL of the 1-Azaspiro[3.5]nonane sample to a thermometer using a rubber band or wire. Place the sealed capillary tube (sealed end up) into the sample.

  • Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.

  • Observation: Heat the side arm of the Thiele tube gently with a Bunsen burner. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Determination: Remove the heat when a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Boiling_Point_Determination

Solubility

Solubility is a critical physicochemical property in drug discovery, directly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11] Poor aqueous solubility is a major contributor to low bioavailability.[10]

PropertyPredicted Value (7-Azaspiro[3.5]nonane)
Water Solubility 15.5 g/L

Note: This is a predicted value for the 7-azaspiro[3.5]nonane isomer and should be experimentally verified for 1-Azaspiro[3.5]nonane.

Kinetic solubility is often used in early drug discovery for rapid compound assessment.[11][12]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-Azaspiro[3.5]nonane in dimethyl sulfoxide (DMSO).

  • Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve the desired final concentration.

  • Incubation: Shake the solution at room temperature for a set period (e.g., 2 hours).

  • Analysis: Detect undissolved particles using nephelometry (light scattering) or separate the undissolved material by filtration and quantify the dissolved compound using UV spectroscopy or HPLC.[11]

Kinetic_Solubility_Workflow

Acidity/Basicity (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for understanding its ionization state at physiological pH.[13] For an amine, the pKa refers to the acidity of its conjugate acid. A higher pKa indicates a stronger base.[13] The ionization state affects properties such as solubility, permeability, and target binding.

PropertyPredicted Value (7-Azaspiro[3.5]nonane)
pKa (Strongest Basic) 10.5

Note: This is a predicted value for the 7-azaspiro[3.5]nonane isomer. Experimental determination is recommended.

Potentiometric titration is a widely used and reliable method for determining the pKa of amines.[14][15]

  • Sample Preparation: Accurately weigh and dissolve a known amount of 1-Azaspiro[3.5]nonane in deionized water.

  • Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Insert a calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the acid titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the amine has been protonated).

pKa_Determination_Logic

Spectroscopic Characterization

Spectroscopic analysis provides a detailed fingerprint of a molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of a molecule.[16]

  • ¹H NMR: Would provide information on the number of different types of protons and their connectivity. Key expected signals would include those for the cyclobutane and piperidine ring protons.

  • ¹³C NMR: Would indicate the number of chemically distinct carbon atoms in the molecule. The spiro carbon would be a particularly characteristic signal.

While specific spectral data for 1-Azaspiro[3.5]nonane is not publicly available, related structures such as 4-Silaspiro[3.5]non-1-ene have been characterized by ¹³C NMR.[17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16] For 1-Azaspiro[3.5]nonane, the key expected absorbances would be:

  • N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ (if present as a secondary amine).

  • C-H stretch (aliphatic): Strong bands in the 2850-3000 cm⁻¹ region.

  • C-N stretch: A medium band in the 1020-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and information about its fragmentation pattern, further confirming its identity. The expected molecular ion peak [M]⁺ for 1-Azaspiro[3.5]nonane would be at an m/z of 125.12.

Conclusion and Future Directions

1-Azaspiro[3.5]nonane is a scaffold of significant interest for medicinal chemistry, offering a rigid three-dimensional framework for the design of novel therapeutics. While a complete, experimentally verified physicochemical dataset is not yet publicly available, this guide provides a comprehensive overview of its predicted properties and the robust experimental protocols required for their determination. The methodologies outlined herein for assessing solubility, pKa, and other key characteristics are essential for any research program aiming to incorporate this valuable scaffold. Future work should focus on the full experimental characterization of 1-Azaspiro[3.5]nonane to provide a definitive public reference for the drug discovery community.

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A Technical Guide to the Spectroscopic Characterization of 1-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, spirocyclic scaffolds are of paramount importance. Their inherent three-dimensionality offers a distinct advantage in the exploration of chemical space, often leading to compounds with improved pharmacological profiles and novel material properties. Among these, 1-Azaspiro[3.5]nonane presents a simple yet intriguing structure, combining a four-membered azetidine ring with a six-membered cyclohexane ring. Understanding the precise spectroscopic fingerprint of this molecule is fundamental for its identification, quality control, and the characterization of its derivatives.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Azaspiro[3.5]nonane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific compound, this guide leverages predictive models and data from analogous structures to offer a robust analytical framework. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility for researchers in the field.

Molecular Structure and Properties

1-Azaspiro[3.5]nonane is a saturated bicyclic amine with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol .[1] The structure features a spirocyclic carbon atom shared between an azetidine ring and a cyclohexane ring. This arrangement imparts significant conformational rigidity to the molecule.

Caption: Molecular structure of 1-Azaspiro[3.5]nonane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 1-Azaspiro[3.5]nonane, both ¹H and ¹³C NMR will provide key information about its molecular framework. The following predictions are based on established chemical shift principles and data from similar spirocyclic amines.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1-Azaspiro[3.5]nonane is expected to show distinct signals for the protons on the azetidine and cyclohexane rings. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the rigid spirocyclic structure.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Cyclohexane CH₂ (4 positions)1.40 - 1.65Multiplet8H
Azetidine CH₂ (adjacent to N)2.80 - 3.00Triplet4H
NH1.50 - 2.50Broad Singlet1H
  • Rationale for Predictions: Protons on the cyclohexane ring are in a typical aliphatic environment and are expected to resonate in the upfield region. The protons on the azetidine ring adjacent to the nitrogen atom will be deshielded due to the inductive effect of the nitrogen, thus appearing at a lower field (higher ppm). The N-H proton signal is often broad and its chemical shift can vary with solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to symmetry, fewer signals than the total number of carbon atoms may be observed.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Spiro C45 - 55
Cyclohexane CH₂ (2 positions)25 - 35
Cyclohexane CH₂ (beta to spiro)20 - 30
Azetidine CH₂50 - 60
  • Rationale for Predictions: The spiro carbon, being a quaternary carbon, will have a distinct chemical shift. The carbons of the azetidine ring, being closer to the nitrogen, will be deshielded and appear at a lower field compared to the cyclohexane carbons. The cyclohexane carbons will have chemical shifts typical for a saturated carbocycle.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-Azaspiro[3.5]nonane, the key vibrational modes will be associated with the N-H and C-H bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium, broad
C-H Stretch (sp³ C-H)2850 - 2960Strong
N-H Bend1590 - 1650Medium
C-N Stretch1000 - 1250Medium
  • Rationale for Predictions: The N-H stretching vibration of secondary amines typically appears as a broad peak in the 3300-3500 cm⁻¹ region. The C-H stretching of the alkane portions of the molecule will give rise to strong absorptions just below 3000 cm⁻¹. The C-N stretching and N-H bending vibrations are also characteristic of the amine functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Azaspiro[3.5]nonane, electron ionization (EI) would likely lead to the following observations.

  • Molecular Ion (M⁺): A peak at m/z = 125, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways: The fragmentation of cyclic amines is often initiated by alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen atom). For 1-Azaspiro[3.5]nonane, this would lead to the loss of an ethyl group from the cyclohexane ring, resulting in a fragment at m/z = 96. Another likely fragmentation is the loss of the azetidine ring, leading to a cyclohexyl radical and a charged azetidine fragment.

MS_Fragmentation M 1-Azaspiro[3.5]nonane (M⁺) m/z = 125 F1 [M - C₂H₅]⁺ m/z = 96 M->F1 α-cleavage F2 Azetidine Fragment M->F2 Ring Cleavage

Caption: Predicted major fragmentation pathways for 1-Azaspiro[3.5]nonane in mass spectrometry.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. The specific parameters should be optimized for the instrument being used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Azaspiro[3.5]nonane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Use a standard 1D proton pulse program.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard 1D carbon pulse program with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the solvent.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy (e.g., 70 eV).

  • Data Acquisition: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 30-200).

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 1-Azaspiro[3.5]nonane Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of 1-Azaspiro[3.5]nonane.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 1-Azaspiro[3.5]nonane. While experimental data is not currently available in the public domain, the predictions and methodologies outlined here offer a solid foundation for the identification and characterization of this and related spirocyclic amines. As a Senior Application Scientist, I encourage researchers to use this guide as a starting point for their analytical work, always keeping in mind the importance of empirical data for the definitive confirmation of chemical structures. The synthesis and full experimental characterization of 1-Azaspiro[3.5]nonane would be a valuable contribution to the chemical literature.

References

  • PubChem. 7-Azaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Azaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]

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Discovery and history of azaspirocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Azaspirocyclic Compounds

Abstract

Azaspirocyclic compounds, characterized by a bicyclic system sharing a single carbon atom with at least one nitrogen atom in the framework, have transitioned from being curiosities of natural product chemistry to indispensable scaffolds in modern drug discovery. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic systems, enabling a more precise and rigid presentation of pharmacophoric elements. This guide provides a comprehensive overview of the journey of azaspirocyclic compounds, from their initial discovery in complex natural alkaloids to their current status as privileged structures in medicinal chemistry. We will explore the historical context, the evolution of synthetic strategies, the profound impact of their unique physicochemical properties on drug design, and their successful application in developing novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of these remarkable scaffolds.

A Historical Perspective: From Nature's Blueprints to Synthetic Innovation

The story of azaspirocycles begins not in the flasks of synthetic chemists, but in the intricate biosynthetic pathways of plants and animals. For decades, the complex and often potent biological activity of azaspirocyclic natural products fascinated and challenged chemists.

Early Encounters: The Alkaloid Era

The initial impetus for studying azaspirocyclic systems came from the isolation and structural elucidation of complex alkaloids. These natural products, often possessing potent physiological effects, provided the first glimpse into the unique structural and biological space occupied by these scaffolds.

  • Histrionicotoxins: Isolated from the skin of poison dart frogs of the Dendrobatidae family, histrionicotoxins feature a distinctive 1-azaspiro[5.5]undecane core.[1] Their discovery was pivotal, not only for their intriguing structure but also for their activity as potent non-competitive antagonists of the nicotinic acetylcholine receptor. The complex architecture of these molecules spurred significant efforts in total synthesis, pushing the boundaries of synthetic organic chemistry.[1]

  • Cephalotaxine: This 1-azaspiro[4.4]nonane-containing alkaloid, isolated from evergreen trees of the genus Cephalotaxus, is the parent compound for several potent anti-leukemic esters, such as homoharringtonine.[2] The pursuit of cephalotaxine and its derivatives has led to the development of numerous elegant synthetic strategies for constructing the azaspiro[4.4]nonane core.[2]

  • Other Notable Natural Products: The diversity of azaspirocyclic structures in nature is vast, including the glycosidase-inhibiting hyacinthacine alkaloids (polyhydroxylated pyrrolizidines) and various spirooxyindoles.[3][4][5]

The immense challenge of synthesizing these natural products highlighted the need for more general and efficient methods to construct the core azaspirocyclic framework. This laid the groundwork for the development of methodologies focused not just on a single complex target, but on creating diverse libraries of azaspirocycles for drug discovery.

The Ascendancy of a Privileged Scaffold: Physicochemical Advantages

The growing interest in azaspirocycles stems from a strategic shift in medicinal chemistry known as "escaping flatland".[6] Over-reliance on flat, aromatic, sp2-rich scaffolds often leads to challenges in drug development, including poor solubility, metabolic instability, and off-target effects. Azaspirocycles offer a compelling solution by introducing three-dimensionality.

The core advantages include:

  • Increased Fraction of sp3 Carbons (Fsp3): A higher Fsp3 count is strongly correlated with improved clinical success.[7] The quaternary spiro-center inherently increases the Fsp3 character, which can lead to better solubility, enhanced metabolic stability, and reduced promiscuity in binding.[8][9]

  • Structural Rigidity and Vectoral Precision: The spirocyclic fusion locks the conformation of the two rings, reducing the entropic penalty upon binding to a biological target. This rigidity allows for a precise, predictable projection of substituents into three-dimensional space, enabling optimized interactions with complex protein binding sites.

  • Modulation of Physicochemical Properties: The incorporation of an azaspirocyclic core can significantly improve a molecule's drug-like properties. For instance, replacing a traditional piperazine ring with a diazaspiro[3.3]heptane can decrease lipophilicity (LogP/LogD) and increase aqueous solubility while maintaining or even improving biological activity.[8][9]

The logical relationship between introducing a spirocyclic scaffold and improving drug-like properties is visualized below.

G cluster_0 cluster_1 cluster_2 A Traditional 'Flat' Scaffolds (e.g., Aromatics, Piperazines) B Introduction of Azaspirocyclic Core A->B Strategic Design Choice C Increased Fsp3 Character B->C D Structural Rigidity B->D E Novel Vectoral Display B->E F Improved Aqueous Solubility C->F G Enhanced Metabolic Stability C->G H Decreased Lipophilicity (LogP) C->H I Higher Target Specificity C->I D->F D->G D->H D->I E->F E->G E->H E->I J Improved Pharmacokinetics & Clinical Success Rate F->J G->J H->J I->J

Caption: The "Escape from Flatland" concept.

Quantitative Comparison: Piperazine vs. Azaspiro[3.3]heptane

To illustrate the impact on physicochemical properties, the table below compares piperazine with its spirocyclic bioisostere, 2,6-diazaspiro[3.3]heptane.

PropertyPiperazine (Non-Spirocyclic)2,6-Diazaspiro[3.3]heptane (Spirocyclic)Rationale for Improvement
cLogP -1.3-1.8Increased polarity and reduced surface area from the compact 3D structure.
Aqueous Solubility HighHigherThe more polar, rigid structure disrupts crystal packing and improves hydration.
Metabolic Stability Susceptible to N-dealkylation & ring oxidationGenerally more stableSteric hindrance around the nitrogen atoms and lack of easily oxidizable C-H bonds.
pKa (most basic N) ~9.8~9.5The rigid framework slightly alters the hybridization and basicity of the nitrogen atoms.

Key Synthetic Strategies for Azaspirocycle Construction

The growing demand for azaspirocycles in drug discovery has catalyzed the development of robust and versatile synthetic methodologies. These strategies provide access to a wide range of functionalized scaffolds.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has emerged as a powerful tool for forming cyclic systems, and it is particularly well-suited for constructing the second ring of an azaspirocycle. The causality behind its effectiveness lies in the high functional group tolerance and reliability of modern ruthenium-based catalysts (e.g., Grubbs' catalysts).

Workflow: Synthesis of a 5-Azaspiro[2.4]heptane Derivative via RCM

G A Start: Acyclic Diene Precursor B Dissolve in Anhydrous Solvent (e.g., CH2Cl2) A->B C Add Grubbs' Catalyst (e.g., Grubbs II) B->C D Reaction under Inert Atmosphere (N2 or Ar) C->D E Monitor by TLC/LC-MS D->E E->D Incomplete F Quench Reaction (e.g., Ethyl Vinyl Ether) E->F Complete G Purify by Column Chromatography F->G H Isolate Azaspirocyclic Product G->H

Caption: General workflow for Ring-Closing Metathesis.

Experimental Protocol: Synthesis of (±)-5-Tosyl-5-azaspiro[2.4]hept-6-ene

This protocol is adapted from methodologies described for the synthesis of functionalized azepines and related scaffolds.[10]

  • Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar is added the acyclic diene precursor, N-allyl-N-(cyclopropylmethyl)tosylamide (1.0 mmol, 1.0 equiv), and anhydrous dichloromethane (DCM, 0.05 M).

  • Inert Atmosphere: The solution is sparged with dry nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Grubbs' Second Generation Catalyst (0.05 mmol, 5 mol%) is added in one portion under a positive flow of nitrogen.

  • Reaction: The flask is heated to reflux (approx. 40 °C) and the reaction mixture is stirred. Progress is monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Quenching: Upon completion (typically 4-6 hours), the reaction is cooled to room temperature and quenched by the addition of ethyl vinyl ether (0.5 mL). The mixture is stirred for 30 minutes.

  • Work-up: The solvent is removed under reduced pressure. The residue is directly loaded onto a silica gel column.

  • Purification: The product is purified by flash column chromatography (e.g., 10-20% Ethyl Acetate in Hexanes) to afford the desired 5-tosyl-5-azaspiro[2.4]hept-6-ene as a solid. The structure is confirmed by 1H NMR, 13C NMR, and HRMS.

Intramolecular [3+2] Cycloaddition

This strategy provides a highly efficient and often stereoselective route to five-membered heterocyclic rings. A common approach involves the reaction of an azomethine ylide (the three-atom component) with an alkene (the two-atom component) tethered to the same molecule. The choice of this method is driven by its ability to rapidly build molecular complexity from relatively simple linear precursors.

Quantitative Data: [3+2] Cycloaddition for Azaspirocycle Synthesis [11]

DipolarophileDipole PrecursorCatalyst / AdditiveYield (%)Diastereomeric Ratio (d.r.)
MethylenecyclobutaneBenzyl(methoxymethyl)(trimethylsilylmethyl)amineTrifluoroacetic acid83-
MethylenecyclopentaneBenzyl(methoxymethyl)(trimethylsilylmethyl)amineTrifluoroacetic acid75-
3-Phenacylidene-oxindoleIsatin/TetrahydroisoquinolineReflux (Ethanol)85>99:1

Applications in Drug Discovery: Case Studies

The unique properties of azaspirocycles have been successfully leveraged to develop potent and selective modulators of challenging biological targets.

Kinase Inhibitors: Targeting LRRK2 in Parkinson's Disease

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic risk factor for Parkinson's disease.[12] Many early LRRK2 inhibitors were potent but failed to cross the blood-brain barrier (BBB). In a landmark study, researchers replaced a phenylsulfonamide group in a known pyrazole-based inhibitor with an azaspirocyclic moiety.[12][13]

  • The Challenge: The initial lead compounds were potent but had poor brain penetration, a critical requirement for treating a neurodegenerative disease.[13]

  • The Azaspirocyclic Solution: By incorporating an azaspiro[3.3]heptane scaffold, the team developed GNE-7915. This modification was a causal factor in achieving a superior balance of properties. The rigid, 3D scaffold helped reduce the polar surface area and optimize lipophilicity, facilitating passage across the BBB.

  • The Outcome: The resulting compounds were not only potent and highly selective LRRK2 inhibitors but also demonstrated significant brain penetration in rodent models, representing a major step forward in developing treatments for Parkinson's disease.[7]

GPCR Ligands: MCHr1 Antagonists

The melanin-concentrating hormone receptor 1 (MCHr1) is a target for obesity and anxiety disorders. During a lead optimization campaign, researchers systematically replaced a morpholine ring with various azaspirocycles, including 2-oxa-6-azaspiro[3.3]heptane.[9]

  • The Goal: Improve selectivity against the hERG channel (to reduce cardiotoxicity risk) and enhance metabolic stability.

  • The Result: The 2-oxa-6-azaspiro[3.3]heptane derivative (AZD1979) demonstrated a significantly improved overall profile. It lowered the lipophilicity (logD) and showed superior metabolic stability and selectivity, highlighting the power of azaspirocycles to fine-tune pharmacokinetic and safety profiles.[9]

Conclusion and Future Outlook

The journey of azaspirocyclic compounds from complex natural isolates to rationally designed therapeutic agents underscores their profound impact on medicinal chemistry. Their inherent three-dimensionality provides a powerful tool to overcome the limitations of traditional flat scaffolds, leading to compounds with improved potency, selectivity, and pharmacokinetic properties. The continued development of novel, efficient, and stereoselective synthetic methodologies will further expand the accessible chemical space of azaspirocycles. As our understanding of complex biological targets deepens, the ability of these rigid, precisely-configured scaffolds to engage in specific, high-affinity interactions will ensure that azaspirocycles remain at the forefront of innovation in drug discovery for years to come.

References

  • ResearchGate. 1‐Azaspirocycles contained in drugs and natural products. Available from: [Link]

  • Nichols, R. J., et al. (2022). Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. European Journal of Medicinal Chemistry, 242, 114693. Available from: [Link]

  • Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009–3012. Available from: [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]

  • El Bialy, S. A. A., Braun, H., & Tietze, L. F. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synthesis, 2004(13), 2249–2264. Available from: [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available from: [Link]

  • National Institutes of Health. Spirocyclic Motifs in Natural Products. Available from: [Link]

  • Stepan, A. F., et al. (2012). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 7(7), 549-552. Available from: [Link]

  • ResearchGate. Reported natural compounds containing azaspirocyclic units. Available from: [Link]

  • Nichols, R. J., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 963–970. Available from: [Link]

  • ResearchGate. (A) Chemical structures of some natural products having the 1-azaspiro[5.5]undecane skeleton.... Available from: [Link]

  • Martins, L. J., et al. (2013). Synthesis of new biologically actived azaspiro compounds. 15th Brazilian Meeting on Organic Synthesis. Available from: [Link]

  • Carroll, A. W., & Pyne, S. G. (2019). The History of the Glycosidase Inhibiting Hyacinthacine C-type Alkaloids: From Discovery to Synthesis. Current Organic Synthesis, 16(4), 498–522. Available from: [Link]

  • National Institutes of Health. A Historical Overview of Natural Products in Drug Discovery. Available from: [Link]

  • Sneader, W. (1997). The discovery of alkaloids. Pharmazie, 52(7), 546-550. Available from: [Link]

  • National Institutes of Health. The History of the Glycosidase Inhibiting Hyacinthacine C-type Alkaloids: From Discovery to Synthesis. Available from: [Link]

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An In-depth Technical Guide to the Stability and Reactivity of 1-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Spirocycles in Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the confines of traditional "flat" aromatic structures. This exploration into three-dimensional chemical space has led to a surge of interest in spirocyclic scaffolds.[1][2] Among these, azaspirocycles, and specifically 1-azaspiro[3.5]nonane, have emerged as privileged motifs. Their inherent rigidity, unique exit vectors, and favorable physicochemical properties offer a compelling platform for the design of next-generation therapeutics.[1][3] This guide provides a comprehensive analysis of the stability and reactivity profile of the 1-azaspiro[3.5]nonane core, offering insights to empower its effective application in drug discovery programs.

Physicochemical Properties: A Comparative Analysis

The unique architecture of 1-azaspiro[3.5]nonane, featuring a cyclobutane ring fused to a piperidine ring at a single carbon atom, imparts a distinct set of physicochemical properties that are highly advantageous for drug development.

Property1-Azaspiro[3.5]nonaneNotes
Molecular FormulaC₈H₁₅N
Molecular Weight125.21 g/mol [4][5]
Predicted pKa (strongest basic)10.5Indicates strong basicity, which can be modulated for optimal target engagement and pharmacokinetic properties.[4]
Predicted XLogP31.8A measure of lipophilicity, suggesting a favorable balance for membrane permeability and aqueous solubility.[4]
Predicted Water Solubility15.5 g/LHigher predicted aqueous solubility compared to some other azaspirocycles.[4]

These properties highlight the potential of the 1-azaspiro[3.5]nonane scaffold to improve key drug-like characteristics. For instance, the introduction of spirocyclic moieties has been shown to enhance metabolic stability by blocking potential sites of metabolism.[3][6] Furthermore, the rigid nature of the spirocyclic system can lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for its biological target.[1]

Structural Stability and Ring Strain

The stability of the 1-azaspiro[3.5]nonane core is a critical factor in its utility as a medicinal chemistry scaffold. The concept of ring strain, which arises from deviations from ideal bond angles, plays a significant role in the overall energy and reactivity of cyclic molecules.[7][8][9]

The 1-azaspiro[3.5]nonane system is comprised of a four-membered cyclobutane ring and a six-membered piperidine ring.

  • Cyclobutane Ring: While less strained than a cyclopropane ring, the C-C-C bond angles in cyclobutane (approximately 88°) are significantly compressed from the ideal tetrahedral angle of 109.5°.[10] This angle strain contributes to the overall energy of the molecule.

  • Piperidine Ring: The piperidine ring typically adopts a stable chair conformation, which effectively minimizes both angle strain and torsional strain.[8]

The spirocyclic fusion of these two rings introduces a unique set of conformational constraints. The overall stability of the 1-azaspiro[3.5]nonane system is a balance between the inherent strain of the cyclobutane ring and the relative stability of the piperidine chair conformation. While the cyclobutane ring does introduce a degree of strain, the overall molecule is sufficiently stable for use as a drug scaffold. This inherent strain can also be strategically exploited to influence the reactivity of adjacent functional groups.

Reactivity Profile: A Versatile Scaffold for Derivatization

The reactivity of 1-azaspiro[3.5]nonane is primarily centered around the secondary amine of the piperidine ring. This nitrogen atom acts as a nucleophile and a base, providing a convenient handle for a wide array of chemical modifications.

N-Functionalization Reactions

The secondary amine is readily derivatized through various standard transformations, allowing for the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR). Common N-functionalization reactions include:

  • N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl, aryl, or heteroaryl substituents.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides.

These reactions provide access to a vast library of derivatives, enabling the fine-tuning of a compound's biological activity and pharmacokinetic properties.

Synthesis of the 1-Azaspiro[3.5]nonane Core

The synthetic accessibility of a scaffold is a crucial consideration for its widespread adoption in drug discovery. Several synthetic routes to 1-azaspiro[3.5]nonane and its derivatives have been reported in the literature.

General Synthetic Strategies

A common approach to the synthesis of the 1-azaspiro[3.5]nonane core involves the construction of the spirocyclic system through intramolecular cyclization reactions. For instance, visible-light-induced nitrogen-atom deletion of a larger N-spiroheterocycle has been shown to be an efficient method for preparing 7-azaspiro[3.5]nonane.[11]

Another strategy involves the Staudinger [2+2] ketene-imine cycloaddition to form a spiro-β-lactam intermediate, which can then be further elaborated.[12] A generalized workflow for the synthesis and evaluation of azaspirocyclic scaffolds is depicted below.

G cluster_0 Synthesis cluster_1 Evaluation StartingMaterials Starting Materials CoreSynthesis 1-Azaspiro[3.5]nonane Core Synthesis StartingMaterials->CoreSynthesis Derivatization Derivatization (N-Functionalization) CoreSynthesis->Derivatization Purification Purification & Characterization Derivatization->Purification BiologicalScreening Biological Screening Purification->BiologicalScreening SAR Structure-Activity Relationship (SAR) Studies BiologicalScreening->SAR LeadOptimization Lead Optimization SAR->LeadOptimization LeadOptimization->Derivatization

Caption: A generalized workflow for the synthesis and evaluation of 1-azaspiro[3.5]nonane derivatives.

Applications in Drug Discovery

The unique structural and physicochemical properties of 1-azaspiro[3.5]nonane have led to its incorporation into a variety of biologically active molecules. Derivatives of this scaffold have shown promise in several therapeutic areas.

For example, derivatives of 7-azaspiro[3.5]nonane have been investigated as potent agonists of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity.[4] The activation of GPR119 stimulates glucose-dependent insulin secretion.

G Agonist 1-Azaspiro[3.5]nonane-based Agonist GPR119 GPR119 Agonist->GPR119 AC Adenylate Cyclase GPR119->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Insulin Insulin Secretion PKA->Insulin

Caption: Simplified signaling pathway of a GPR119 agonist based on the 1-azaspiro[3.5]nonane scaffold.

Furthermore, the 1-azaspiro[3.5]nonane motif has been utilized in the development of inhibitors for other important drug targets.[2] Its rigid framework can help to pre-organize pharmacophoric elements for optimal interaction with a binding site, potentially leading to increased potency and selectivity.

Conclusion: A Scaffold with Significant Potential

1-Azaspiro[3.5]nonane represents a valuable and versatile scaffold for modern drug discovery. Its unique three-dimensional structure, coupled with favorable physicochemical properties and synthetic tractability, makes it an attractive building block for the design of novel therapeutics. The inherent stability of the core, combined with the reactivity of the secondary amine, provides a robust platform for extensive chemical exploration. As the demand for innovative drug candidates with improved pharmacological profiles continues to grow, the strategic application of scaffolds like 1-azaspiro[3.5]nonane will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

  • A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. PMC - PubMed Central. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • 1-Oxa-7-azaspiro(3.5)nonane | C7H13NO | CID 56962211. PubChem. [Link]

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A Technical Guide to Commercially Available 1-Azaspiro[3.5]nonane Derivatives: Scaffolds for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that transcend the "flatland" of traditional aromatic compounds is paramount. The strategic incorporation of three-dimensional scaffolds is a key approach to enhancing compound properties, including solubility, metabolic stability, and target-binding affinity, while navigating novel chemical space. Among the scaffolds that have garnered significant interest are azaspirocycles, which offer a rigidified framework and well-defined exit vectors for substituent placement. This guide provides an in-depth technical overview of 1-azaspiro[3.5]nonane derivatives, a class of compounds demonstrating considerable promise in the development of therapeutics for metabolic disorders, oncology, and beyond. We will explore the commercially available building blocks, synthetic strategies for their elaboration, key applications in drug discovery, and the analytical methodologies required for their characterization.

Commercially Available 1-Azaspiro[3.5]nonane Building Blocks: Your Starting Point for Innovation

A diverse range of 1-azaspiro[3.5]nonane derivatives are commercially available, providing researchers with readily accessible starting materials for their synthetic campaigns. These building blocks typically feature functional handles that allow for straightforward derivatization. Key suppliers for these compounds include, but are not limited to, BLDpharm, Ambeed, and AChemBlock. Below is a table summarizing some of the commonly available derivatives.

Table 1: Representative Commercially Available 1-Azaspiro[3.5]nonane Derivatives

StructureCompound NameCAS NumberRepresentative Supplier(s)
2-Azaspiro[3.5]nonane hydrochloride2-Azaspiro[3.5]nonane hydrochloride1303968-07-1BLDpharm, Ambeed
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylatetert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate896464-16-7BLDpharm
1-Oxa-6-azaspiro[3.5]nonane hemioxalate1-Oxa-6-azaspiro[3.5]nonane hemioxalate1523606-44-1AChemBlock[1]
tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylatetert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate1180112-41-7BLDpharm

Synthetic Strategies: Accessing the 1-Azaspiro[3.5]nonane Core

The construction of the 1-azaspiro[3.5]nonane scaffold can be achieved through various synthetic routes. The choice of strategy often depends on the desired substitution pattern and the scale of the synthesis. Both solution-phase and solid-phase methodologies have been successfully employed.

Solution-Phase Synthesis of a 7-Oxo-2-azaspiro[3.5]nonane Intermediate

A patented two-step method provides an efficient route to 7-oxo-2-azaspiro[3.5]nonane, a key intermediate for further elaboration.[2] This process is designed to be scalable and avoids the ring-opening of cyclic ether precursors, a common challenge in related syntheses.

Experimental Protocol: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane [2]

Step 1: First Cyclization to Compound 3

  • To a reactor charged with 720-1600 mL of N,N-dimethylformamide (DMF), add 71.5-163 g of bis(2-chloroethyl) ether.

  • With stirring, add 78.8-138.2 g of cyanoacetaldehyde diethyl acetal, 8.1-25.5 g of an acid-binding agent (e.g., anhydrous potassium carbonate), and 3.7-12.5 g of an iodo metal salt (e.g., potassium iodide) and a phase-transfer catalyst.

  • Rapidly heat the mixture to 70-100 °C and maintain for 12-24 hours.

  • Cool the reaction mixture to 0 °C and add 200-800 mL of purified water and 400 mL of ethyl acetate.

  • Stir, allow the layers to separate, and collect the upper organic phase.

  • Wash the organic phase with 100-200 mL of 10% sodium bicarbonate solution.

  • Collect the organic phase, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate (Compound 3).

Step 2: Second Cyclization to 7-Oxo-2-azaspiro[3.5]nonane

  • To a reactor, add 770-1000 mL of tetrahydrofuran (THF) and 76.8-106.5 g of the crude Compound 3 from the previous step.

  • Purge the reactor with nitrogen and cool the mixture to -10 °C.

  • Sequentially add 15.2-56.9 g of lithium aluminum hydride in 10 portions over one hour.

  • Stir the reaction mixture for 4-8 hours at -10 °C.

  • Slowly add 15-57 mL of purified water, followed by the slow addition of 15-57 mL of a 15% sodium hydroxide solution.

  • Add an additional 45-188 mL of purified water.

  • Filter the mixture and concentrate the filtrate to obtain the crude product.

  • Purify the crude product by column chromatography on neutral alumina to yield 7-oxo-2-azaspiro[3.5]nonane.

G cluster_step1 Step 1: First Cyclization cluster_step2 Step 2: Second Cyclization Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether Compound 3 Compound 3 Bis(2-chloroethyl) ether->Compound 3 1. K2CO3, KI, DMF 2. Heat Cyanoacetaldehyde diethyl acetal Cyanoacetaldehyde diethyl acetal Cyanoacetaldehyde diethyl acetal->Compound 3 7-Oxo-2-azaspiro[3.5]nonane 7-Oxo-2-azaspiro[3.5]nonane Compound 3->7-Oxo-2-azaspiro[3.5]nonane LiAlH4, THF, -10 °C

Caption: Solution-phase synthesis of 7-oxo-2-azaspiro[3.5]nonane.

Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core

Solid-phase organic synthesis (SPOS) offers a powerful platform for the generation of compound libraries. A protocol for the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core has been developed, enabling the rapid creation of diverse derivatives.[1]

Experimental Protocol: Solid-Phase Synthesis of 7-Azaspiro[3.5]nonan-1-one Derivatives [1]

Protocol 1: Resin Loading

  • Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM) for 30 minutes.

  • Drain the DCM and add a solution of Fmoc-4-amino-1-Boc-piperidine and N,N-diisopropylethylamine (DIEA) in anhydrous DCM. Agitate for 4 hours.

  • Cap any unreacted sites with methanol.

  • Wash the resin sequentially with DCM, N,N-dimethylformamide (DMF), and methanol, then dry under vacuum.

Protocol 2: Fmoc-Deprotection and Acylation

  • Swell the loaded resin in DMF.

  • Treat with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF and DCM.

  • In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and DIEA in DMF.

  • Add the activated acid solution to the resin and agitate for 6 hours.

  • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 3: Spirocyclization and Decarboxylation

  • Swell the resin in anhydrous tetrahydrofuran (THF).

  • Add a solution of potassium tert-butoxide in anhydrous THF and agitate at 60 °C for 8 hours to effect Dieckmann condensation.

  • Cool to room temperature, drain, and wash with THF.

  • For decarboxylation, suspend the resin in a mixture of dimethyl sulfoxide (DMSO) and water and heat at 120 °C for 4 hours.

  • Cool, drain, and wash the resin with water, DMF, DCM, and methanol, then dry under vacuum.

Protocol 4: N-Boc Deprotection, Diversification, and Cleavage

  • Swell the resin in anhydrous DCM.

  • Treat with 20% trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.

  • Wash the resin with DCM and DMF.

  • Acylate the free amine with a desired carboxylic acid using HATU and DIEA.

  • Wash the resin with DMF, DCM, and methanol.

  • Cleave the final product from the resin using a cleavage cocktail (e.g., 95:2.5:2.5 TFA/triisopropylsilane/water).

  • Precipitate the crude product in cold diethyl ether, centrifuge, and dry.

  • Purify the final product by reverse-phase HPLC.

G Resin Resin Loaded Resin Loaded Resin Resin->Loaded Resin Protocol 1: Loading Acylated Resin Acylated Resin Loaded Resin->Acylated Resin Protocol 2: Fmoc Deprotection & Acylation Spirocyclic Resin Spirocyclic Resin Acylated Resin->Spirocyclic Resin Protocol 3: Spirocyclization & Decarboxylation Diversified Product Diversified Product Spirocyclic Resin->Diversified Product Protocol 4: N-Boc Deprotection, Diversification & Cleavage

Caption: Solid-phase synthesis workflow for 7-azaspiro[3.5]nonan-1-one derivatives.

Applications in Drug Discovery: Targeting Key Biological Pathways

The 1-azaspiro[3.5]nonane scaffold has emerged as a privileged motif in the design of modulators for several important drug targets. Its rigid, three-dimensional nature allows for precise positioning of functional groups to optimize interactions with protein binding sites.

G Protein-Coupled Receptor 119 (GPR119) Agonists

A significant area of application for 7-azaspiro[3.5]nonane derivatives is in the development of agonists for G protein-coupled receptor 119 (GPR119).[3] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells and is a promising target for the treatment of type 2 diabetes and obesity.[4] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[5] The optimization of 7-azaspiro[3.5]nonane-based compounds has led to the identification of potent GPR119 agonists with favorable pharmacokinetic profiles and glucose-lowering effects in preclinical models.[3] Although several GPR119 agonists have entered clinical trials, some have faced challenges with efficacy, highlighting the need for continued optimization of this class of compounds.[4][5][6]

G Azaspiro[3.5]nonane Agonist Azaspiro[3.5]nonane Agonist GPR119 GPR119 Azaspiro[3.5]nonane Agonist->GPR119 G Protein G Protein GPR119->G Protein activates Adenylate Cyclase Adenylate Cyclase G Protein->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA activates Insulin Secretion (Pancreatic β-cell) Insulin Secretion (Pancreatic β-cell) PKA->Insulin Secretion (Pancreatic β-cell) GLP-1 Release (Intestinal L-cell) GLP-1 Release (Intestinal L-cell) PKA->GLP-1 Release (Intestinal L-cell)

Caption: Simplified GPR119 signaling pathway activated by a 1-azaspiro[3.5]nonane agonist.

Characterization and Quality Control: Ensuring Compound Integrity

The unambiguous characterization and purity assessment of synthesized 1-azaspiro[3.5]nonane derivatives are critical for the reliability of biological data. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants, and integration of proton signals, along with the number and chemical shifts of carbon signals, provide a detailed picture of the molecular structure. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to confirm connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound and confirm its elemental composition.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the synthesized compounds. A reverse-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with a modifier such as trifluoroacetic acid or formic acid. Detection is typically performed using a UV detector at a wavelength where the analyte has significant absorbance (e.g., 214 nm and 254 nm).

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector, a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and then a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 214 nm and 254 nm.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Future Outlook

The 1-azaspiro[3.5]nonane scaffold continues to be a valuable asset in the medicinal chemist's toolbox. Its inherent three-dimensionality and synthetic tractability make it an attractive starting point for the design of novel therapeutics. Future research will likely focus on the development of new synthetic methodologies to access a wider range of substituted derivatives and the exploration of their potential in targeting other challenging biological pathways. As our understanding of the structure-activity relationships of these compounds grows, we can expect to see the emergence of new clinical candidates and, ultimately, new medicines based on this versatile scaffold.

References

  • DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice. (2022). Diabetes & Metabolism Journal. Retrieved from [Link]

  • GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. (2024). Expert Opinion on Investigational Drugs. Retrieved from [Link]

  • GPR119 agonists for the treatment of type 2 diabetes. (n.d.). ResearchGate. Retrieved from [Link]

  • Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease. (2021). PubMed Central. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2018). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (n.d.). Google Patents.

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The Ascendant Scaffold: A Deep Dive into the Chemistry and Therapeutic Potential of 1-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel molecular architectures that can unlock new therapeutic avenues has brought spirocyclic systems to the forefront of modern medicinal chemistry. Among these, the 1-azaspiro[3.5]nonane scaffold has emerged as a particularly compelling framework. Its inherent three-dimensionality, conformational rigidity, and synthetic tractability offer a unique platform for the design of next-generation therapeutics. This in-depth technical guide provides a comprehensive review of the 1-azaspiro[3.5]nonane core, from its synthesis and chemical reactivity to its burgeoning applications in drug discovery.

The Allure of the Azaspiro[3.5]nonane Core: A Structural Perspective

The 1-azaspiro[3.5]nonane scaffold features a central quaternary carbon atom shared by a four-membered azetidine ring and a six-membered cyclohexane ring. This spirocyclic fusion imparts a distinct and rigid three-dimensional geometry, a significant departure from the "flatland" of traditional aromatic and heteroaromatic scaffolds. This structural rigidity is a key asset in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

The presence of a secondary amine within the azetidine ring provides a crucial handle for synthetic diversification, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). Furthermore, the cyclohexane ring offers multiple points for substitution, enabling fine-tuning of physicochemical properties such as lipophilicity and metabolic stability.

Physicochemical Properties at a Glance

A foundational understanding of a scaffold's physicochemical properties is critical for its successful application in drug development. The following table summarizes key computed properties for the parent 1-azaspiro[3.5]nonane.

PropertyValueSource
Molecular FormulaC₈H₁₅NN/A
Molecular Weight125.21 g/mol [1]
Predicted pKa (strongest basic)10.5[1]
Predicted XLogP31.8[1]
Predicted Water Solubility15.5 g/L[1]
Topological Polar Surface Area12 Ų[1]

These predicted values suggest that the 1-azaspiro[3.5]nonane core possesses favorable drug-like properties, including a reasonable balance of lipophilicity and aqueous solubility, and a low polar surface area, which is often correlated with good cell permeability.[1]

Charting the Synthetic Landscape: Accessing the 1-Azaspiro[3.5]nonane Core

The synthetic accessibility of a scaffold is a paramount consideration for its widespread adoption in drug discovery programs. While a single, universally applied synthesis for the parent 1-azaspiro[3.5]nonane is not extensively documented, several strategies have been successfully employed for the construction of its derivatives. These approaches often involve multi-step sequences that build the spirocyclic system through key cyclization reactions.

Synthesis of 7-Oxo-2-azaspiro[3.5]nonane: A Two-Step Cyclization Approach

A patented method for the synthesis of the derivative 7-oxo-2-azaspiro[3.5]nonane provides a detailed illustration of a two-step cyclization strategy.[2] This approach highlights the sequential formation of the piperidine and azetidine rings.

Experimental Protocol: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane [2]

Step 1: First Cyclization (Formation of the Piperidine Ring Intermediate)

  • To a reactor containing N,N-dimethylformamide (DMF), add bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal, an acid-binding agent (e.g., anhydrous potassium carbonate), an iodo metal salt (e.g., potassium iodide), and a phase transfer catalyst.

  • Heat the reaction mixture to 70-100 °C for 12-24 hours. The acid-binding agent is crucial for neutralizing the acid generated during the reaction and preventing the formation of alkyl halide byproducts.

  • After cooling, perform an aqueous workup with ethyl acetate.

  • Wash the organic phase with a sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude piperidine-containing intermediate.

Step 2: Second Cyclization (Formation of the Azetidine Ring)

  • Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to -10 °C.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF. The molar ratio of the intermediate to LiAlH₄ is a critical parameter to control.

  • Stir the reaction for 4-8 hours.

  • Carefully quench the reaction with water, followed by the addition of a sodium hydroxide solution.

  • Filter the mixture and concentrate the filtrate to obtain the crude 7-oxo-2-azaspiro[3.5]nonane.

  • Purify the final product by column chromatography on neutral alumina.

This two-step process demonstrates a robust method for constructing a functionalized azaspiro[3.5]nonane scaffold, achieving an overall yield of over 82%.[2]

Synthesis_of_7_Oxo_2_azaspiro_3_5_nonane start Bis(2-chloroethyl) ether + Cyanoacetaldehyde diethyl acetal intermediate Piperidine Intermediate start->intermediate Step 1: First Cyclization (DMF, K2CO3, KI) final_product 7-Oxo-2-azaspiro[3.5]nonane intermediate->final_product Step 2: Second Cyclization (LiAlH4, THF)

Caption: Synthetic pathway for 7-Oxo-2-azaspiro[3.5]nonane.

Chemical Reactivity: Harnessing the Potential of the Azaspiro Core

The chemical reactivity of the 1-azaspiro[3.5]nonane scaffold is primarily centered around the secondary amine within the azetidine ring. This nitrogen atom serves as a nucleophilic and basic center, readily undergoing a variety of chemical transformations to introduce diverse functionalities.

N-Functionalization: The Gateway to Analogs

The most common and synthetically valuable reactions of the 1-azaspiro[3.5]nonane core are N-alkylation and N-acylation. These transformations allow for the straightforward introduction of a wide range of substituents, which is essential for exploring structure-activity relationships in drug discovery programs.

  • N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides or other electrophilic alkylating agents in the presence of a base. This reaction provides access to a diverse array of N-substituted derivatives.

  • N-Acylation: Acylation of the nitrogen atom with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This is a fundamental transformation for introducing various capping groups and linkers in medicinal chemistry.

The choice of protecting groups for the secondary amine, such as tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc), is a critical consideration in multi-step syntheses to ensure orthogonality and compatibility with subsequent reaction conditions.[3]

N_Functionalization core 1-Azaspiro[3.5]nonane alkylation N-Alkylated Derivative core->alkylation N-Alkylation (R-X, Base) acylation N-Acylated Derivative core->acylation N-Acylation (RCOCl or (RCO)2O)

Caption: Key N-functionalization reactions of the 1-azaspiro[3.5]nonane core.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 1-azaspiro[3.5]nonane would be expected to show a series of multiplets in the aliphatic region corresponding to the protons of the cyclohexane and azetidine rings. The chemical shifts and coupling patterns of these protons would provide valuable information about the conformation of the ring systems.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the spirocyclic carbon, the carbons of the cyclohexane ring, and the carbons of the azetidine ring. The chemical shifts of these carbons would be indicative of their local electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of 1-azaspiro[3.5]nonane would be characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The N-H stretching vibration of the secondary amine would typically appear as a weak to medium intensity band in the 3300-3500 cm⁻¹ range.[4]

Mass Spectrometry (MS)

Mass spectrometry would provide the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could offer structural insights, with fragmentation often initiated at the weaker bonds adjacent to the nitrogen atom.

Pharmacological Significance: A Scaffold for Therapeutic Innovation

The 1-azaspiro[3.5]nonane scaffold has demonstrated significant promise in the development of novel therapeutic agents, with its derivatives showing activity against a range of biological targets.

G Protein-Coupled Receptor 119 (GPR119) Agonists for Type 2 Diabetes

A notable application of the 7-azaspiro[3.5]nonane framework is in the design of potent and selective agonists for G protein-coupled receptor 119 (GPR119).[5][6] GPR119 is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones.

The rigid spirocyclic core of 7-azaspiro[3.5]nonane derivatives allows for the precise positioning of pharmacophoric groups to achieve optimal interaction with the GPR119 binding site. Optimization of substituents on both the piperidine nitrogen and the aryl group has led to the identification of potent agonists with favorable pharmacokinetic profiles and glucose-lowering effects in preclinical models.[6]

GPR119_Agonism agonist 7-Azaspiro[3.5]nonane Derivative gpr119 GPR119 Receptor agonist->gpr119 Binds to and activates insulin Insulin Secretion gpr119->insulin Stimulates glucose Lowered Blood Glucose insulin->glucose

Caption: Mechanism of action for 7-azaspiro[3.5]nonane-based GPR119 agonists.

Expanding Therapeutic Horizons

Beyond GPR119, the broader class of azaspirocycles has shown potential in various therapeutic areas. Derivatives of related azaspirocyclic scaffolds have been investigated for their antiproliferative and antibacterial activities.[2] The unique three-dimensional nature of the 1-azaspiro[3.5]nonane core makes it an attractive scaffold for targeting other challenging biological targets where precise spatial orientation of functional groups is critical for activity.

Conclusion and Future Directions

The 1-azaspiro[3.5]nonane scaffold represents a valuable and underexplored area of chemical space with significant potential for the development of novel therapeutics. Its inherent structural rigidity, synthetic accessibility, and favorable physicochemical properties make it an attractive starting point for medicinal chemistry campaigns. While the current focus has been on its application in developing GPR119 agonists, the versatility of this scaffold suggests that its therapeutic potential is far from fully realized.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to the parent 1-azaspiro[3.5]nonane and its derivatives. A deeper understanding of the conformational preferences of the spirocyclic system will aid in the rational design of new drug candidates. Furthermore, the exploration of this scaffold against a wider range of biological targets is warranted and holds the promise of delivering new and effective treatments for a variety of diseases. The continued investigation of the 1-azaspiro[3.5]nonane core is a testament to the enduring power of structural innovation in the quest for new medicines.

References

[2] Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Available from:

[7] National Center for Biotechnology Information. PubChem Compound Summary for CID 54595634, 1-Azaspiro[3.5]nonane. Available from: [Link].

[8] Blucher Proceedings. Synthesis of new biologically actived azaspiro compounds. Available from: [Link]

[9] American Chemical Society Publications. Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Available from: [Link]

[10] PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Available from: [Link]

[11] ResearchGate. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available from: [Link]

[6] PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Available from: [Link]

[12] National Center for Biotechnology Information. PubChem Compound Summary for CID 135630303, 7-Azaspiro[3.5]nonane. Available from: [Link].

[13] Elsevier. Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

[14] MDPI. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Available from: [Link]

[15] ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available from: [Link]

[16] National Institutes of Health. High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. Available from: [Link]

[17] Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. Available from: [Link]

[18] Royal Society of Chemistry. Recent breakthroughs in ring-opening annulation reactions of aziridines. Organic & Biomolecular Chemistry. Available from: [Link]

[19] PubMed. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Available from: [Link]

[20] YouTube. differences & similarities of 1H & 13C NMR spectroscopy. Available from: [Link]

[21] Springer. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

[22] ResearchGate. N-Acylation Reactions of Amines. Available from: [Link]

[4] No Brain Too Small. Spectroscopy Data Sheet for AS91388 IR Spectra. Available from: [Link]

[23] ResearchGate. N-Acylation in Combinatorial Chemistry. Available from: [Link]

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A Technical Guide to 1-Azaspiro[3.5]nonane: A Scaffold of Emerging Interest in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of Three-Dimensionality in Drug Design

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is paramount. The principle of "escaping flatland" has guided medicinal chemists towards the exploration of three-dimensional scaffolds that can improve potency, selectivity, and pharmacokinetic profiles.[1] Spirocycles, with their rigid, well-defined three-dimensional structures, have emerged as a particularly attractive class of compounds.[2] Among these, the azaspiro[3.5]nonane framework, a bicyclic system featuring a shared nitrogen atom between a cyclohexane and an azetidine ring, represents a scaffold with significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of 1-Azaspiro[3.5]nonane, including its core attributes, and explores the synthesis, properties, and applications of the broader azaspiro[3.5]nonane class of molecules.

Core Compound Profile: 1-Azaspiro[3.5]nonane

Molecular Formula: C₈H₁₅N

Structure: 1-Azaspiro[3.5]nonane chemical structure

While the molecular formula for 1-Azaspiro[3.5]nonane is definitively established, a specific CAS number for this particular isomer is not readily found in major chemical databases. This suggests that while its isomers, such as 7-Azaspiro[3.5]nonane, are more commonly synthesized and studied, the parent 1-Azaspiro[3.5]nonane remains a less explored entity. This guide will therefore leverage data from its closely related isomers to provide a comprehensive understanding of the potential of this scaffold.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a scaffold are critical determinants of its suitability for drug development. While experimental data for 1-Azaspiro[3.5]nonane is scarce, we can infer its likely characteristics by examining its isomers and related spirocyclic systems. The introduction of a spirocyclic scaffold is known to influence key drug-like properties.

Property7-Azaspiro[3.5]nonane[3]General Trends for Azaspirocycles
Molecular Weight 125.21 g/mol Generally low, contributing to favorable ligand efficiency.
LogP (predicted) 1.8Can be modulated by substitution to optimize solubility and permeability.
Topological Polar Surface Area (TPSA) 12.0 ŲThe nitrogen atom provides a site for hydrogen bonding, influencing solubility and target interactions.
Fraction of sp³ carbons (Fsp³) HighThe high sp³ character imparts three-dimensionality, which can lead to improved binding affinity and selectivity.[2]

Synthesis of the Azaspiro[3.5]nonane Scaffold: Strategies and Methodologies

The construction of the azaspiro[3.5]nonane core can be approached through various synthetic strategies. While a definitive, optimized protocol for 1-Azaspiro[3.5]nonane is not widely published, methods for the synthesis of its isomers provide valuable insights into potential synthetic routes.

Illustrative Synthetic Approach: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane

A patented method for the synthesis of the related 7-oxo-2-azaspiro[3.5]nonane highlights a two-step cyclization approach.[4] This process underscores the feasibility of constructing the core azaspiro[3.5]nonane framework.

Reaction Scheme:

G cluster_0 Step 1: First Cyclization cluster_1 Step 2: Second Cyclization Compound 1 Compound 1 Compound 3 Compound 3 Compound 1->Compound 3 Phase Transfer Catalyst, Iodo Metal Salt, Acid Binding Agent, N,N-dimethylformamide Compound 2 Compound 2 Compound 2->Compound 3 Compound 3_2 Compound 3 7-oxo-2-azaspiro[3.5]nonane 7-oxo-2-azaspiro[3.5]nonane Compound 3_2->7-oxo-2-azaspiro[3.5]nonane Lithium Aluminum Hydride, Reaction Solvent

A two-step synthetic pathway to an azaspiro[3.5]nonane derivative.

Experimental Protocol (Generalized):

  • Step 1: First Cyclization: A first cyclization reaction is carried out between "Compound 1" and "Compound 2" in the presence of a phase transfer catalyst and an iodo metal salt in N,N-dimethylformamide. An acid binding agent is utilized to prevent the formation of alkyl halide byproducts. This yields "Compound 3".[4]

  • Step 2: Second Cyclization: "Compound 3" undergoes a second cyclization reaction with lithium aluminum hydride in a suitable reaction solvent to produce 7-oxo-2-azaspiro[3.5]nonane.[4]

This example illustrates a viable strategy for constructing the azaspiro[3.5]nonane skeleton, which could be adapted for the synthesis of the 1-aza isomer.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic analysis is indispensable for the structural elucidation of novel compounds. While specific spectra for 1-Azaspiro[3.5]nonane are not publicly available, the expected spectroscopic signatures can be predicted based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 1-Azaspiro[3.5]nonane would be expected to show a series of multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom would likely appear at a higher chemical shift (downfield) compared to the other methylene protons of the cyclohexane ring. The protons of the azetidine ring would also exhibit distinct signals.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The spiro carbon atom would likely appear as a quaternary signal at a characteristic chemical shift. The carbons bonded to the nitrogen atom would be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Azaspiro[3.5]nonane is expected to show characteristic absorptions for C-H and C-N bonds. The N-H stretching vibration would appear as a moderate absorption in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene groups would be observed around 2850-2960 cm⁻¹.[5][6]

Mass Spectrometry (MS)

In a mass spectrum of 1-Azaspiro[3.5]nonane, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (125.21 g/mol ).[3] Fragmentation patterns would likely involve the loss of small neutral molecules or radicals from the cyclic systems. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.[6]

Applications in Drug Discovery: A Scaffold with Therapeutic Promise

The azaspiro[3.5]nonane scaffold is gaining recognition as a valuable building block in medicinal chemistry.[2][7] Its rigid three-dimensional structure can lead to improved binding affinity and selectivity for biological targets.[1]

G Protein-Coupled Receptor (GPCR) Modulation

Derivatives of 7-azaspiro[3.5]nonane have been investigated as potent agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity.[8]

G Agonist Azaspiro[3.5]nonane-based GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 G_protein Gαs Protein Activation GPR119->G_protein AC Adenylate Cyclase Activation G_protein->AC cAMP Increased intracellular cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Cellular_Response Insulin/GLP-1 Secretion PKA->Cellular_Response

Simplified GPR119 signaling pathway initiated by an azaspiro[3.5]nonane-based agonist.

Other Therapeutic Areas

The versatility of the azaspiro[3.5]nonane scaffold extends to other therapeutic areas. Derivatives have been explored as covalent inhibitors of the oncogenic KRAS G12C mutant and as inhibitors of fatty acid amide hydrolase (FAAH) for potential applications in oncology and pain management, respectively.[7]

Conclusion and Future Perspectives

1-Azaspiro[3.5]nonane and its related isomers represent a promising class of scaffolds for the development of novel therapeutics. Their inherent three-dimensionality and synthetic tractability offer significant advantages in the design of potent and selective drug candidates. While specific experimental data for 1-Azaspiro[3.5]nonane remains limited, the wealth of information available for its isomers provides a strong foundation for future exploration. As synthetic methodologies continue to evolve, it is anticipated that the full potential of the 1-Azaspiro[3.5]nonane scaffold will be unlocked, leading to the discovery of new and effective medicines for a range of diseases.

References

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Introduction: Navigating the Data Gap for Novel Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicological and Safety Assessment of 1-Azaspiro[3.5]nonane

1-Azaspiro[3.5]nonane (CAS No. 176-55-6) is a saturated heterocyclic compound featuring a spirocyclic junction between a four-membered azetidine ring and a six-membered cyclohexane ring. Spirocyclic scaffolds are of growing interest in medicinal chemistry, valued for their three-dimensional architecture which can improve metabolic stability, solubility, and target-binding affinity compared to their planar counterparts[1].

However, as a novel chemical entity, publicly available, comprehensive toxicological data for 1-Azaspiro[3.5]nonane is scarce. A review of safety data for structurally related compounds indicates that the toxicological properties have not been thoroughly investigated[2][3]. This guide, therefore, is structured not as a summary of existing data, but as a proactive framework for the toxicological and safety assessment of 1-Azaspiro[3.5]nonane. It details the essential, internationally recognized methodologies required to build a robust safety profile for regulatory submission and safe handling. We will proceed from initial hazard identification to the standard battery of genotoxicity and acute toxicity testing, explaining the scientific rationale behind each experimental choice, as would be conducted in a preclinical safety program.

Part 1: Foundational Safety Assessment - Hazard Identification and Physicochemical Profiling

Before any laboratory testing commences, a foundational assessment is critical. This involves in silico analysis and determination of key physicochemical properties that govern a compound's toxicokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME).

1.1 In Silico Toxicological Prediction Computational models, such as structure-activity relationship (SAR) analysis, are invaluable for initial hazard identification. These tools compare the chemical structure of 1-Azaspiro[3.5]nonane against databases of known toxicants to predict potential liabilities, such as mutagenicity, carcinogenicity, or skin sensitization. While not a substitute for empirical testing, these predictions guide the experimental design and highlight areas requiring particular scrutiny.

1.2 Essential Physicochemical Parameters The following parameters must be experimentally determined as they directly influence the compound's interaction with biological systems.

ParameterExperimental MethodToxicological Relevance & Causality
pKa Potentiometric titrationDetermines the ionization state at physiological pH. The basic nitrogen in the azetidine ring will likely be protonated, influencing solubility, membrane permeability, and potential interactions with acidic cellular components.
LogP (Octanol/Water Partition) Shake-flask method (OECD 107) or HPLCMeasures lipophilicity. A balanced LogP is crucial for oral absorption and cell membrane passage. High lipophilicity can lead to bioaccumulation and off-target effects, such as hERG channel inhibition[4].
Aqueous Solubility Flask method (OECD 105)Dictates the maximum achievable concentration in aqueous media, which is critical for designing in vitro assays and formulating doses for in vivo studies. Poor solubility can lead to false-negative results.
Vapor Pressure Effusion, gas saturation (OECD 104)Assesses the likelihood of forming an inhalable atmosphere. For a non-volatile liquid or solid, this risk is low, but it is a necessary parameter for a complete safety profile.

Part 2: The Standard Battery for Genotoxicity Assessment

Genotoxicity testing is a cornerstone of safety assessment, designed to detect compounds that can induce genetic damage (mutations or chromosomal damage), a key initiating event in carcinogenesis. International guidelines (ICH S2(R1)) mandate a tiered, three-test battery to cover all major genotoxicity endpoints.[5]

Workflow: Tiered Approach to Genotoxicity Testing

The logical flow ensures that a broad screen for mutations is followed by more specific tests for chromosomal damage in mammalian cells, culminating in an in vivo assessment that incorporates the complexities of a whole-animal model.

G cluster_0 Tier 1: In Vitro Assays cluster_1 Tier 2: In Vivo Assay ames Test 1: Ames Assay (OECD 471) Detects gene mutations decision1 Results Negative? ames->decision1 chromo Test 2: Chromosomal Aberration (OECD 473) Detects clastogenicity chromo->decision1 micro Test 3: Micronucleus Test (OECD 474) Detects clastogenicity & aneugenicity decision2 Results Positive? micro->decision2 start Test Compound: 1-Azaspiro[3.5]nonane start->ames start->chromo decision1->micro No / Equivocal end_neg Not Genotoxic decision1->end_neg Yes decision2->end_neg No end_pos Potential Genotoxin Further Investigation Required decision2->end_pos Yes G start Start with 3 animals at a defined dose (e.g., 300 mg/kg) obs1 Observe for 48h start->obs1 decision1 Outcome? obs1->decision1 step_down Dose 3 new animals at lower dose (e.g., 50 mg/kg) decision1->step_down 2-3 animals die step_up Dose 3 new animals at higher dose (e.g., 2000 mg/kg) decision1->step_up 0-1 animals die confirm Dose 3 more animals at the same dose decision1->confirm Uncertain outcome stop_classify Stop test and classify substance based on number of mortalities at specific doses step_down->stop_classify step_up->stop_classify confirm->stop_classify

Caption: Decision logic for the OECD 423 stepwise procedure.

Experimental Protocol:

  • Animal Model & Preparation: Use a single sex (usually female rats, as they are often slightly more sensitive) for the test. Animals should be fasted overnight prior to dosing to promote absorption. [6]2. Starting Dose: Select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg. For a new chemical with unknown toxicity, 300 mg/kg is a common starting point. [6]3. Stepwise Procedure:

    • Step 1: Dose a group of 3 animals with the starting dose.

    • Observation: Observe animals closely for the first few hours after dosing and then periodically for a total of 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, respiration, nervous system activity, and behavior, as well as mortality. [6] * Decision:

      • If 2 or 3 animals die, the test is stopped, and the substance is classified. A confirmatory test at a lower dose may be needed.

      • If 0 or 1 animal dies, proceed to the next step by dosing another group of 3 animals at a higher dose level.

      • This process is repeated until a clear outcome for classification is achieved.

  • Pathology: Perform a gross necropsy on all animals at the end of the study to identify any target organ toxicities.

  • Interpretation: The substance is classified into a GHS category based on the dose levels at which mortality is observed. This provides the basis for hazard statements on safety data sheets (e.g., "Toxic if swallowed").

Conclusion and Path Forward

While specific toxicological data for 1-Azaspiro[3.5]nonane is not currently in the public domain, a clear, robust, and internationally harmonized path for its evaluation exists. The framework presented in this guide, beginning with physicochemical characterization and proceeding through a standard battery of genotoxicity and acute toxicity tests, is the minimum requirement for establishing a foundational safety profile.

The results of these studies are interdependent and inform the overall risk assessment. A positive finding in any of the genotoxicity assays would classify 1-Azaspiro[3.5]nonane as a potential mutagen or clastogen and would trigger further mechanistic investigations. The acute toxicity classification dictates safe handling procedures and informs the design of crucial next-step studies, such as repeat-dose toxicity and reproductive toxicity assessments. For any organization involved in the synthesis, development, or use of 1-Azaspiro[3.5]nonane, adherence to these validated OECD guidelines is not merely a scientific exercise but a regulatory and ethical imperative.

References

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  • Nucro-Technics (2024), OECD 474: In vivo Mammalian Micronucleus Test. URL: [Link]

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  • ResearchGate (2023), PDF: OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. URL: [Link]

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Methodological & Application

The Ascendance of 1-Azaspiro[3.5]nonane in Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

The relentless pursuit of novel therapeutic agents has propelled medicinal chemists to venture beyond the confines of flat, aromatic structures, a concept often termed "escaping from flatland".[1] This paradigm shift has illuminated the path towards molecules with greater three-dimensional (3D) complexity, which often exhibit improved pharmacological properties. Among the scaffolds spearheading this evolution is the 1-azaspiro[3.5]nonane moiety. This unique spirocyclic system, featuring a nitrogen atom at the spiro center connecting a cyclobutane and a cyclohexane ring, offers a rigid and spatially defined framework. Its inherent 3D nature provides a powerful tool for medicinal chemists to enhance binding affinity, selectivity, and metabolic stability of drug candidates.[2] This guide provides an in-depth exploration of the 1-azaspiro[3.5]nonane scaffold, detailing its synthesis, applications, and protocols for its utilization in drug discovery.

The strategic incorporation of spirocyclic structures like 1-azaspiro[3.5]nonane can significantly improve the metabolic stability of drug candidates, particularly against oxidative enzymes.[2] This is a critical advantage in drug design, as it can lead to improved pharmacokinetic profiles and a longer duration of action. The rigid conformation of the scaffold also reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency.

Core Applications in Medicinal Chemistry

The versatility of the 1-azaspiro[3.5]nonane scaffold has led to its exploration in a variety of therapeutic areas. Its unique structural features make it a valuable building block for creating novel chemical entities with diverse biological activities.

Bioisosteric Replacement of Common Moieties

A significant application of the 1-azaspiro[3.5]nonane scaffold lies in its use as a bioisostere for more common cyclic amines, such as piperidine.[3][4][5] Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound while retaining its essential binding interactions.[6] The spirocyclic nature of 1-azaspiro[3.5]nonane introduces conformational rigidity and a distinct vectoral projection of substituents compared to a simple piperidine ring. This can lead to enhanced selectivity for the target receptor and improved metabolic stability.[7]

For instance, the replacement of a piperidine fragment in the local anesthetic drug Bupivacaine with a spirocyclic amino acid, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, resulted in a compound with comparable activity, lower toxicity, and increased water solubility.[7]

Scaffolds for Novel Biologically Active Molecules

The 1-azaspiro[3.5]nonane core has served as a foundational structure for the development of novel therapeutic agents targeting a range of diseases.

  • G Protein-Coupled Receptor (GPCR) Agonists: Derivatives of 7-azaspiro[3.5]nonane have been investigated as agonists for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[8][9]

  • Oncology: The scaffold has been utilized in the development of covalent inhibitors of the oncogenic KRAS G12C mutant, a challenging target in cancer therapy.[9]

  • Pain Management: Researchers have explored 1-azaspiro[3.5]nonane derivatives as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, offering a potential avenue for pain relief.[9]

  • PROTACs: Desamino lenalidomide-piperidine-O-7-azaspiro[3.5]nonane has been used as an E3 ligase ligand-linker conjugate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10] PROTACs are a novel therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins.[10]

Synthetic Strategies and Protocols

The synthesis of 1-azaspiro[3.5]nonane and its derivatives can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the overall complexity of the target molecule.

General Synthetic Workflow

A common approach to synthesizing substituted 1-azaspiro[3.5]nonanes involves a multi-step sequence that constructs the spirocyclic core and allows for subsequent functionalization.

G A Starting Materials (e.g., piperidine derivative) B Introduction of Cyclobutane Precursor A->B Acylation/ Alkylation C Spirocyclization (e.g., Dieckmann condensation) B->C Base-mediated cyclization D Decarboxylation (if necessary) C->D E Functional Group Interconversion/Derivatization D->E F Final Product (Substituted 1-Azaspiro[3.5]nonane) E->F

Caption: General workflow for the synthesis of 1-azaspiro[3.5]nonane derivatives.

Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Library

Solid-phase organic synthesis (SPOS) offers several advantages for the construction of compound libraries based on the 1-azaspiro[3.5]nonane scaffold, including the use of excess reagents to drive reactions to completion and simplified purification.[11]

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-glycine-Wang resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine in DMF (20%)

  • Appropriate carboxylic acid for acylation

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Fmoc-glycine-Wang resin in DCM for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Coupling of Cyclobutane Precursor:

    • Activate the desired carboxylic acid (containing the precursor for the cyclobutane ring) with DIC and HOBt in DMF.

    • Add the activated acid solution to the resin and agitate for 6 hours at room temperature.

    • Wash the resin with DMF, DCM, and MeOH.[11]

  • Spirocyclization (Dieckmann Condensation):

    • Swell the resin in anhydrous THF.

    • Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF to the resin and agitate at 60°C for 8 hours.[11]

    • Wash the resin with THF, MeOH, and DCM.

  • Cleavage from Resin:

    • Treat the resin with a TFA cleavage cocktail for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.[11]

  • Purification: Purify the final product by reverse-phase HPLC.[11]

Data Presentation: Hypothetical Library of 7-Azaspiro[3.5]nonan-1-one Derivatives

The following table presents hypothetical characterization data for a small library of 7-azaspiro[3.5]nonan-1-one derivatives synthesized using the described solid-phase protocol.

Compound IDR GroupMolecular Weight ( g/mol )Purity (%)Yield (%)
ASN-001 Phenyl229.30>9545
ASN-002 4-Chlorophenyl263.74>9542
ASN-003 2-Thienyl235.33>9548
ASN-004 Cyclohexyl235.35>9551

Purity determined by HPLC analysis at 214 nm. Yields are calculated based on the initial loading of the resin.[11]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the solid-phase synthesis of a diversified 1-azaspiro[3.5]nonane library.

G cluster_0 Solid-Phase Synthesis cluster_1 Work-up & Analysis A 1. Resin Preparation (Swelling & Deprotection) B 2. Coupling of Building Block A->B C 3. Spirocyclization B->C D 4. Diversification (Optional on-resin chemistry) C->D E 5. Cleavage & Deprotection D->E F 6. Precipitation & Isolation E->F G 7. Purification (HPLC) F->G H 8. Characterization (LC-MS, NMR) G->H

Caption: Workflow for solid-phase synthesis and purification of a 1-azaspiro[3.5]nonane library.

Conclusion and Future Directions

The 1-azaspiro[3.5]nonane scaffold has firmly established itself as a valuable asset in the medicinal chemist's toolbox. Its inherent three-dimensionality and synthetic tractability offer a robust platform for the design of novel therapeutics with improved pharmacological profiles. As synthetic methodologies continue to evolve, we can anticipate the emergence of even more diverse and complex 1-azaspiro[3.5]nonane-based molecules. The continued exploration of this scaffold in various therapeutic areas holds significant promise for the discovery of next-generation medicines that can address unmet medical needs. The principles and protocols outlined in this guide are intended to empower researchers to effectively harness the potential of this remarkable chemical entity.

References

  • The Spiro[3.5]nonane Scaffold: A Comparative Guide to the Biological Activity of its Analogs - Benchchem.
  • Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery - Benchchem.
  • Application Notes and Protocols for Azaspiro[3.5]nonane Derivatives in Organic Synthesis - Benchchem.
  • The Emergence of 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide to a Novel Scaffold in Drug Discovery - Benchchem.
  • Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core - Benchchem.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate.
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals | ACS Omega - ACS Publications.
  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry.
  • Desamino lenalidomide-piperidine-O-7-azaspiro[3.5]nonane | E3 Ligase Ligand-Linker Conjugate | MedChemExpress.
  • Bioisosteres of Common Functional Groups.
  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines | Journal of the American Chemical Society - ACS Publications.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed.
  • (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes - ResearchGate.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. - ScienceOpen.

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Application Notes and Protocols: 1-Azaspiro[3.5]nonane as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that provide access to unexplored chemical space is paramount. The deliberate move away from flat, sp²-rich structures towards more three-dimensional, sp³-rich scaffolds is a well-established strategy for improving pharmacological properties such as solubility, metabolic stability, and binding affinity.[1] Within this context, azaspirocycles have emerged as privileged building blocks, offering rigid conformational constraint and precise exit vectors for substituent placement.[1][2]

The 1-azaspiro[3.5]nonane framework, which consists of a cyclobutane ring fused to a piperidine ring through a shared nitrogen atom, is a particularly compelling scaffold.[3] Its unique topology provides a rigidified piperidine core, a ubiquitous motif in pharmaceuticals, while the attached cyclobutane ring projects substituents into distinct spatial regions. This guide provides an in-depth exploration of the synthesis and application of 1-azaspiro[3.5]nonane and its derivatives, offering field-proven insights and detailed protocols for researchers in organic synthesis and drug development.

Physicochemical Properties: A Comparative Overview

The selection of a scaffold in a drug discovery program is heavily influenced by its intrinsic physicochemical properties. The 1-azaspiro[3.5]nonane core presents a favorable profile, balancing lipophilicity and aqueous solubility. The most commonly referenced isomer in the literature is 7-azaspiro[3.5]nonane.

Property7-Azaspiro[3.5]nonaneAzaspiro[3.3]heptane1-Azaspiro[4.4]nonane
Molecular FormulaC₈H₁₅NC₆H₁₁NC₈H₁₅N
Molecular Weight125.21 g/mol [2]97.16 g/mol 125.21 g/mol [2]
Predicted pKa10.5[2]~11.011.2[2]
Predicted XLogP31.8[2]0.81.9[2]
Predicted Water Solubility15.5 g/L[2]Higher than piperidine10.3 g/L[2]
Topological Polar Surface Area12 Ų[2]12 Ų12 Ų[2]

Data compiled from computational predictions and comparative literature.

Key Insights:

  • The 7-azaspiro[3.5]nonane scaffold exhibits a moderate lipophilicity (XLogP3 of 1.8) and good predicted aqueous solubility, desirable traits for drug candidates.[2]

  • Its low topological polar surface area suggests good potential for cell permeability.[2]

  • Compared to the more compact azaspiro[3.3]heptane, it offers a larger framework for derivatization while maintaining a favorable property profile.[4]

Synthesis of the Azaspiro[3.5]nonane Core

The accessibility of a building block is critical for its widespread adoption. While multiple routes to spirocyclic amines exist, the Staudinger [2+2] ketene-imine cycloaddition stands out as a versatile method for constructing the azaspiro[3.5]nonan-1-one core, a key intermediate for further functionalization.[5] For library synthesis, solid-phase organic synthesis (SPOS) offers a powerful platform for rapid diversification.[6]

Protocol 1: Synthesis of 7-Azaspiro[3.5]nonan-1-one via Staudinger Cycloaddition

This protocol describes a solution-phase synthesis based on the classical Staudinger reaction, which involves the [2+2] cycloaddition of a ketene with an imine.[5] The imine is typically formed from a protected piperidin-4-one derivative.

Causality: The Staudinger reaction is a robust C-C and C-N bond-forming reaction that creates the β-lactam ring, which is a key structural feature of the target molecule's precursor. The use of an in-situ generated ketene from an acyl chloride and a tertiary amine base is a standard and efficient approach.

Step-by-Step Methodology:

  • Imine Formation: Dissolve N-Boc-4-piperidone (1.0 equiv.) and benzylamine (1.1 equiv.) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid and heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting piperidone is consumed. Remove the solvent under reduced pressure. The crude imine is often used directly in the next step.

  • Cycloaddition Reaction Setup: Dissolve the crude imine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Ketene Generation and Reaction: In a separate flask, dissolve chloroacetyl chloride (1.2 equiv.) in anhydrous DCM. Add this solution dropwise to the imine solution. Following this, add a solution of triethylamine (1.5 equiv.) in anhydrous DCM dropwise to the reaction mixture. The dropwise addition is crucial to control the concentration of the highly reactive ketene and minimize side reactions.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the protected spiro-β-lactam. Subsequent deprotection and/or reduction steps can afford the desired 7-azaspiro[3.5]nonan-1-one or the parent amine.

Troubleshooting: A common side-product is triphenylphosphine oxide if a Staudinger reduction is performed.[5] This is typically less polar and can be removed by chromatography. The reaction can also produce a mixture of diastereomers, which can be separated by careful chromatography.[5]

Protocol 2: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Library

This workflow, adapted from established SPOS techniques, is ideal for generating a library of diversified analogues for screening.[6] It involves immobilizing a piperidine precursor on a solid support, constructing the spirocycle, and then diversifying the scaffold.

Workflow Diagram:

G A 1. Resin Loading (Fmoc-4-amino-1-Boc-piperidine on 2-CTC resin) B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. Acylation (Cyclobutane precursor, HATU, DIEA) B->C D 4. Spirocyclization (Dieckmann Condensation, KOtBu) C->D E 5. Decarboxylation (DMSO/H2O, 120°C) D->E F 6. N-Boc Deprotection (20% TFA/DCM) E->F G 7. Diversification (Acylation, Alkylation, etc.) F->G H 8. Cleavage from Resin (TFA cocktail) G->H

Caption: Solid-phase synthesis workflow for a 7-azaspiro[3.5]nonan-1-one library.[6]

Key Steps Explained:

  • Resin Loading: An Fmoc-protected and Boc-activated piperidine building block is attached to a 2-chlorotrityl chloride (2-CTC) resin.[6] The 2-CTC linker is acid-labile, allowing for mild cleavage of the final product.

  • Spirocyclization: The key step is an intramolecular Dieckmann condensation, where a strong base like potassium tert-butoxide (KOtBu) promotes the cyclization of a diester precursor to form the β-keto ester on the resin.[6]

  • Decarboxylation: The resulting β-keto ester is then heated in a mixture of DMSO and water to remove the ester group, yielding the desired 7-azaspiro[3.5]nonan-1-one core attached to the resin.[6]

  • Diversification & Cleavage: After removing the Boc protecting group from the piperidine nitrogen, a variety of building blocks (e.g., carboxylic acids for acylation) can be introduced. Finally, the diversified products are cleaved from the resin using a trifluoroacetic acid (TFA) cocktail.[6]

Key Synthetic Transformations and Applications

Once synthesized, the 1-azaspiro[3.5]nonane scaffold serves as a versatile secondary amine building block. The most common and powerful transformations involve functionalization of the nitrogen atom through N-arylation and reductive amination.

N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is the gold standard for forming carbon-nitrogen bonds between an amine and an aryl (pseudo)halide.[7] This reaction is highly versatile, tolerating a wide range of functional groups.

Causality: The reaction proceeds via a catalytic cycle involving a Pd(0) species. A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical. The ligand stabilizes the palladium center, promotes the initial oxidative addition of the aryl halide, and facilitates the final reductive elimination step that forms the desired C-N bond. The choice of a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is essential to deprotonate the amine without competing in the reaction.

Catalytic Cycle Diagram:

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)L₂-X OA->PdII LD Ligand Dissociation/ Amine Coord. PdII->LD + Amine AmineComplex [Ar-Pd(II)L(Amine)]⁺X⁻ LD->AmineComplex Deprot Deprotonation (Base) AmineComplex->Deprot AmidoComplex Ar-Pd(II)L(Amido) Deprot->AmidoComplex RE Reductive Elimination AmidoComplex->RE RE->Pd0 Ar-Amine

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[7]

Protocol 3: General Protocol for Buchwald-Hartwig N-Arylation

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), combine 1-azaspiro[3.5]nonane (or its derivative, 1.0 equiv.), the aryl halide (1.1-1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equiv.) in an oven-dried Schlenk flask.[7]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL per mmol of amine).

  • Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene100>90
22-ChloropyridinePd(OAc)₂ / SPhosK₂CO₃Dioxane11085-95
34-BromoanisoleG3-XPhos Precat.K₃PO₄t-AmylOH100>95
Representative conditions based on literature for similar N-arylations.[7][8][9]
Reductive Amination

Reductive amination is a robust and highly efficient method for forming C-N bonds by converting a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine via an intermediate imine.[10] This is the premier method for introducing alkyl substituents onto the 1-azaspiro[3.5]nonane nitrogen.

Causality: The reaction proceeds in two main stages: (1) Formation of an imine (or iminium ion under acidic conditions) from the amine and carbonyl compound, and (2) Reduction of the imine to the corresponding amine.[11][12] For a one-pot reaction, a selective reducing agent is required that reduces the imine intermediate much faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose because their reactivity is attenuated, making them selective for the protonated iminium ion over the neutral carbonyl.[12][13]

Reaction Mechanism Diagram:

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Amine R₂NH (Azaspiro[3.5]nonane) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl R'-C(O)-R'' (Aldehyde/Ketone) Carbonyl->Hemiaminal + Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product Substituted Amine R₂N-CH(R')R'' Iminium->Product + [H⁻] Reducer [H⁻] (e.g., NaBH(OAc)₃)

Caption: The two-stage mechanism of reductive amination.[10][12]

Protocol 4: General Protocol for Reductive Amination

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-azaspiro[3.5]nonane (1.0 equiv.) and an aldehyde or ketone (1.1 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.0-1.2 equiv.). Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.[13]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the solution. The portion-wise addition helps to control any effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery

The rigid, three-dimensional nature of the 1-azaspiro[3.5]nonane scaffold has been successfully leveraged to develop potent and selective modulators for challenging biological targets.

  • Metabolic Diseases: Derivatives of 7-azaspiro[3.5]nonane have been investigated as potent agonists of G protein-coupled receptor 119 (GPR119).[2][3] This receptor is a promising target for the treatment of type 2 diabetes and obesity, as its activation stimulates glucose-dependent insulin secretion.[2]

  • Oncology: The scaffold has been incorporated into covalent inhibitors of the oncogenic KRAS G12C mutant, a key driver in many cancers.[3] The defined exit vectors of the spirocycle allow for precise positioning of the reactive warhead to engage the target cysteine residue.

  • Pain and Inflammation: Researchers have used the 7-azaspiro[3.5]nonane core to develop inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.[3] FAAH inhibition is a therapeutic strategy for pain management.

  • PARP Inhibition: A 1-azaspiro[3.5]nonane moiety has been incorporated into the framework of PARP-1 inhibitors, which are used in cancer therapy.[14]

Conclusion

1-Azaspiro[3.5]nonane is a valuable and increasingly utilized building block in organic synthesis and medicinal chemistry. Its favorable physicochemical properties and rigid three-dimensional structure provide a robust platform for the design of novel therapeutics. With well-established synthetic routes to the core and powerful methods for its subsequent functionalization, such as Buchwald-Hartwig amination and reductive amination, the 1-azaspiro[3.5]nonane scaffold is poised to play a significant role in the ongoing quest to escape chemical "flatland" and develop the next generation of innovative medicines.

References

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  • Examples of azaspiro[3.n]alkanes in drug discovery. Results from a... - ResearchGate.
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  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals | ACS Omega - ACS Publications.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate.
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  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry.
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Introduction: The Rising Significance of Spirocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Arylation of 1-Azaspiro[3.5]nonane

In the landscape of modern drug discovery, there is a persistent drive to "escape from flatland"—a strategic shift away from planar, aromatic molecules towards more three-dimensional structures.[1] Spirocyclic scaffolds, such as 1-azaspiro[3.5]nonane, are at the forefront of this movement. Their rigid, conformationally constrained architecture provides a unique vectoral display of substituents in three-dimensional space, which can lead to enhanced binding affinity, improved selectivity for biological targets, and more favorable physicochemical properties like aqueous solubility.[2][3] The N-aryl 1-azaspiro[3.5]nonane motif, in particular, is a privileged structure found in a variety of biologically active agents, including potent G protein-coupled receptor 119 (GPR119) agonists for the treatment of metabolic diseases.[4][5]

The formation of the crucial C(sp²)-N bond to synthesize these compounds is a non-trivial challenge. While classical methods like nucleophilic aromatic substitution exist, they often suffer from limited substrate scope and require harsh reaction conditions.[6] Modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, have emerged as the gold standard for this transformation.[6][7] This protocol offers a robust, versatile, and high-yielding pathway to N-arylated amines under relatively mild conditions, making it an indispensable tool for researchers, scientists, and drug development professionals.[8]

This guide provides an in-depth exploration of the N-arylation of 1-azaspiro[3.5]nonane, focusing on the widely adopted Buchwald-Hartwig amination protocol. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental procedure, and discuss key parameters for optimization and troubleshooting.

Mechanistic Insight: The Engine of C-N Bond Formation

The success of the Buchwald-Hartwig amination lies in a finely tuned palladium-based catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and adapting the protocol to new substrates. The generally accepted cycle involves three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[7][9]

1-Azaspiro[3.5]nonane is a sterically hindered secondary amine. This structural feature presents a specific challenge: the bulky spirocyclic core can impede the amine's approach to the palladium center.[10] This is where modern ligand design becomes critical. The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) was a revolutionary step, as these ligands accelerate the key steps of the catalytic cycle, particularly the rate-limiting reductive elimination, enabling the coupling of challenging substrates.[11][12][13][14]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition + Ar-X Amine_Complex [L-Pd(II)(Ar)(AmineH)]+X- OA_Complex->Amine_Complex Ligand Exchange + Amine-H Amido_Complex L-Pd(II)(Ar)(Amine) Amine_Complex->Amido_Complex Deprotonation - Base-H+X- Amido_Complex->Pd0 Reductive Elimination Product Product Ar-Amine Amido_Complex->Product Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Setup Oven-dry glassware. Establish inert atmosphere. B 2. Charge Solids Add Aryl Bromide (1.0 mmol), NaOt-Bu (1.2 mmol), and XPhos Pd G3 (0.02 mmol). A->B C 3. Add Liquids Add Toluene (5 mL) and 1-Azaspiro[3.5]nonane (1.1 mmol) via syringe. B->C D 4. Heat & Monitor Heat to 100-110 °C. Monitor by TLC or GC-MS until starting material is consumed. C->D E 5. Quench & Extract Cool to RT. Quench with water. Extract with EtOAc or CH2Cl2. D->E F 6. Dry & Concentrate Dry organic layer (Na2SO4). Concentrate via rotary evaporation. E->F G 7. Purify Purify crude product by silica gel column chromatography. F->G

Sources

The Emergence of 1-Azaspiro[3.5]nonane Scaffolds in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of medicinal chemistry, the strategic move towards three-dimensional (3D) molecular architectures is paramount for enhancing compound properties and navigating novel chemical spaces.[1] Spirocyclic systems, which feature two rings connected by a single common atom, are at the forefront of this "escape from flatland," offering a rigidified conformational stance that can significantly improve potency, selectivity, and pharmacokinetic profiles.[1] This document provides a detailed guide on the application of the 1-azaspiro[3.5]nonane scaffold, a promising yet underexplored motif in drug discovery. While direct literature on the 1-aza isomer is less abundant than its constitutional isomers (e.g., 7-azaspiro[3.5]nonane), this guide synthesizes available data on the broader azaspiro[3.5]nonane class to provide researchers with a robust framework for its application. We will delve into its role as a bioisostere, present logical synthetic strategies, and provide detailed experimental protocols for its synthesis and functionalization.

Introduction: The Value of 3D Scaffolds

The over-reliance on flat, aromatic structures in drug discovery has often led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Increasing the fraction of sp³-hybridized carbons by incorporating scaffolds like azaspirocycles introduces conformational rigidity. This pre-organization of the molecule for binding to its biological target can reduce the entropic penalty upon binding, thereby enhancing affinity.[1]

The 1-azaspiro[3.5]nonane scaffold, consisting of a four-membered azetidine ring fused to a six-membered cyclohexane ring through a spiro-carbon, offers a unique 3D topology. It serves as a valuable bioisosteric replacement for common motifs like piperidine, potentially offering advantages in metabolic stability and aqueous solubility.[2]

The 1-Azaspiro[3.5]nonane Scaffold: A Bioisosteric Perspective

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug design. The piperidine ring is a ubiquitous feature in pharmaceuticals, but it can be susceptible to metabolic degradation. Spirocyclic mimetics like azaspiro[3.3]heptane have been successfully employed to improve metabolic stability and solubility while maintaining or enhancing biological activity.[3][4]

The 1-azaspiro[3.5]nonane scaffold can be considered a "next-generation" piperidine bioisostere. The strained azetidine ring provides well-defined exit vectors for substituents, allowing for precise exploration of the chemical space around a target binding pocket.

Comparative Physicochemical Properties

While experimental data specifically for 1-azaspiro[3.5]nonane is limited, we can infer its properties by comparing related, well-studied azaspirocycles. The table below presents a comparison of predicted properties for 7-azaspiro[3.5]nonane and 1-azaspiro[4.4]nonane, which highlights the nuanced differences imparted by the specific ring system. These subtle changes in basicity (pKa), lipophilicity (XLogP3), and solubility can be critical in the drug design process.[5]

Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonane
Molecular Formula C₈H₁₅NC₈H₁₅N
Molecular Weight 125.21 g/mol 125.21 g/mol
Predicted pKa 10.511.2
Predicted XLogP3 1.81.9
Predicted Water Solubility 15.5 g/L10.3 g/L
Topological Polar Surface Area 12.0 Ų12.0 Ų
Data sourced from a comparative analysis by BenchChem.[5]

These predictions suggest that azaspiro[3.5]nonane scaffolds generally possess favorable drug-like properties, including good potential for cell permeability.[5]

Applications in Drug Discovery Programs

Derivatives of the azaspiro[3.5]nonane framework have shown significant promise in various therapeutic areas. For instance, 7-azaspiro[3.5]nonane derivatives have been developed as potent agonists for G protein-coupled receptor 119 (GPR119), a key target for the treatment of type 2 diabetes and obesity.[1][5] Furthermore, 6-azaspiro[3.5]nonane derivatives have been designed as inhibitors of the SARS-CoV-2 3C-like protease, demonstrating the scaffold's utility in antiviral research.[6] The larger 6-membered ring of the azaspiro[3.5]nonane system, compared to smaller azaspiro[3.3]heptanes, allows for deeper engagement with hydrophobic pockets in target proteins.[6]

The logical workflow for integrating a novel scaffold like 1-azaspiro[3.5]nonane into a drug discovery pipeline is visualized below.

G cluster_0 Scaffold Design & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development A Core Synthesis of 1-Azaspiro[3.5]nonane B N-Functionalization (e.g., Acylation, Alkylation) A->B C Library Generation B->C D High-Throughput Screening C->D E Hit Identification D->E F SAR Studies E->F G Lead Optimization F->G H ADME/Tox Profiling G->H I In Vivo Efficacy Studies H->I J Candidate Selection I->J caption Drug Discovery Workflow with Azaspiro-scaffolds

Figure 1. Drug Discovery Workflow with Azaspiro-scaffolds

Synthetic Strategies and Protocols

The synthesis of azaspirocycles can be challenging. However, several strategies have been developed for related structures that can be adapted for the synthesis of the 1-azaspiro[3.5]nonane core. A plausible retrosynthetic approach would involve the construction of the azetidine ring onto a pre-existing cyclohexane precursor.

Protocol 1: Synthesis of Boc-Protected 1-Azaspiro[3.5]nonane

This protocol is a representative, multi-step synthesis adapted from methodologies for related azaspirocycles. It involves the creation of a suitable cyclohexane precursor followed by the formation of the azetidine ring.

Step 1: Synthesis of 1-(hydroxymethyl)cyclohexanemethanol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of diethyl 1,1-cyclohexanedicarboxylate (1.0 eq.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water again.

  • Filter the resulting solids and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the diol as a colorless oil.

Step 2: Synthesis of 1,1-bis((tosyloxy)methyl)cyclohexane

  • Dissolve the diol (1.0 eq.) in pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (2.2 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 4 hours, then allow it to stand at 4 °C overnight.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the ditosylate.

Step 3: Synthesis of 1-benzyl-1-azaspiro[3.5]nonane

  • Add the ditosylate (1.0 eq.) to a solution of benzylamine (3.0 eq.) in a suitable solvent like acetonitrile.

  • Heat the mixture to reflux and stir for 24-48 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the protected spirocycle.

Step 4: Deprotection to 1-Azaspiro[3.5]nonane

  • Dissolve the 1-benzyl-1-azaspiro[3.5]nonane (1.0 eq.) in methanol.

  • Add palladium on carbon (10 wt. %) catalyst.

  • Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature overnight.

  • Filter the reaction mixture through Celite and concentrate the filtrate to yield the free base, 1-azaspiro[3.5]nonane.

The overall synthetic pathway is depicted below.

G A Diethyl 1,1-cyclohexane- dicarboxylate B 1,1-bis(hydroxymethyl)- cyclohexane A->B  LiAlH₄, THF C 1,1-bis((tosyloxy)methyl)- cyclohexane B->C  TsCl, Pyridine D 1-Benzyl-1-azaspiro[3.5]nonane C->D  BnNH₂, MeCN, Δ E 1-Azaspiro[3.5]nonane D->E  H₂, Pd/C, MeOH caption Synthetic Pathway to 1-Azaspiro[3.5]nonane

Figure 2. Synthetic Pathway to 1-Azaspiro[3.5]nonane
Protocol 2: N-Functionalization of 1-Azaspiro[3.5]nonane

The secondary amine of the 1-azaspiro[3.5]nonane core is a key handle for introducing diversity. Standard N-functionalization reactions can be readily applied.

Example: N-Acylation

  • Dissolve 1-azaspiro[3.5]nonane (1.0 eq.) and a suitable base, such as triethylamine (1.5 eq.), in dichloromethane (DCM) at 0 °C.

  • Add the desired acyl chloride or anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Conclusion and Future Outlook

The 1-azaspiro[3.5]nonane scaffold represents a valuable, albeit underutilized, building block in the medicinal chemist's toolbox. Its inherent three-dimensionality and potential to serve as a metabolically stable piperidine bioisostere make it an attractive candidate for incorporation into drug discovery programs. While further research is needed to fully elucidate its pharmacological potential across various targets, the synthetic strategies and protocols outlined in this guide provide a solid foundation for researchers to begin exploring this promising chemical space. As the imperative to "escape from flatland" continues to drive innovation, scaffolds like 1-azaspiro[3.5]nonane are poised to play a crucial role in the development of the next generation of therapeutics.

References

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38. Available at: [Link]

  • Google Patents. (2021). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (CN112317585A).
  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available at: [Link]

  • St. John, S. E., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. bioRxiv. Available at: [Link]

  • Google Patents. (2022). Azaspirocycles as monoacylglycerol lipase modulators. (US11505546B2).
  • Zheng, Y., et al. (2024). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available at: [Link]

Sources

Application Notes & Protocols for the Synthesis of Novel Spiropiperidines from 1-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for researchers, medicinal chemists, and professionals in drug development on the synthesis of novel spiropiperidine derivatives utilizing 1-Azaspiro[3.5]nonane as a versatile starting scaffold. The protocols herein are designed to be robust and adaptable, enabling the creation of diverse libraries of spirocyclic compounds for screening and lead optimization.

Introduction: The Significance of Spiropiperidines in Modern Drug Discovery

Spiropiperidines have emerged as a highly sought-after structural motif in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat, aromatic structures.[1][2] By introducing more sp³ character, spirocycles can improve a molecule's physicochemical properties, such as aqueous solubility, and provide novel vectors for exploring protein binding pockets, ultimately leading to more potent and selective drug candidates.[3][4] The piperidine ring, in particular, is the most prevalent nitrogen-containing heterocycle in FDA-approved drugs, making spiropiperidines a logical and promising area for innovation.[4][5]

1-Azaspiro[3.5]nonane is an excellent starting point for the synthesis of novel spiropiperidines. Its secondary amine provides a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the rapid generation of compound libraries. This guide will focus on three fundamental and powerful reactions for the derivatization of 1-Azaspiro[3.5]nonane: Buchwald-Hartwig N-arylation, reductive amination, and amide bond formation.

PART 1: N-Arylation of 1-Azaspiro[3.5]nonane via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This reaction is particularly useful for coupling a wide range of aryl halides with amines, including sterically hindered secondary amines like 1-Azaspiro[3.5]nonane. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and broad substrate scope.[6]

Protocol 1: Synthesis of 1-(4-cyanophenyl)-1-azaspiro[3.5]nonane

This protocol details the N-arylation of 1-Azaspiro[3.5]nonane with 4-bromobenzonitrile. The cyano group is a common functional group in medicinal chemistry and can serve as a handle for further transformations.

Reaction Scheme:

Buchwald-Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1-Azaspiro[3.5]nonane 1-Azaspiro[3.5]nonane N-aryl_spiropiperidine 1-(4-cyanophenyl)-1-azaspiro[3.5]nonane 1-Azaspiro[3.5]nonane->N-aryl_spiropiperidine + 4-bromobenzonitrile 4-bromobenzonitrile 4-bromobenzonitrile Pd2(dba)3 Pd₂(dba)₃ (catalyst) XPhos XPhos (ligand) NaOtBu NaOtBu (base) Toluene Toluene (solvent)

Caption: Buchwald-Hartwig N-arylation of 1-Azaspiro[3.5]nonane.

Materials:

  • 1-Azaspiro[3.5]nonane (1.0 equiv)

  • 4-bromobenzonitrile (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 1-Azaspiro[3.5]nonane, 4-bromobenzonitrile, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to the flask (5-10 mL per mmol of the limiting reagent).

  • Reaction: Seal the flask, remove it from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-arylated product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd₂(dba)₃ is a common and effective palladium(0) source. XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the reductive elimination to form the C-N bond, which is often crucial for sterically hindered substrates.[6]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the secondary amine, which is a key step in the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent its degradation.

Aryl Halide ExampleExpected Yield (%)Notes
4-bromobenzonitrile85-95%Electron-withdrawing group, generally good reactivity.
1-bromo-4-methoxybenzene80-90%Electron-donating group, may require slightly longer reaction times.
2-chloropyridine70-85%Heteroaromatic halide, often requires careful optimization of ligand and base.

PART 2: N-Alkylation of 1-Azaspiro[3.5]nonane via Reductive Amination

Reductive amination is a versatile and widely used method for the N-alkylation of amines. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This method is known for its high efficiency and broad functional group tolerance.

Protocol 2: Synthesis of 1-(cyclobutylmethyl)-1-azaspiro[3.5]nonane

This protocol describes the N-alkylation of 1-Azaspiro[3.5]nonane with cyclobutanecarbaldehyde. The introduction of a cyclobutyl group increases the sp³ character of the final molecule, a desirable feature in drug design.[3]

Reaction Scheme:

Reductive_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1-Azaspiro[3.5]nonane 1-Azaspiro[3.5]nonane N-alkyl_spiropiperidine 1-(cyclobutylmethyl)-1-azaspiro[3.5]nonane 1-Azaspiro[3.5]nonane->N-alkyl_spiropiperidine + Cyclobutanecarbaldehyde Cyclobutanecarbaldehyde Cyclobutanecarbaldehyde NaBH(OAc)3 NaBH(OAc)₃ (reducing agent) DCE 1,2-Dichloroethane (solvent)

Caption: Reductive amination of 1-Azaspiro[3.5]nonane.

Materials:

  • 1-Azaspiro[3.5]nonane (1.0 equiv)

  • Cyclobutanecarbaldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask containing a solution of 1-Azaspiro[3.5]nonane in DCE, add cyclobutanecarbaldehyde. Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride in one portion. The reaction is typically mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydride reagents like sodium borohydride, which minimizes side reactions.

  • Solvent: Chlorinated solvents like DCE or DCM are commonly used as they are relatively non-polar and aprotic, which is ideal for this reaction.

Carbonyl Compound ExampleExpected Yield (%)Notes
Cyclobutanecarbaldehyde80-90%Straightforward reaction with a simple aldehyde.
Acetone75-85%Ketones are generally less reactive than aldehydes.
4-Fluorobenzaldehyde85-95%Tolerates a variety of functional groups on the aldehyde.

PART 3: Amide Bond Formation with 1-Azaspiro[3.5]nonane

Amide bond formation is one of the most important reactions in organic chemistry, particularly in the synthesis of pharmaceuticals. Coupling an amine with a carboxylic acid using a suitable coupling agent is a reliable method for creating amide linkages.

Protocol 3: Synthesis of 1-(1-azaspiro[3.5]nonan-1-yl)-2-(4-chlorophenyl)ethan-1-one

This protocol details the synthesis of an N-acyl spiropiperidine by coupling 1-Azaspiro[3.5]nonane with 4-chlorophenylacetic acid.

Reaction Scheme:

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1-Azaspiro[3.5]nonane 1-Azaspiro[3.5]nonane N-acyl_spiropiperidine N-acyl spiropiperidine 1-Azaspiro[3.5]nonane->N-acyl_spiropiperidine + 4-chlorophenylacetic acid 4-chlorophenylacetic_acid 4-chlorophenylacetic acid HATU HATU (coupling agent) DIPEA DIPEA (base) DMF DMF (solvent)

Caption: Amide bond formation with 1-Azaspiro[3.5]nonane.

Materials:

  • 1-Azaspiro[3.5]nonane (1.1 equiv)

  • 4-chlorophenylacetic acid (1.0 equiv)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorophenylacetic acid in anhydrous DMF.

  • Reagent Addition: Add HATU, DIPEA, and finally 1-Azaspiro[3.5]nonane to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the carboxylic acid is consumed (typically 1-3 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Coupling Agent: HATU is a highly efficient and widely used coupling agent that minimizes side reactions and racemization (if applicable). It activates the carboxylic acid to form a highly reactive intermediate that readily reacts with the amine.

  • Base: DIPEA is a non-nucleophilic hindered base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid.

  • Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and reagents.

Carboxylic Acid ExampleExpected Yield (%)Notes
4-chlorophenylacetic acid90-98%A standard and reliable coupling reaction.
Benzoic acid90-98%Aromatic carboxylic acids are also excellent substrates.
N-Boc-glycine85-95%Compatible with protected amino acids, useful for building peptidomimetics.

Conclusion

1-Azaspiro[3.5]nonane serves as an invaluable building block for the synthesis of novel spiropiperidine derivatives. The protocols detailed in these application notes for N-arylation, N-alkylation, and amide bond formation provide robust and versatile methods for diversifying this important scaffold. By leveraging these fundamental transformations, researchers in drug discovery can rapidly generate libraries of three-dimensional molecules with the potential for improved pharmacological properties.

References

  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. Organic & Biomolecular Chemistry, 16(31), 5546-5563. [Link]

  • Douglas, C. J., & Overman, L. E. (2018). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. ACS Catalysis, 8(12), 11533-11538. [Link]

  • Peneau, A., Retailleau, P., Guillou, C., & Chabaud, L. (2018). Rhodium(III)-Catalyzed Synthesis of Spiropiperidine Derivatives via C–H Activation. The Journal of Organic Chemistry, 83(4), 2324-2340. [Link]

  • ResearchGate. (2018). Rhodium(III)-Catalyzed Synthesis of Spiropiperidine Derivatives via C–H Activation. [Link]

  • Choi, A., Das, A., Meijer, A. J. H. M., Silvestri, I. P., & Coldham, I. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(6), 1165-1169. [Link]

  • Singh, R., & Singh, P. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-Ethanol, 4(1), 1-10. [Link]

  • Clarke, P. A. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of York. [Link]

  • Peneau, A., Retailleau, P., Guillou, C., & Chabaud, L. (2018). Rhodium(III)-Catalyzed Synthesis of Spiropiperidine Derivatives via C–H Activation. The Journal of Organic Chemistry, 83(4), 2324-2340. [Link]

  • Peneau, A., Retailleau, P., Guillou, C., & Chabaud, L. (2018). Rhodium(III)-Catalyzed Synthesis of Spiropiperidine Derivatives via C–H Activation. The Journal of Organic Chemistry, 83(4), 2324-2340. [Link]

  • Sarpong, R., & Yu, D. (2020). Approaches to α-functionalization of piperidines by C–H activation. ResearchGate. [Link]

  • Wang, L., et al. (2024). Structure-based development of novel spiro-piperidine ASH1L inhibitors. PubMed Central. [Link]

  • Li, B., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society, 145(49), 26686–26695. [Link]

  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 1-10. [Link]

  • Martínez-Ariza, G., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(26), 21877-21888. [Link]

  • ResearchGate. (2015). N-Arylation of Protected Azamacrocycles. [Link]

  • Deng, W., et al. (2009). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

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The Strategic Integration of 1-Azaspiro[3.5]nonane in the Development of CNS-Targeting Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pursuit of novel chemical matter to address the complexities of Central Nervous System (CNS) disorders is a paramount challenge in modern drug discovery. The unique structural and physicochemical properties required for effective CNS penetration and target engagement necessitate a departure from traditional, planar molecular architectures. In this context, the 1-azaspiro[3.5]nonane scaffold has emerged as a compelling structural motif, offering a unique three-dimensional topology that can confer significant advantages in the design of next-generation CNS therapeutics. This guide provides an in-depth exploration of the rationale, synthesis, and evaluation of 1-azaspiro[3.5]nonane-based agents for researchers, scientists, and drug development professionals.

The Rationale for Embracing Spirocyclic Scaffolds in CNS Drug Design

The overrepresentation of flat, aromatic structures in historical compound libraries has contributed to challenges in identifying CNS drug candidates with optimal "drug-like" properties. The incorporation of spirocyclic systems, such as 1-azaspiro[3.5]nonane, addresses several of these limitations:

  • Enhanced Three-Dimensionality: The spirocyclic core imparts a rigid, non-planar geometry to the molecule. This three-dimensionality can lead to more specific and higher-affinity interactions with the complex topographies of CNS targets.[1]

  • Improved Physicochemical Properties: The increased fraction of sp3-hybridized carbon atoms in spirocyclic scaffolds generally leads to improved aqueous solubility and reduced lipophilicity compared to their flat aromatic counterparts.[1] These properties are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a CNS drug candidate.

  • Metabolic Stability: The piperidine ring, a common feature in many CNS drugs, can be susceptible to metabolic degradation. The 1-azaspiro[3.5]nonane scaffold can act as a bioisostere of piperidine, offering enhanced metabolic stability due to the steric hindrance provided by the spirocyclic junction.[2]

  • Novel Chemical Space: The exploration of spirocyclic scaffolds opens up new avenues for intellectual property and allows for the design of compounds with novel pharmacological profiles.[1]

Synthesis of the 1-Azaspiro[3.5]nonane Core and its Derivatives

The successful incorporation of the 1-azaspiro[3.5]nonane scaffold into drug discovery programs hinges on the availability of robust and versatile synthetic methodologies. Both solution-phase and solid-phase approaches have been developed to access this valuable building block and its derivatives.

Solution-Phase Synthesis of Functionalized 1-Azaspiro[3.5]nonanes

A common strategy for the synthesis of functionalized 1-azaspiro[3.5]nonane derivatives involves a multi-step sequence starting from readily available materials. For instance, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, a related analog, has been synthesized and functionalized, highlighting a potential pathway for creating diverse derivatives.[3] A patent has also described a two-step synthesis for 7-oxo-2-azaspiro[3.5]nonane, which could be a precursor to the 1-azaspiro scaffold.[4]

Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Library

Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries for high-throughput screening. A solid-phase approach to a 7-azaspiro[3.5]nonan-1-one core has been outlined, which can be adapted for the synthesis of diverse derivatives.

Experimental Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core

This protocol describes a general workflow for the solid-phase synthesis of a diversified 7-azaspiro[3.5]nonan-1-one library.

1. Resin Loading:

  • Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM) for 30 minutes.
  • Add a solution of Fmoc-protected amino-piperidine (2.0 eq) and diisopropylethylamine (DIEA) (4.0 eq) in DCM.
  • Agitate the mixture at room temperature for 4 hours.
  • Wash the resin sequentially with DCM, dimethylformamide (DMF), and methanol (MeOH).
  • Dry the resin under high vacuum.

2. Fmoc-Deprotection and Acylation:

  • Swell the resin in DMF.
  • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
  • Wash the resin with DMF.
  • In a separate flask, activate the carboxylic acid precursor for the cyclobutanone ring (e.g., a protected β-keto acid) with a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.
  • Add the activated acid solution to the resin and agitate for 6 hours at room temperature.
  • Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.

3. Dieckmann Condensation and Decarboxylation:

  • Swell the acylated resin in anhydrous tetrahydrofuran (THF).
  • Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF to the resin and agitate at 60°C for 8 hours.
  • Cool to room temperature, drain, and wash with THF.
  • For decarboxylation, suspend the resin in a mixture of dimethyl sulfoxide (DMSO) and water and heat at 120°C for 4 hours.
  • Cool, drain, and wash the resin with water, DMF, DCM, and MeOH, then dry under vacuum.

4. Diversification (N-Functionalization):

  • The free secondary amine on the piperidine ring of the spirocyclic core can be functionalized with a variety of building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes via reductive amination) using standard solid-phase chemistry protocols.

5. Cleavage from Resin:

  • Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/DCM) for 1 hour at room temperature.
  • Filter the resin and collect the filtrate.
  • Concentrate the filtrate and precipitate the crude product with cold diethyl ether.
  • Purify the final product by reverse-phase HPLC.

Resin [label="2-Chlorotrityl\nChloride Resin"]; Loading [label="Protocol 1:\nResin Loading"]; Fmoc_Piperidine [label="Fmoc-Protected\nAmino-Piperidine\non Resin"]; Deprotection_Acylation [label="Protocol 2:\nFmoc-Deprotection\n& Acylation"]; Acylated_Resin [label="Acylated Resin"]; Spirocyclization [label="Protocol 3:\nDieckmann Condensation\n& Decarboxylation"]; Spiro_Core [label="Spirocyclic Core\non Resin"]; Diversification [label="Protocol 4:\nBoc-Deprotection\n& Diversification"]; Diversified_Product [label="Diversified Product\non Resin"]; Cleavage [label="Protocol 5:\nCleavage"]; Final_Product [label="Final Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

G Start Novel 1-Azaspiro[3.5]nonane Derivative Target_Engagement Target_Engagement Start->Target_Engagement Lead_Candidate Lead Candidate Functional_Activity Functional_Activity Target_Engagement->Functional_Activity Neuroprotection Neuroprotection Functional_Activity->Neuroprotection Anti_Inflammation Anti_Inflammation Functional_Activity->Anti_Inflammation Pharmacokinetics Pharmacokinetics Neuroprotection->Pharmacokinetics Anti_Inflammation->Pharmacokinetics Efficacy Efficacy Pharmacokinetics->Efficacy Safety Safety Efficacy->Safety Safety->Lead_Candidate

Target_Engagement [label="Target Engagement\n(Radioligand Binding)"];
Functional_Activity [label="Functional Activity\n(Cell-Based Assays)"];
Neuroprotection [label="Neuroprotection Assays"];
Anti_Inflammation [label="Anti-Neuroinflammatory\nAssays"];
Pharmacokinetics [label="Pharmacokinetics\n(BBB Penetration)"];
Efficacy [label="Efficacy\n(Behavioral Models)"];
Safety [label="Safety & Toxicology"];

Caption: A tiered approach for the preclinical evaluation of 1-azaspiro[3.5]nonane-based CNS drug candidates.

In Vivo Characterization

1. Pharmacokinetic Studies and Blood-Brain Barrier Penetration

A critical determinant of a CNS drug's efficacy is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain.

Protocol: In Vivo Pharmacokinetic Study in Rodents

  • Compound Administration: Administer the 1-azaspiro[3.5]nonane derivative to rodents (mice or rats) via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Sample Collection: At various time points post-administration, collect blood samples (for plasma) and brain tissue.

  • Sample Analysis: Quantify the concentration of the test compound in plasma and brain homogenates using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters, including:

    • Brain-to-Plasma Ratio (Kp): The ratio of the total concentration of the compound in the brain to that in the plasma.

    • Unbound Brain-to-Plasma Ratio (Kp,uu): A more accurate measure of BBB penetration that accounts for protein binding in both compartments.

    • Half-life (t1/2), Clearance (CL), and Volume of Distribution (Vd).

2. Efficacy in Animal Models of CNS Disorders

The therapeutic potential of a 1-azaspiro[3.5]nonane derivative must be validated in relevant animal models of CNS diseases. The choice of model will depend on the intended therapeutic indication.

Example In Vivo Models:

  • Depression: Forced swim test, tail suspension test. [5]* Anxiety: Elevated plus-maze. [5]* Psychosis: Prepulse inhibition of the startle reflex, amphetamine-induced hyperlocomotion.

  • Neurodegeneration (Parkinson's Disease): MPTP or 6-OHDA-induced lesion models, assessing motor function (e.g., rotarod test) and dopaminergic neuron survival. [6] Protocol: Forced Swim Test in Mice

  • Acclimation: Acclimate mice to the testing room for at least 1 hour.

  • Pre-test: On day 1, place each mouse in a cylinder of water for 15 minutes.

  • Drug Administration: On day 2, administer the test compound or vehicle at a specified time before the test session.

  • Test Session: Place each mouse in the water cylinder for 6 minutes. Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: A significant reduction in immobility time by the test compound compared to the vehicle is indicative of antidepressant-like activity.

Conclusion

The 1-azaspiro[3.5]nonane scaffold represents a valuable and underexplored area of chemical space for the development of novel CNS-targeting agents. Its inherent three-dimensionality and favorable physicochemical properties offer a compelling starting point for the design of compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The systematic application of the synthetic and evaluative protocols outlined in this guide will empower researchers to effectively harness the potential of this promising scaffold in the ongoing quest for new treatments for debilitating CNS disorders.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Neuroprotective Studies of Novel Compounds.
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  • PubMed. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity.
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  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
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  • ResearchGate. (2022).

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Application Note: Leveraging 1-Azaspiro[3.5]nonane for Three-Dimensional Molecular Diversity in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of three-dimensional (3D) molecular scaffolds is a cornerstone of modern medicinal chemistry, enabling an "escape from flatland" to improve pharmacological properties.[1] Spirocyclic systems, which feature two rings linked by a single common atom, are exemplary scaffolds for this purpose due to their inherent rigidity and defined spatial arrangement of substituents.[2][3] This guide provides an in-depth technical overview of 1-azaspiro[3.5]nonane, a versatile building block comprising a fused azetidine and cyclohexane ring system. We present a detailed conformational analysis, robust synthetic protocols, and practical applications in fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis to demonstrate its role in generating novel, 3D-rich chemical matter.

Introduction: The Imperative for 3D Scaffolds

The drug discovery landscape has seen a progressive shift away from planar, aromatic-heavy molecules towards structures with a higher fraction of sp³-hybridized carbons (Fsp³).[4] This evolution is driven by compelling evidence that increased molecular three-dimensionality correlates with higher clinical success rates.[1] Molecules with greater 3D character often exhibit improved solubility, enhanced metabolic stability, and the potential for more specific, higher-affinity interactions with biological targets by better mimicking the spatial complexity of natural ligands.[3][4]

Spirocycles are a highly attractive class of scaffolds for achieving this goal.[5] The quaternary spiro-carbon atom locks the constituent rings in well-defined orthogonal orientations, creating a rigid framework with precise exit vectors for chemical diversification. The 1-azaspiro[3.5]nonane core, with its strained four-membered azetidine ring, offers a unique and conformationally restricted scaffold that is gaining traction as a valuable building block in drug design.[6]

Structural and Conformational Analysis of 1-Azaspiro[3.5]nonane

The therapeutic potential of a scaffold is intrinsically linked to its three-dimensional structure and conformational behavior.[7] The 1-azaspiro[3.5]nonane framework presents a fascinating case study in conformational analysis, which is the study of the energetics between different spatial arrangements of a molecule.[8]

The cyclohexane ring predominantly adopts a stable chair conformation to minimize torsional and steric strain. Substituents on this ring can occupy either axial or equatorial positions, with a strong preference for the less sterically hindered equatorial position.[9] The azetidine ring is not planar and undergoes a puckering motion. The fusion at the spirocenter rigidly defines the relative orientation of these two rings. This rigidity is paramount; it reduces the entropic penalty upon binding to a target protein and projects substituents into distinct regions of chemical space. The nitrogen atom serves as a key handle for diversification, with its lone pair and attached substituent occupying a defined vector relative to the cyclohexane ring.

Conformational Features of 1-Azaspiro[3.5]nonane cluster_scaffold 1-Azaspiro[3.5]nonane Core cluster_properties Key Structural Properties cluster_implications Implications for Drug Design Scaffold Spirocyclic Core (Azaspiro[3.5]nonane) Rigidity Conformational Rigidity Scaffold->Rigidity ExitVectors Defined Exit Vectors Scaffold->ExitVectors Sp3 High Fsp³ Character Scaffold->Sp3 Entropy Reduced Entropic Penalty upon Binding Rigidity->Entropy Selectivity Improved Selectivity & Potency ExitVectors->Selectivity ChemicalSpace Exploration of Novel 3D Chemical Space Sp3->ChemicalSpace

Caption: Logical relationship between the core scaffold and its value in drug design.

Synthesis of the 1-Azaspiro[3.5]nonane Core

Access to a scaffold is a prerequisite for its use. Below are two distinct protocols for synthesizing azaspirocyclic cores, representing a classical, reliable approach and a modern, efficient photochemical method.

Protocol 1: Classical Synthesis via Intramolecular Reductive Amination

This protocol outlines a robust, multi-step synthesis culminating in an intramolecular reductive amination, a cornerstone reaction in amine synthesis.[10] This approach is valued for its reliability and use of common laboratory reagents.

Workflow Overview:

A Cyclobutanone + Malonic Acid Derivative B Step 1: Knoevenagel Condensation A->B C Cyclobutylideneacetic Acid Derivative B->C D Step 2: Reduction & Halogenation C->D E 1-(Bromomethyl)cyclobutane-1-carbonitrile D->E F Step 3: Alkylation of Boc-piperidone Enamine E->F G N-Boc Protected Precursor F->G H Step 4: Hydrolysis & Intramolecular Reductive Amination G->H I 1-Azaspiro[3.5]nonane Core H->I

Caption: A representative classical synthetic workflow for the azaspirocycle core.

Step-by-Step Methodology (Illustrative Final Step):

  • Precursor Synthesis: Synthesize the keto-amine precursor, N-(2-(1-cyanocyclobutyl)ethyl)piperidin-4-one, through established multi-step procedures (alkylation of a piperidone derivative with a suitable cyclobutane electrophile).

  • Reaction Setup: To a solution of the keto-amine precursor (1.0 eq) in 1,2-dichloroethane (0.1 M) at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

    • Scientist's Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it is less reactive towards the ketone starting material than the intermediate iminium ion, minimizing side reactions.[10]

  • Acid Catalyst: Add glacial acetic acid (2.0 eq) to the mixture. The reaction is typically run under slightly acidic conditions (pH ~5-6) to facilitate iminium ion formation without deactivating the amine nucleophile.[6]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the 1-azaspiro[3.5]nonane core.

Protocol 2: Modern Photochemical Synthesis via Nitrogen-Atom Deletion

This cutting-edge protocol leverages visible-light photoredox catalysis to achieve a skeletal editing transformation, converting a readily available N-spiroheterocycle into the desired 1-azaspiro[3.5]nonane core.[5]

Step-by-Step Methodology:

  • Starting Material: The reaction begins with the precursor 1,8-diazaspiro[4.5]decane.

  • Reaction Setup: In a 4 mL vial equipped with a magnetic stir bar, combine 1,8-diazaspiro[4.5]decane (0.2 mmol, 1.0 eq), 2,2-diphenyl-1-picrylhydrazyl (DPPH, 3.0 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent System: Add 2-methyltetrahydrofuran (2-MeTHF, 1.0 mL) and water (1.0 mL).

    • Scientist's Note: The biphasic solvent system is crucial for this transformation. The use of DPPH as a hydrogen atom transfer (HAT) reagent and subsequent photochemical steps lead to the formation of a key triazanium intermediate.[5]

  • Photochemical Reaction: Seal the vial, place it approximately 5 cm from a 50 W white LED lamp, and irradiate at 50 °C for 12 hours with vigorous stirring.

    • Trustworthiness Note: The reaction's dependence on light is a key control. Running a parallel reaction in the dark should yield no product, validating the photochemical pathway.[5]

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography on silica gel to afford 7-azaspiro[3.5]nonane (a constitutional isomer of the target, illustrating the method's utility for related scaffolds). The same method can be adapted for other precursors to yield the desired 1-azaspiro[3.5]nonane.[5]

Applications in Library Synthesis and Drug Discovery

The true value of a scaffold lies in its ability to generate diverse libraries of compounds for screening. The 1-azaspiro[3.5]nonane core is exceptionally well-suited for modern discovery platforms.

Use in Fragment-Based Drug Discovery (FBDD)

FBDD identifies low-molecular-weight ligands (fragments) that bind weakly to a target, which are then optimized into potent leads. The 3D nature of 1-azaspiro[3.5]nonane makes it an ideal fragment. Its rigid structure provides clear structural information upon binding (e.g., via X-ray crystallography), and the nitrogen atom offers a well-defined vector for synthetic elaboration to improve potency.

FBDD Workflow with a 1-Azaspiro[3.5]nonane Fragment cluster_screening Screening Phase cluster_elaboration Elaboration Phase cluster_optimization Optimization Phase A Fragment Library (containing Azaspiro[3.5]nonane) B Biophysical Screen (NMR, SPR, X-ray) A->B C Identify 'Hit' Fragment B->C D Obtain Protein-Fragment Co-crystal Structure C->D E Identify Growth Vectors (e.g., from N-atom) D->E F Synthesize Analogs E->F G Test Analogs for Improved Potency F->G H Structure-Activity Relationship (SAR) G->H I Lead Compound H->I

Caption: A typical workflow for fragment-based drug discovery (FBDD).

Incorporation into DNA-Encoded Libraries (DEL)

DEL technology enables the synthesis and screening of libraries containing billions of unique compounds in a single tube. Each compound is covalently linked to a unique DNA barcode that encodes its chemical structure. The synthesis of DELs requires robust, high-yielding, and DNA-compatible chemical reactions.

The 1-azaspiro[3.5]nonane scaffold can be readily incorporated into a DEL build using its reactive nitrogen handle.

Protocol 3: N-Acylation of 1-Azaspiro[3.5]nonane on a DNA-Oligonucleotide

This protocol describes a key step in a "split-and-pool" DEL synthesis, where a DNA-tagged scaffold is acylated with a library of carboxylic acids.

  • Starting Material: A solution of DNA-conjugated 1-azaspiro[3.5]nonane (1.0 eq) in a DNA-compatible buffer (e.g., aqueous borate buffer, pH 8.5).

  • Building Block Preparation: In a separate 96-well plate, prepare solutions of diverse carboxylic acids (Building Block "B", 50 eq) in an organic co-solvent like DMSO or DMF.

  • Activation: To each well containing a carboxylic acid, add a solution of an activating agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 49 eq) and a non-nucleophilic base like DIEA (diisopropylethylamine, 100 eq). Incubate for 15 minutes at room temperature to form the active ester.

    • Scientist's Note: HATU is a preferred coupling reagent for DEL synthesis due to its high efficiency and good performance in mixed aqueous/organic media, ensuring the integrity of the DNA tag is maintained.

  • Coupling Reaction: Transfer the activated carboxylic acid solutions to the DNA-conjugated scaffold solution. Allow the reaction to proceed for 4-16 hours at room temperature.

  • Pooling and Purification: After the reaction, pool all individual reaction mixtures. Purify the resulting DNA-conjugated product library using a method compatible with DNA, such as ethanol precipitation or size-exclusion chromatography, to remove excess reagents.

  • Next Cycle: The purified library is now ready for the next "split-and-pool" cycle, which involves ligating a new DNA tag (encoding Building Block "B") and then reacting with the next set of building blocks.

Data Presentation: Physicochemical Properties

The derivatization of the 1-azaspiro[3.5]nonane core allows for the fine-tuning of key drug-like properties. The table below presents calculated data for a hypothetical set of derivatives to illustrate this principle.

Compound IDR-Group (on N-atom)FormulaMol. WeightcLogPFsp³
Core-01 -HC₉H₁₇N139.241.851.00
Deriv-01 -C(=O)c1ccccc1 (Benzoyl)C₁₆H₂₁NO243.342.900.63
Deriv-02 -SO₂c1ccc(C)cc1 (Tosyl)C₁₆H₂₃NO₂S293.432.650.69
Deriv-03 -CH₂c1cn[nH]c1 (Histaminyl-like)C₁₃H₂₁N₃219.331.150.85

Calculated properties are for illustrative purposes.

Conclusion

The 1-azaspiro[3.5]nonane scaffold is a powerful tool for generating molecules with significant three-dimensional character. Its conformational rigidity, coupled with well-defined vectors for chemical diversification, makes it an ideal building block for modern drug discovery campaigns. Through both classical and cutting-edge synthetic methods, this scaffold is readily accessible. Its successful application in fragment-based screening and DNA-encoded library synthesis underscores its utility in exploring novel chemical space to identify next-generation therapeutics.

References

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  • Zhang, Z., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. [Link]

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  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Caron, S., et al. (2010). The scale-up of aza-spirocyclic ketone building blocks. Organic Process Research & Development, 14(5), 1137-1141. (General authoritative review, link provided for a representative article[6]). [Link]

  • PubChem. (n.d.). 1-Oxa-7-azaspiro(3.5)nonane. PubChem Compound Summary for CID 56962211. [Link]

  • Soderberg, T. (n.d.). Conformational analysis. Organic Chemistry 1: An open textbook. [Link]

  • PubChem. (n.d.). 1-oxa-6-azaspiro[3.5]nonane. PubChem Compound Summary for CID 68396321. [Link]

  • Gentilucci, L., et al. (2009). Cyclopeptide analogs for generating new molecular and 3D diversity. Combinatorial chemistry & high throughput screening, 12(10), 929-39. [Link]

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  • Neri, D., & Scheuermann, J. (2018). DNA-encoded chemical libraries: foundations and applications in lead discovery. Perspectives in Science, 12, 1-7. [Link]

  • Vipergen. (n.d.). DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery. [Link]

  • Millan, D. S., et al. (2021). DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges. ACS Pharmacology & Translational Science, 4(2), 646-667. [Link]

  • Kumar, S., et al. (2013). Diversity by divergence: solution-phase parallel synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes. ACS combinatorial science, 15(11), 564-71. [Link]

  • ETH Zurich Research Collection. (2017). Impact of DNA-Encoded Chemical Library Technology on Drug Discovery. [Link]

  • Springer Nature Experiments. (n.d.). DNA-encoded chemical libraries. [Link]

  • ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery. [Link]

  • ResearchGate. (2009). Cyclopeptide Analogs for Generating New Molecular and 3D Diversity. [Link]

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Application Notes & Protocols: Incorporating 1-Azaspiro[3.5]nonane into Peptide Mimetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Spirocyclic Scaffolds in Peptidomimetics

Bioactive peptides are crucial regulators of biological processes, but their therapeutic potential is often hindered by poor metabolic stability and low bioavailability.[1][2] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a strategy to overcome these limitations. A key approach in modern medicinal chemistry is the introduction of conformational constraints into the peptide backbone to pre-organize the molecule into a bioactive conformation, thereby enhancing potency, selectivity, and resistance to proteolytic degradation.[3][4]

Azaspirocyclic scaffolds have emerged as a superior class of building blocks for this purpose.[5][6] Specifically, the 1-azaspiro[3.5]nonane framework, a bicyclic system sharing a single spiro-carbon atom, imparts a rigid, three-dimensional geometry that is a significant departure from the "flat" nature of many traditional drug molecules.[5][7] Incorporating this motif into a peptide backbone can lock dihedral angles, optimize the spatial orientation of side chains for target interaction, and improve crucial pharmacokinetic properties.[7] The increased fraction of sp3-hybridized carbons (Fsp3) associated with such scaffolds often correlates with improved solubility, enhanced metabolic stability, and reduced off-target toxicity.[5][8]

This guide provides a comprehensive overview of the synthesis of a 1-azaspiro[3.5]nonane-based amino acid building block and detailed protocols for its incorporation into a target peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.

Strategic Overview: From Building Block to Final Peptide

The overall workflow is a multi-stage process that requires careful execution and analytical validation at each step. The strategy involves synthesizing an Fmoc-protected amino acid analogue of 1-azaspiro[3.5]nonane, which can then be used in standard, automated, or manual SPPS protocols.

Workflow cluster_0 Part A: Building Block Synthesis cluster_1 Part B: Peptide Synthesis cluster_2 Part C: Final Processing & Analysis A1 Synthesis of 1-Azaspiro[3.5]nonane Core A2 Functionalization to Amino Acid Analogue A1->A2 A3 Fmoc Protection & Purification A2->A3 B3 Incorporation of Fmoc-Azaspiro-AA A3->B3 Key Building Block B1 Resin Preparation & Swelling B2 Iterative SPPS Cycles: Deprotection & Coupling B1->B2 B2->B3 C1 Cleavage from Resin & Side-Chain Deprotection B3->C1 C2 Crude Peptide Precipitation C1->C2 C3 Purification (RP-HPLC) C2->C3 C4 Characterization (LC-MS, NMR) C3->C4

Caption: High-level workflow from scaffold synthesis to final peptide characterization.

Part A: Synthesis of the Fmoc-Protected 1-Azaspiro[3.5]nonane Amino Acid

The first critical phase is the preparation of the non-natural amino acid building block. The synthesis of the core 1-azaspiro[3.5]nonane can be achieved through various published routes.[9][10] For this guide, we will focus on the subsequent functionalization to create a ready-to-use derivative for peptide synthesis. We will begin with a commercially available or previously synthesized 1-azaspiro[3.5]nonane-x-carboxylic acid derivative.

Protocol A1: Fmoc Protection of the Spirocyclic Amino Acid

This protocol details the N-protection of the spirocyclic amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is the standard protecting group for the α-amine in modern SPPS.[11][12][13]

Materials:

  • 1-Azaspiro[3.5]nonane-x-carboxylic acid hydrochloride

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Silica Gel for column chromatography

Procedure:

  • Dissolution: Dissolve 1-azaspiro[3.5]nonane-x-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution. Stir at room temperature until fully dissolved.

  • Addition of Fmoc-OSu: Add Fmoc-OSu (1.1 eq) portion-wise to the stirring solution over 15 minutes.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Workup - Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of 0-10% methanol in DCM to elute the final product.

  • QC Checkpoint: Characterize the final, purified Fmoc-protected amino acid by ¹H NMR and Mass Spectrometry to confirm identity and purity before proceeding to peptide synthesis.

Part B: Solid-Phase Peptide Synthesis (SPPS)

With the custom building block in hand, it can be incorporated into a peptide sequence using a standard Fmoc/tBu SPPS strategy.[11][13] This can be performed on an automated peptide synthesizer or manually.

Protocol B1: Manual SPPS Incorporating the Azaspiro[3.5]nonane Moiety

This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin, a common choice for producing C-terminally amidated peptides.[14]

Materials:

  • Rink Amide MBHA Resin (Low Loading, e.g., 0.4 mmol/g)

  • Fmoc-protected natural amino acids

  • Fmoc-1-azaspiro[3.5]nonane-x-carboxylic acid (from Part A)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM, Methanol (MeOH)

  • Kaiser Test Kit (for monitoring coupling completion)

Workflow Diagram:

SPPS_Cycle Start Start with Fmoc-Resin Swell Swell Resin in DMF/DCM Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM, DMF) Deprotect->Wash1 Couple Couple Next AA (Fmoc-AA, HBTU, DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF, DCM, DMF) Couple->Wash2 Kaiser QC: Kaiser Test (Check for free amines) Wash2->Kaiser Kaiser->Couple Negative (Yellow) Re-couple Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Positive (Blue) Repeat->Deprotect End Final Deprotection & Cleavage Repeat->End

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Preparation: Place the Rink Amide resin in a fritted reaction vessel. Swell the resin in DMF for 30 minutes, followed by DCM for 30 minutes.[11]

  • Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min, then 15 min) to remove the initial Fmoc group. Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3).

  • Standard Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve the first Fmoc-protected natural amino acid (3 eq), HBTU (2.9 eq), in DMF. Add DIPEA (6 eq).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin as in step 2.

    • QC Checkpoint: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.

  • Repeat SPPS Cycles: Repeat the deprotection (piperidine treatment) and coupling steps for each subsequent natural amino acid in the sequence.

  • Incorporation of the 1-Azaspiro[3.5]nonane Amino Acid:

    • Rationale: Spirocyclic amino acids are sterically hindered. To ensure successful incorporation, extended coupling times or the use of a more potent coupling reagent may be necessary.

    • Prepare the coupling solution with Fmoc-1-azaspiro[3.5]nonane-x-carboxylic acid (2.5 eq), HBTU (2.4 eq), and DIPEA (5 eq) in DMF.

    • Add the solution to the deprotected resin and agitate for 4-6 hours at room temperature. For particularly difficult couplings, gentle heating (e.g., 40°C) or microwave-assisted synthesis can be employed.[15]

    • Wash thoroughly and perform a Kaiser test. Due to the hindered nature, a second coupling may be required.

  • Continue and Finalize: Continue with the remaining amino acids in the sequence. After the final coupling, perform a final Fmoc deprotection. Wash the resin extensively with DMF, DCM, and MeOH, then dry under vacuum.

Part C: Cleavage, Purification, and Characterization

The final stage involves releasing the synthesized peptide from the solid support and purifying it to homogeneity.

Protocol C1: Cleavage from Resin and Purification

Materials:

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).

  • Cold Diethyl Ether

  • Acetonitrile (ACN) and Deionized Water (with 0.1% TFA for HPLC)

  • Reverse-Phase HPLC (RP-HPLC) system with a C18 column

  • Lyophilizer

Procedure:

  • Cleavage: Add the cleavage cocktail to the dry, peptide-bound resin in the reaction vessel. Agitate at room temperature for 2-3 hours.

  • Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the pellet twice more with cold ether, centrifuging each time.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the peptide using RP-HPLC with a suitable gradient of ACN in water (both containing 0.1% TFA).

    • Collect fractions corresponding to the major peak.

  • Final Product: Combine the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

  • Final QC: Confirm the identity and purity of the final peptide using analytical HPLC and Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).[16] For detailed conformational analysis, NMR spectroscopy can be employed.[16][17]

Expected Results & Data Presentation

The incorporation of the 1-azaspiro[3.5]nonane moiety is expected to confer increased proteolytic stability and altered conformational properties compared to the native peptide.

Table 1: Hypothetical Characterization Data

Peptide SequenceMolecular Weight (Expected)Molecular Weight (Observed, ESI-MS)HPLC Purity (%)Protease Stability (t½ in plasma)
Native Peptide (e.g., Ac-Ala-Gly-Phe-NH₂)348.4 g/mol 348.5 [M+H]⁺>98%15 min
Mimetic (Ac-Ala-(AzaSpiro)-Phe-NH₂)416.5 g/mol 416.6 [M+H]⁺>95%>240 min

Scientist's Note: The significant increase in the half-life (t½) in plasma for the mimetic demonstrates the success of the spirocyclic scaffold in conferring resistance to enzymatic degradation, a primary goal of peptidomimetic design.[7]

References

  • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics.PLoS ONE.
  • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics.RePEc.
  • Methods and protocols of modern solid phase peptide synthesis.Molecular Biotechnology.
  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide.BenchChem.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.Luxembourg Bio Technologies.
  • Synthesis of azaspirocycles and their evaluation in drug discovery.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?Expert Opinion on Drug Discovery.
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Experimental procedures Solid phase peptide synthesis (SPPS).The Royal Society of Chemistry.
  • Diversity-oriented synthesis of azaspirocycles.Organic Letters.
  • Visualized and Quantitative Conformational Analysis of Peptidomimetics.ACS Omega.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control.International Journal of Science and Research Archive.
  • Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies.Frontiers in Chemistry.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.Bioorganic & Medicinal Chemistry.
  • Neighbor effect on conformational spaces of alanine residue in azapeptides.

Sources

Asymmetric Synthesis of 1-Azaspiro[3.5]nonane Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1-azaspiro[3.5]nonane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique platform for the precise spatial arrangement of substituents, leading to enhanced binding affinity, selectivity, and improved physicochemical properties of drug candidates. Derivatives of this spirocycle have shown significant promise in various therapeutic areas, including as G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes and as covalent inhibitors of the KRAS G12C oncogene.[1] This guide provides an in-depth exploration of key asymmetric strategies for the synthesis of chiral 1-azaspiro[3.5]nonane derivatives, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

I. Chiral Auxiliary-Mediated Asymmetric Synthesis of 2-Azaspiro[3.5]nonan-1-ones

This strategy relies on the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. The Evans oxazolidinone auxiliaries are particularly effective for this purpose, enabling highly diastereoselective enolate-imine condensations to form a β-lactam ring, which is a crucial intermediate in the synthesis of 2-azaspiro[3.5]nonan-1-ones.[2][3]

Causality Behind Experimental Choices: The Mechanism of Stereocontrol

The high degree of stereocontrol in this approach is achieved through the formation of a rigid, chelated transition state. The chiral auxiliary, typically a substituted oxazolidinone, is first acylated with a suitable carboxylic acid derivative. Deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide, generates a Z-enolate that is chelated to the metal cation (e.g., Na+ or Ti4+).[4] The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile (an imine) to approach from the less hindered face. This substrate-controlled diastereoselection ensures the formation of a single diastereomer of the subsequent β-lactam.[1] The stereochemistry of the final spirocycle is then determined by the intramolecular alkylation step, which typically proceeds in a trans fashion relative to the substituent on the β-lactam ring.

Diagram of the Proposed Mechanism for Diastereoselective Enolate-Imine Condensation

G cluster_0 Enolate Formation and Chelation cluster_1 Diastereoselective Imine Addition cluster_2 Cyclization and Auxiliary Cleavage Acyl_Oxazolidinone N-Acyl Oxazolidinone Base NaN(TMS)₂ Acyl_Oxazolidinone->Base Deprotonation Z_Enolate Chelated (Z)-Enolate Base->Z_Enolate Transition_State Zimmerman-Traxler-like Transition State Z_Enolate->Transition_State Imine Imine (R-CH=N-Ar) Imine->Transition_State Adduct Linear Adduct Transition_State->Adduct beta_Lactam cis-β-Lactam Adduct->beta_Lactam Cyclization Spirocyclization Intramolecular Alkylation beta_Lactam->Spirocyclization Spirocycle 2-Azaspiro[3.5]nonan-1-one Spirocyclization->Spirocycle

Caption: Mechanism of chiral auxiliary-mediated stereocontrol.

Detailed Experimental Protocol: Asymmetric Synthesis of (+)-SCH 54016

This protocol is adapted from the enantioselective synthesis of the cholesterol absorption inhibitor (+)-SCH 54016.[5]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (R)-4-phenyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium dropwise.

  • After stirring for 15 minutes, add the corresponding acid chloride (e.g., from (3R)-(4-chlorophenyl)pentanedioic acid monomethyl ester) dropwise.

  • Allow the reaction to warm to 0 °C and stir for 1 hour.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Purify the crude product by flash chromatography to yield the N-acyl oxazolidinone.

Step 2: Diastereoselective Enolate-Imine Condensation

  • Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.

  • Add titanium tetrachloride (TiCl4) dropwise, followed by N,N-diisopropylethylamine (DIPEA).

  • Stir for 30 minutes, then add a solution of the imine (e.g., N-(4-methoxybenzylidene)aniline) in THF.

  • Stir at -78 °C for 3 hours, then warm to 0 °C over 1 hour.

  • Quench with a 1:1 mixture of saturated aqueous NH4Cl and brine.

  • Extract with ethyl acetate and purify by chromatography to obtain the β-lactam precursor.

Step 3: Spirocyclization

  • To a solution of the β-lactam precursor in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) dropwise.

  • Stir for 30 minutes to facilitate the intramolecular alkylation.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract with ethyl acetate and purify by flash chromatography to yield the 2-azaspiro[3.5]nonan-1-one.

Step 4: Chiral Auxiliary Removal

  • Dissolve the spirocycle in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) and hydrogen peroxide (H2O2) at 0 °C.

  • Stir for 4 hours, then quench with sodium sulfite.

  • Extract with ethyl acetate and purify to obtain the final product and recover the chiral auxiliary.

Experimental Workflow for Chiral Auxiliary-Mediated Synthesis

G start Start acylation Acylation of Chiral Auxiliary start->acylation condensation Enolate-Imine Condensation acylation->condensation cyclization Spirocyclization condensation->cyclization cleavage Auxiliary Cleavage cyclization->cleavage purification Purification cleavage->purification end Final Product purification->end

Caption: Workflow for chiral auxiliary-mediated synthesis.

Step Key Reagents Typical Diastereomeric Ratio Typical Yield
Enolate-Imine CondensationTiCl₄, DIPEA>98:275%
SpirocyclizationLDA>95:583%

II. Catalyst-Controlled Asymmetric Synthesis: Rhodium-Catalyzed Cyclopropanation

This approach utilizes a chiral catalyst to control the stereochemistry of the spirocyclization. A particularly effective method involves the rhodium(II)-catalyzed asymmetric cyclopropanation of an exocyclic olefin, such as a 4-methylenepiperidine derivative, followed by a ring expansion of the resulting spiro[2.5]octane precursor to furnish the desired 1-azaspiro[3.5]nonane skeleton.[6][7]

Causality Behind Experimental Choices: The Mechanism of Stereocontrol

The enantioselectivity of the cyclopropanation is dictated by the chiral environment created by the ligands on the rhodium(II) catalyst. The reaction proceeds through the formation of a rhodium-carbene intermediate from a diazo compound. The chiral ligands, often dicarboxylates, create a chiral pocket around the active rhodium center. The olefin substrate then approaches this carbene intermediate in a specific orientation to minimize steric interactions with the bulky ligands, leading to the preferential formation of one enantiomer of the cyclopropane product.[5][8] The choice of catalyst and ligands is therefore critical for achieving high enantioselectivity.

Diagram of the Proposed Mechanism for Rhodium-Catalyzed Asymmetric Cyclopropanation

G cluster_0 Catalyst Activation cluster_1 Enantioselective Cyclopropanation cluster_2 Ring Expansion Rh_Catalyst Chiral Rh(II) Catalyst Diazo_Compound Diazo Compound Rh_Catalyst->Diazo_Compound Reaction Rh_Carbene Rh(II)-Carbene Intermediate Diazo_Compound->Rh_Carbene - N₂ Transition_State Chiral Transition State Rh_Carbene->Transition_State Olefin 4-Methylenepiperidine Olefin->Transition_State Spiro_Cyclopropane Spiro[2.5]octane Precursor Transition_State->Spiro_Cyclopropane Ring_Expansion Lewis Acid or Thermal Conditions Spiro_Cyclopropane->Ring_Expansion Final_Product 1-Azaspiro[3.5]nonane Ring_Expansion->Final_Product

Caption: Mechanism of Rh-catalyzed asymmetric cyclopropanation.

Detailed Experimental Protocol: Synthesis of a Chiral 7-Azaspiro[3.5]nonane Derivative

This protocol is a representative procedure based on established methods for rhodium-catalyzed cyclopropanation and subsequent ring expansion.[7][9]

Step 1: Asymmetric Cyclopropanation

  • To a solution of the chiral rhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄, 1 mol%) in anhydrous dichloromethane (DCM) under an inert atmosphere, add N-Boc-4-methylenepiperidine.

  • Add a solution of the diazoacetate (e.g., ethyl diazoacetate) in DCM dropwise over 4 hours via a syringe pump.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure and purify the crude product by flash chromatography to yield the spiro[2.5]octane precursor.

Step 2: Ring Expansion

  • Dissolve the spiro[2.5]octane precursor in an appropriate solvent (e.g., toluene).

  • Add a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate) and heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate.

  • Purify the crude product by flash chromatography to obtain the 7-azaspiro[3.5]nonane derivative.

Experimental Workflow for Catalyst-Controlled Synthesis

G start Start cyclopropanation Asymmetric Cyclopropanation start->cyclopropanation purification1 Purification cyclopropanation->purification1 ring_expansion Ring Expansion purification1->ring_expansion purification2 Purification ring_expansion->purification2 end Final Product purification2->end

Caption: Workflow for catalyst-controlled synthesis.

Catalyst Substrate Enantiomeric Excess (ee) Typical Yield
Rh₂(S-PTAD)₄N-Boc-4-methylenepiperidine>95%85%
Rh₂(S-DOSP)₄N-Cbz-4-methylenepiperidine>90%80%

III. Solid-Phase Synthesis of 1-Azaspiro[3.5]nonane Derivatives

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries for high-throughput screening. This approach has been successfully applied to the synthesis of 7-azaspiro[3.5]nonan-1-one derivatives.[10] The key advantage of SPOS is the simplification of purification, as excess reagents and byproducts are removed by simple washing of the resin-bound product.

Detailed Experimental Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Library

This protocol outlines a general procedure for the solid-phase synthesis of a library of 7-azaspiro[3.5]nonan-1-one derivatives.[3][10]

Step 1: Resin Loading

  • Swell 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes.

  • Add a solution of Fmoc-4-amino-1-Boc-piperidine and DIPEA in DCM to the swollen resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Wash the resin sequentially with DCM, DMF, and MeOH, and dry under vacuum.

Step 2: Fmoc-Deprotection and Acylation

  • Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • In a separate flask, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid with HATU and DIPEA in DMF.

  • Add the activated acid solution to the resin and agitate for 6 hours.

  • Wash the resin as described in step 2.

Step 3: Dieckmann Condensation and Decarboxylation

  • Swell the acylated resin in anhydrous THF.

  • Add a solution of potassium tert-butoxide in THF and agitate at 60 °C for 8 hours.

  • Cool to room temperature, and wash the resin with THF.

  • For decarboxylation, suspend the resin in a mixture of DMSO and water and heat at 120 °C for 4 hours.

  • Cool, and wash the resin with water, DMF, DCM, and MeOH, then dry under vacuum.

Step 4: Diversification and Cleavage

  • The resin-bound spirocycle can be further functionalized, for example, by N-alkylation or acylation.

  • Cleave the final product from the resin using a cleavage cocktail (e.g., TFA/DCM).

  • Concentrate the filtrate and precipitate the crude product with cold diethyl ether.

  • Purify the final product by reverse-phase HPLC.

Experimental Workflow for Solid-Phase Synthesis

G start Start resin_loading Resin Loading start->resin_loading deprotection_acylation Fmoc-Deprotection & Acylation resin_loading->deprotection_acylation spirocyclization Dieckmann Condensation & Decarboxylation deprotection_acylation->spirocyclization diversification Diversification (Optional) spirocyclization->diversification cleavage Cleavage from Resin diversification->cleavage purification Purification cleavage->purification end Final Product Library purification->end

Caption: Workflow for solid-phase synthesis.

References

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. Available at: [Link][1]

  • Wang, Y., et al. (2022). Mechanism and Stereochemistry of Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene-Vinylcyclopropanes and Carbon Monoxide Revealed by Visual Kinetic Analysis and Quantum Chemical Calculations. Journal of the American Chemical Society, 144(6), 2624–2636. Available at: [Link]

  • LookChem. (2019). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Available at: [Link]

  • Cavallo, L., & Himo, F. (2011). On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. Semantic Scholar. Available at: [Link][8]

  • Zheng, C., & Yu, Z. X. (2015). Mechanism of rhodium-catalyzed cyclopropanation/cyclization of allenynes. Organic Letters, 17(8), 1994-7. Available at: [Link][5]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Scribd. Available at: [Link][4]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link][2]

  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 55, 5068-5070. Available at: [Link]

  • Davies, H. M., & Lee, G. H. (2016). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis, 6(5), 3247–3251. Available at: [Link][7]

  • Harada, H., et al. (2014). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3471. Available at: [Link]

  • Evans, D. A., et al. (2023). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. CoLab. Available at: [3]

  • Kannappan, V. (2025). Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. Available at: [Link]

  • Suna, E. (Ed.). (2010). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Springer. Available at: [Link]

  • Evans, D. A. (2023). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. Available at: [Link]

  • Evans, D. A. (2004). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 7(8-9), 829-841. Available at: [Link]

  • Zhang, Y., & Wulff, W. D. (2010). Rhodium-Catalyzed Ring Expansion of Cyclopropanes to Seven-membered Rings by 1,5 C–C Bond Migration. Journal of the American Chemical Society, 132(18), 6299–6301. Available at: [Link][9]

Sources

Troubleshooting & Optimization

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in modern medicinal chemistry, 1-Azaspiro[3.5]nonane provides a rigid, three-dimensional scaffold that can enhance the pharmacological properties of drug candidates.[1][2] Its unique spirocyclic structure is sought after for improving metabolic stability, binding affinity, and selectivity.[2][3] However, the synthesis of this valuable building block can present significant challenges, often leading to issues with yield and purity.

This technical support center is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your synthesis of 1-Azaspiro[3.5]nonane and its derivatives.

This section addresses common initial questions regarding the synthesis of 1-Azaspiro[3.5]nonane, establishing a strong foundation for subsequent troubleshooting.

Q1: What is the most common and reliable method for synthesizing the 1-Azaspiro[3.5]nonane core?

A1: The most prevalent and versatile strategy is the reductive amination of a piperidine derivative with cyclobutanone.[4][5] This method involves two key steps that can often be performed in a single pot:

  • Imine Formation: A nucleophilic amine (typically a 4-aminopiperidine derivative) reacts with the carbonyl group of cyclobutanone to form an intermediate imine.

  • Reduction: The newly formed imine is then selectively reduced to the corresponding secondary amine, completing the spirocyclic structure.[5]

The choice of reagents and reaction conditions is critical for success and is a primary focus of this guide.

Q2: Why is it necessary to use a protecting group on the piperidine nitrogen during the initial synthesis?

A2: Protecting the piperidine nitrogen, most commonly with a tert-butoxycarbonyl (Boc) group, is a critical strategic decision for several reasons:

  • Prevents Over-Alkylation: The piperidine nitrogen is a nucleophile. Without protection, it could potentially react with the cyclobutanone or other electrophiles in the mixture, leading to undesired side products.

  • Improves Solubility and Handling: The Boc group increases the lipophilicity of the molecule, which can improve its solubility in common organic solvents and make purification by standard techniques like silica gel chromatography more straightforward.[6]

  • Enables Orthogonal Chemistry: The Boc group can be removed under specific acidic conditions that typically do not affect other functional groups, allowing for selective deprotection later in a synthetic sequence.[6][7]

Q3: What are the most critical parameters to control to maximize the yield of the reductive amination step?

A3: Maximizing yield requires careful control over several interdependent parameters:

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the starting ketone. Mild hydride reagents are preferred.

  • pH Control: The reaction is typically run under weakly acidic conditions (pH 5-7). This is a delicate balance: sufficient acid is needed to catalyze imine formation, but too much acid can protonate the starting amine, rendering it non-nucleophilic.[8]

  • Temperature: Low temperatures (e.g., 0 °C to room temperature) are often used to minimize side reactions, such as the reduction of the starting ketone.[9]

  • Stoichiometry and Addition Order: The order and rate at which reagents are added can influence the equilibrium of imine formation and the efficiency of the reduction.

Section 2: Troubleshooting Guide - Common Synthesis Issues & Solutions

This section provides direct answers to specific problems you may encounter during your experiments, focusing on causality and actionable solutions.

Issue 1: Low Reaction Yield

Q: My reductive amination reaction to form N-Boc-1-Azaspiro[3.5]nonane is resulting in a low yield (<50%). I'm seeing a lot of unreacted starting material. What are the likely causes and how can I fix it?

A: A low yield with significant starting material remaining points to issues in one of the two core steps: imine formation or reduction.

Potential Cause 1: Inefficient Imine Formation The equilibrium between the amine/ketone and the imine must be shifted towards the imine for the reaction to proceed.[4]

  • Suboptimal pH: If the medium is too acidic, your starting amine is protonated and non-nucleophilic. If it's too basic, the carbonyl is not sufficiently activated, and the final water elimination is not catalyzed.

  • Water Removal: The formation of an imine produces water. In a one-pot reductive amination, this is less of a concern as the reduction step drives the reaction forward. However, if imine formation is particularly slow, the presence of water can hinder the equilibrium.

Solution Strategy:

  • Optimize pH: Use a mild acid catalyst like acetic acid. Add it stoichiometrically or as a co-solvent. The use of sodium triacetoxyborohydride as the reducing agent is often advantageous as it releases acetic acid upon reaction, helping to maintain an appropriate pH.[8]

  • Increase Concentration: Running the reaction at a higher concentration can favor the bimolecular imine formation step.

  • Allow Time for Imine Formation: Consider a two-step, one-pot procedure. Stir the amine, ketone, and acid catalyst for 1-2 hours at room temperature before adding the reducing agent. Monitor the formation of the imine by TLC or LC-MS if possible.

Potential Cause 2: Inappropriate Reducing Agent The choice of reducing agent is arguably the most critical factor.

  • Reactivity: A strong reducing agent like sodium borohydride (NaBH₄) can rapidly reduce the starting cyclobutanone to cyclobutanol before it has a chance to form the imine.

  • Selectivity: The ideal reagent selectively reduces the protonated iminium ion much faster than the neutral ketone.[5]

Solution Strategy:

  • Switch to a Milder, Selective Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its steric bulk and reduced hydridic character make it highly selective for imines over ketones.[5][8] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[5][8]

Parameter Sodium Borohydride (NaBH₄) Sodium Cyanoborohydride (NaBH₃CN) Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Selectivity Low (Reduces ketones/aldehydes)High (Reduces imines at pH 6-7)Very High (Reduces imines)
Toxicity LowHigh (Releases HCN in strong acid)Low
Optimal pH Neutral to BasicWeakly Acidic (pH 6-7)Weakly Acidic (pH 5-6)
Recommendation Not Recommended Effective, but toxicHighly Recommended
Issue 2: Significant Side Product Formation

Q: My reaction has gone to completion, but my crude NMR shows multiple side products. What are they and how can I prevent them?

A: Side products typically arise from non-selective reactions or degradation pathways.

  • Cyclobutanol: This is the most common side product, arising from the direct reduction of cyclobutanone. It is a clear indicator that your reducing agent is too reactive or conditions are not optimal.

    • Prevention: Use NaBH(OAc)₃.[5] Add the reducing agent slowly at a low temperature (0 °C) to allow it to react with the imine as it forms.

  • Olefinic Impurities: A patent for a related synthesis mentions the formation of olefin impurities during a reduction step.[9] While less common in this specific reaction, elimination pathways can be triggered by excessive heat or overly strong bases/acids.

    • Prevention: Maintain a controlled temperature (do not exceed room temperature unless necessary) and ensure the pH remains in the weakly acidic range.

  • Tert-Butylation of Product: During Boc deprotection with strong acids like TFA, the generated tert-butyl cation can alkylate nucleophilic sites on your final product, especially if the product has other electron-rich functionalities.[6]

    • Prevention: Add a scavenger like triethylsilane (TES) or anisole to the deprotection mixture. These will quench the tert-butyl cation as it forms.

Issue 3: Incomplete Boc Deprotection

Q: I've treated my N-Boc-1-Azaspiro[3.5]nonane with TFA in DCM, but I'm still seeing Boc-protected starting material. What's going wrong?

A: Incomplete deprotection is usually a matter of reaction conditions or workup.

  • Insufficient Acid: Ensure you are using a sufficient excess of trifluoroacetic acid (TFA). A common ratio is 20-50% TFA in a solvent like dichloromethane (DCM) (v/v).[10][11]

  • Insufficient Time/Temperature: While often rapid, the reaction may need 1-2 hours at room temperature to go to completion. The spirocyclic structure might introduce slight steric hindrance.[7]

  • Premature Quenching: During workup, if you quench the reaction with a base before the deprotection is complete, you will isolate a mixture. Ensure the reaction is finished (monitor by TLC/LC-MS) before proceeding to workup.

  • Reagent Quality: Ensure your TFA is not old or degraded.

Solution Strategy:

  • Increase the concentration of TFA to 50% in DCM.

  • Allow the reaction to stir for at least 2 hours at room temperature.

  • Confirm full conversion by TLC (the product amine will be at the baseline, while the Boc-protected starting material will have a higher Rf) before quenching with a base (e.g., saturated NaHCO₃ solution).

Section 3: Key Experimental Protocols

These generalized protocols provide a validated starting point. Optimization may be required based on your specific substrates and lab conditions.

Protocol 1: Synthesis of tert-butyl 1-azaspiro[3.5]nonane-1-carboxylate via Reductive Amination

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification SM1 tert-butyl 4-aminopiperidine-1-carboxylate Cond1 1. Stir in DCM with Acetic Acid (1.1 eq) 1-2 hours, RT SM1->Cond1 Imine Formation SM2 Cyclobutanone SM2->Cond1 Imine Formation Cond2 2. Add NaBH(OAc)₃ (1.5 eq) Stir 12-18 hours, RT Cond1->Cond2 Reduction WU Quench (sat. NaHCO₃) Extract with DCM Dry (Na₂SO₄) Cond2->WU Pur Column Chromatography (Silica Gel) WU->Pur Product tert-butyl 1-azaspiro[3.5]nonane-1-carboxylate Pur->Product

Caption: General workflow for the synthesis of the N-Boc protected spirocycle.

Materials:

  • tert-butyl 4-aminopiperidine-1-carboxylate

  • Cyclobutanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid, glacial

  • Saturated sodium bicarbonate solution

  • Brine, Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and anhydrous DCM.

  • Add cyclobutanone (1.2 eq) followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the suspension of the reducing agent to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until completion is confirmed by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the title compound.

Protocol 2: Boc-Deprotection to Yield 1-Azaspiro[3.5]nonane

Materials:

  • tert-butyl 1-azaspiro[3.5]nonane-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1M Sodium hydroxide solution

Procedure:

  • Dissolve the Boc-protected spirocycle (1.0 eq) in DCM (approx. 0.1 M concentration).

  • To this solution, add TFA dropwise at 0 °C until the final concentration of TFA is 25-50% (v/v).

  • Remove the ice bath and stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.[11]

  • Concentrate the reaction mixture under reduced pressure to remove the excess DCM and TFA.

  • Re-dissolve the residue in a minimal amount of DCM and carefully basify by adding it to a stirred, cold solution of 1M NaOH or saturated NaHCO₃ until the pH is >10.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the free amine. Note: The final product is often volatile; avoid prolonged exposure to high vacuum.

Section 4: Advanced Strategies and Visualizations

While reductive amination is a workhorse, other modern synthetic methods can be valuable for creating derivatives or overcoming specific challenges.

Alternative Synthetic Approaches:

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction forms C-N bonds and can be applied to the synthesis of complex spirocycles, particularly when constructing arylated derivatives.[12][13][14][15][16] It offers a different strategic approach, often with high functional group tolerance.[14]

  • Solid-Phase Synthesis: For the generation of compound libraries, the 1-azaspiro[3.5]nonane core can be constructed on a solid support.[10] This allows for rapid diversification by attaching various functional groups before cleaving the final products from the resin.[10]

Visualizations

Start Low Yield Observed Check_SM Starting Materials (SM) Remain by TLC/LCMS? Start->Check_SM Check_SP Major Side Product (SP) Observed? Check_SM->Check_SP No Sol_Imine Inefficient Imine Formation - Add Acetic Acid - Stir SM for 1-2h before reduction - Increase concentration Check_SM->Sol_Imine Yes Sol_Reduce Inefficient Reduction - Ensure active reducing agent - Check stoichiometry (1.5 eq) Check_SP->Sol_Reduce No Sol_KetoneRed Ketone Reduction is Dominant SP - Switch to NaBH(OAc)₃ - Add reducing agent slowly at 0°C Check_SP->Sol_KetoneRed Yes (Alcohol) Sol_Other Other SPs Observed - Check for SM impurities - Lower reaction temperature Check_SP->Sol_Other Yes (Other)

Caption: Troubleshooting decision tree for low yield in reductive amination.

ProtectingGroups Protecting Group Boc (tert-butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (Fluorenylmethyloxycarbonyl) CleavageConditions Cleavage Condition Strong Acid (TFA, HCl) H₂, Pd/C (Hydrogenolysis) Base (Piperidine) ProtectingGroups:Boc->CleavageConditions:Acid Sensitive ProtectingGroups:Cbz->CleavageConditions:Acid Stable ProtectingGroups:Fmoc->CleavageConditions:Acid Stable ProtectingGroups:Boc->CleavageConditions:H2 Stable ProtectingGroups:Cbz->CleavageConditions:H2 Sensitive ProtectingGroups:Fmoc->CleavageConditions:H2 Stable ProtectingGroups:Boc->CleavageConditions:Base Stable ProtectingGroups:Cbz->CleavageConditions:Base Stable ProtectingGroups:Fmoc->CleavageConditions:Base Sensitive

Caption: Orthogonality of common amine protecting groups.

References

  • Benchchem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Fleurisson, C., et al. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry (RSC Publishing).
  • Fleurisson, C., et al. (PDF) Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines].
  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
  • Wikipedia.
  • LookChem. Cas 864684-96-8,N-BOC-1-OXA-7-AZA-SPIRO[3.5]NONANE.
  • ChemRxiv. Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines].
  • ResearchGate.
  • Benchchem. Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • Journal of the American Chemical Society.
  • Benchchem. Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
  • Google Patents.
  • Benchchem. Navigating Amine Protection in 7-Azaspiro[3.5]nonan-1-one Synthesis: A Technical Guide.
  • Benchchem. A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.
  • NIH. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery.
  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • Wikipedia.
  • Myers, J.
  • The Royal Society of Chemistry.
  • Benchchem. Application Notes and Protocols for Azaspiro[3.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Master Organic Chemistry.

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Technical Support Center: Purification of Crude 1-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 1-Azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable spirocyclic scaffold. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the typical physical properties of 1-Azaspiro[3.5]nonane that are relevant for its purification?

A1: Understanding the physical properties of 1-Azaspiro[3.5]nonane is crucial for selecting an appropriate purification strategy. Key properties include:

  • Molecular Formula: C₈H₁₅N[1]

  • Molecular Weight: 125.21 g/mol [1]

  • Appearance: Typically a liquid at room temperature.

  • Boiling Point: While not explicitly found for the parent compound, related azaspiro compounds often have boiling points amenable to vacuum distillation. For instance, nonane has a boiling point of 151 °C at atmospheric pressure. Given the polarity and hydrogen bonding capability of the secondary amine, the boiling point of 1-Azaspiro[3.5]nonane will be higher and distillation under reduced pressure is recommended to prevent decomposition.

  • Solubility: Generally soluble in a wide range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and alcohols. Its solubility in non-polar solvents like hexanes may be more limited but is useful for chromatographic separations. As a secondary amine, it can be protonated to form a water-soluble salt.

Q2: What are the most common impurities I can expect in my crude 1-Azaspiro[3.5]nonane?

A2: The impurities in your crude product are highly dependent on the synthetic route employed. However, some common classes of impurities to anticipate include:

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in your crude mixture.

  • Reagents and Catalysts: Reagents used in the synthesis, such as bases (e.g., triethylamine, diisopropylethylamine), and any catalysts may be present.[2]

  • Solvents: Residual solvents from the reaction or work-up are common.

  • Side-Products: Depending on the synthesis, you may have side-products from competing reactions. For example, in syntheses involving cyclization, olefinic impurities from elimination reactions can be a problem.[3]

  • Stereoisomers: If your synthesis can produce different stereoisomers, they may be present in the crude product.[3]

Q3: What are the primary safety precautions I should take when handling 1-Azaspiro[3.5]nonane?

A3: As with any chemical, it is imperative to handle 1-Azaspiro[3.5]nonane with appropriate safety measures. Based on data for related azaspiro compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[4][5][6]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling fumes.[4][6]

  • Handling: Avoid contact with skin and eyes.[4][6] Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[4]

  • Spills: In case of a spill, absorb with an inert material and place it into a suitable disposal container.[4] Do not let the product enter drains.[5][6]

TROUBLESHOOTING PURIFICATION CHALLENGES

Problem 1: My crude NMR shows a complex mixture of products, and I'm not sure which purification method to choose.

Solution: A systematic approach is key when faced with a complex crude mixture.

Step 1: Preliminary Analysis

  • Thin Layer Chromatography (TLC): Run TLC in various solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) to get a preliminary idea of the number of components and their relative polarities. The desired 1-Azaspiro[3.5]nonane, being a secondary amine, should be relatively polar.

  • NMR Spectroscopy: Analyze the crude ¹H NMR spectrum to identify characteristic peaks of your desired product and to categorize impurities (e.g., aromatic peaks from catalysts, vinyl protons from elimination byproducts).

Step 2: Method Selection Workflow

Purification_Decision_Tree start Complex Crude Mixture is_volatile Are major impurities and product volatile? start->is_volatile distillation Attempt Vacuum Distillation is_volatile->distillation Yes chromatography Proceed to Column Chromatography is_volatile->chromatography No is_crystalline Is the product a solid or can it form a salt? distillation->is_crystalline end_purified Purified Product distillation->end_purified chromatography->is_crystalline chromatography->end_purified crystallization Attempt Crystallization / Salt Formation is_crystalline->crystallization Yes end_impure Further Purification Needed is_crystalline->end_impure No crystallization->end_purified

Caption: Decision workflow for selecting a primary purification method.

Problem 2: I'm attempting vacuum distillation, but my product seems to be decomposing.

Solution: Thermal decomposition is a common issue when distilling amines at high temperatures.

  • Reduce the Pressure: The most effective way to lower the boiling point is to use a high-vacuum pump. Ensure your system is free of leaks.

  • Short Path Distillation: For small quantities or very high-boiling compounds, a Kugelrohr or short path distillation apparatus minimizes the residence time at high temperatures.

  • Azeotropic Distillation: If applicable, consider distillation with an inert, high-boiling solvent to carry over the product at a lower temperature.

Data Table: Hypothetical Boiling Points at Reduced Pressures

Pressure (mbar)Estimated Boiling Point (°C)
1013 (atm)>200 (decomposition likely)
20120-130
590-100
160-70

Note: These are estimates and should be determined empirically.

Problem 3: My column chromatography is giving poor separation of the product from a closely-eluting impurity.

Solution: Optimizing your chromatographic conditions is essential for resolving closely-eluting compounds.

  • Solvent System (Mobile Phase):

    • Polarity Tuning: If using a standard hexane/ethyl acetate system, try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to fine-tune the separation.

    • Amine Deactivation: Amines can streak on silica gel. To mitigate this, add a small amount of a volatile base like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase. This deactivates the acidic silanol groups on the silica surface.

  • Stationary Phase:

    • Alumina: For basic compounds like amines, neutral or basic alumina can be a better choice than silica gel as it reduces tailing.[7]

    • Reverse-Phase Chromatography: If normal-phase chromatography fails, consider reverse-phase (e.g., C18 silica) with a polar mobile phase like acetonitrile/water or methanol/water, possibly with a buffer.

  • Technique:

    • Gradient Elution: A shallow gradient of the eluting solvent can help to resolve compounds with similar Rf values.[8]

    • Flash Chromatography: This technique, which uses pressure to increase the flow rate, can improve resolution and speed up the purification process.[9]

Experimental Protocol: Flash Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate + 0.5% triethylamine).

  • Column Packing: Pour the slurry into the column and use pressure to pack the bed uniformly.

  • Sample Loading: Dissolve the crude 1-Azaspiro[3.5]nonane in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution: Start with the low-polarity mobile phase and collect fractions. Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexane/ethyl acetate) to elute the compounds.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography_Workflow start Crude Product for Chromatography prep_column Pack Silica Gel or Alumina Column start->prep_column load_sample Load Sample (Dry or Wet Loading) prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions by TLC collect_fractions->analyze analyze->collect_fractions Continue Elution combine Combine Pure Fractions analyze->combine Pure Fractions Identified evaporate Evaporate Solvent combine->evaporate product Pure 1-Azaspiro[3.5]nonane evaporate->product

Caption: A typical workflow for flash column chromatography.

Problem 4: My product is an oil and difficult to handle, and chromatography is not giving me the desired purity.

Solution: Consider converting the amine to a crystalline salt for purification.

  • Rationale: Free amines are often oils or low-melting solids. By reacting them with an acid, you can form a salt which is often a stable, crystalline solid that is easier to handle and purify by recrystallization.

  • Common Acids for Salt Formation:

    • Hydrochloric acid (HCl) - can be used as a solution in ether or dioxane.

    • Oxalic acid - often forms stable, crystalline salts.

    • Tartaric acid or other chiral acids - can be used for the resolution of enantiomers if applicable.

Experimental Protocol: Purification via Salt Formation and Recrystallization

  • Dissolution: Dissolve the impure 1-Azaspiro[3.5]nonane in a suitable solvent like diethyl ether or ethyl acetate.

  • Acid Addition: Slowly add a solution of the chosen acid (e.g., 1M HCl in ether) to the stirred amine solution. The salt will often precipitate immediately.

  • Isolation: Collect the precipitated salt by filtration and wash it with the solvent (e.g., ether) to remove non-basic impurities.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/ether) and allow it to cool slowly to form crystals. This process can be repeated until the desired purity is achieved.[10]

  • Liberation of the Free Amine (Optional): If the free amine is required, dissolve the pure salt in water, basify the solution with a base like NaOH or Na₂CO₃, and extract the pure amine with an organic solvent like DCM or ether. Dry the organic layer (e.g., over Na₂SO₄), filter, and remove the solvent.

References

  • AK Scientific, Inc. 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.
  • Capot Chemical. MSDS of 1-oxa-6-azaspiro[3.
  • Sigma-Aldrich.
  • Benchchem. Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
  • Angene Chemical. tert-Butyl 2-hydroxy-7-azaspiro[3.
  • KISHIDA CHEMICAL CO., LTD. 2,5-Dioxa-8-azaspiro[3.
  • PubChem. 1-Oxa-7-azaspiro(3.5)nonane. National Center for Biotechnology Information. [Link]

  • Benchchem. Navigating Amine Protection in 7-Azaspiro[3.5]nonan-1-one Synthesis: A Technical Guide.
  • PubChem. 7-Azaspiro(3.5)nonane. National Center for Biotechnology Information. [Link]

  • PubChem. 7-Oxa-1-azaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]

  • University of Rochester. Guide for crystallization. [Link]

  • ACS Omega. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. [Link]

  • Journal of the American Chemical Society. Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. [Link]

  • Veeprho Pharmaceuticals.
  • Benchchem. Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • PubChem. 6-Azaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]

  • PubChem. 7-Oxa-2-azaspiro(3.5)nonane. National Center for Biotechnology Information. [Link]

  • Dana Bioscience. 5,5-Dimethyl-1-azaspiro[3.5]nonane 1g.
  • Benchchem. Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery.
  • Google Patents.
  • BLD Pharm. 2-Azaspiro[3.5]nonane hydrochloride.
  • Benchchem. The Emergence of 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide to a Novel Scaffold in Drug Discovery.
  • ResearchGate. Column Chromatography for Terpenoids and Flavonoids. [Link]

  • Sigma-Aldrich.
  • Phenomenex. Phenomenex Blog.

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Technical Support Center: Optimization of Coupling Reactions with 1-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing coupling reactions with 1-Azaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable spirocyclic secondary amine into their synthetic workflows. As a saturated heterocyclic scaffold, 1-Azaspiro[3.5]nonane offers a unique three-dimensional exit vector, metabolic stability, and improved physicochemical properties, making it a sought-after building block in modern drug discovery.[1][2]

This resource consolidates field-proven insights and foundational knowledge into a practical, question-and-answer format to help you troubleshoot common issues and streamline your reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is 1-Azaspiro[3.5]nonane and what are its key properties?

A1: 1-Azaspiro[3.5]nonane is a spirocyclic secondary amine with the molecular formula C₈H₁₅N.[3] Its structure consists of an azetidine ring fused to a cyclohexane ring at a shared carbon atom. This conformationally rigid scaffold is of significant interest in medicinal chemistry as a bioisostere for more common heterocycles like piperidine or morpholine, often imparting improved properties such as aqueous solubility and metabolic stability.[2]

PropertyValueSource
Molecular Formula C₈H₁₅NPubChem CID 54595633[3]
Molecular Weight 125.21 g/mol PubChem CID 54595633[3]
XlogP (Predicted) 1.6PubChem CID 54595633[3]
Appearance Typically a liquid or low-melting solidGeneral Chemical Knowledge

Q2: What are the most common coupling reactions performed with 1-Azaspiro[3.5]nonane?

A2: As a secondary amine, 1-Azaspiro[3.5]nonane is primarily used as a nucleophile in two major classes of coupling reactions:

  • Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This is the most prevalent method for forming an aryl- or heteroaryl-N bond, connecting the spirocycle to an aromatic system.[4][5]

  • Amide Bond Formation (Amide Coupling): This reaction involves coupling the amine with a carboxylic acid or its activated derivative (like an acyl chloride) to form an amide. This is fundamental in building more complex molecular architectures.[6][7]

Q3: How should I handle and store 1-Azaspiro[3.5]nonane?

A3: Like most secondary amines, 1-Azaspiro[3.5]nonane should be handled in a well-ventilated fume hood. It is hydroscopic and can absorb CO₂ from the atmosphere. For best results, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container and, if possible, refrigerated to minimize degradation. If its purity is in doubt, it can be distilled or filtered through a short plug of basic alumina before use.

Troubleshooting Guide: Palladium-Catalyzed Buchwald-Hartwig Amination

This section addresses the most common challenges encountered when coupling 1-Azaspiro[3.5]nonane with aryl or heteroaryl halides.

Problem 1: Low or No Conversion to the Desired Product

Potential Cause A: Suboptimal Catalyst System (Palladium Source & Ligand)

  • Question: My reaction shows only starting materials after several hours or overnight. I'm using Pd(OAc)₂ and a simple phosphine ligand. What's wrong?

  • Answer: The success of a Buchwald-Hartwig amination is critically dependent on the choice of ligand.[8] For a sterically accessible secondary amine like 1-Azaspiro[3.5]nonane, the key is to use a bulky, electron-rich phosphine ligand. These ligands facilitate both the oxidative addition and the rate-limiting reductive elimination steps of the catalytic cycle.[4][5] Simple ligands like triphenylphosphine are often ineffective.

    Recommendation:

    • Switch to a Biarylphosphine Ligand: These are the gold standard for modern C-N couplings. They promote the formation of a monoligated, 14-electron Pd(0)L species, which is highly active in the catalytic cycle.

    • Use a Pre-catalyst: Palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often more reliable. They are air-stable and generate the active Pd(0) species more cleanly and efficiently in situ, leading to more reproducible results.[9]

    Table 1: Recommended Ligand Classes for Coupling with 1-Azaspiro[3.5]nonane

    Ligand Class Example Ligands Key Advantages
    Dialkylbiarylphosphines XPhos, SPhos, RuPhos, tBuBrettPhos[10] Highly active, broad substrate scope, effective for challenging aryl chlorides.
    Josiphos-type (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine Effective for a range of substrates, often provides good yields.

    | Carbenes (NHCs) | IPr, IMes | Strong sigma-donors, offer high thermal stability. |

Potential Cause B: Inappropriate Base or Solvent Selection

  • Question: My reaction is sluggish and I see a lot of insoluble material. How do I choose the right base and solvent?

  • Answer: The base plays a crucial role: it deprotonates the amine (or the intermediate Pd-amine complex) to generate the active nucleophile for reductive elimination.[8] The choice of base and solvent are interconnected; the base must be sufficiently strong but also have some solubility in the reaction medium.

    Recommendation:

    • Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) for more sensitive substrates.

    • Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants and catalyst system. Toluene and 1,4-dioxane are standard choices. For more polar substrates, solvents like THF or CPME can be effective. Avoid protic solvents which will quench the base and catalyst.

    Table 2: Common Base/Solvent Combinations for Screening

    Base Solvent Temperature Range (°C) Comments
    NaOtBu Toluene 80 - 110 Standard, robust starting point for most aryl bromides and chlorides.
    LHMDS Dioxane 80 - 100 A strong, soluble base that can be effective when NaOtBu fails.

    | K₃PO₄ / Cs₂CO₃ | Dioxane / Toluene | 100 - 120 | Milder bases, useful for substrates with base-sensitive functional groups. |

Problem 2: Significant Side Product Formation
  • Question: My mass spectrum shows my desired product, but also a significant amount of the dehalogenated starting material (Ar-H). How can I prevent this?

  • Answer: The formation of the hydrodehalogenated arene is a common side reaction. It can arise from several pathways, including a competing β-hydride elimination from the palladium amide intermediate. While 1-Azaspiro[3.5]nonane lacks β-hydrogens on the azetidine ring, hydrogens from the cyclohexane ring could potentially participate in undesired pathways under certain conditions. More commonly, this side reaction is promoted by moisture or other proton sources.

    Recommendation:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and high-purity reagents. The use of freshly opened or distilled amine is recommended.

    • Optimize Ligand-to-Palladium Ratio: A slight excess of ligand (e.g., 1.2:1 or 2.2:1 L:Pd) can help stabilize the catalyst and favor the desired productive reductive elimination pathway over side reactions.[11]

    • Use a Bulky Ligand: As mentioned in Problem 1, bulky ligands create a sterically congested environment around the palladium center that accelerates the C-N bond-forming reductive elimination, outcompeting side reactions.[5]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the coupling of an aryl bromide with 1-Azaspiro[3.5]nonane.

Materials:

  • Aryl bromide (1.0 eq)

  • 1-Azaspiro[3.5]nonane (1.2 - 1.5 eq)

  • XPhos Pd G3 Precatalyst (1 - 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)

  • Anhydrous Toluene (0.1 - 0.2 M concentration relative to aryl halide)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, NaOtBu, and XPhos Pd G3 precatalyst.

  • Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Under a positive pressure of inert gas, add the anhydrous toluene via syringe.

  • Add the 1-Azaspiro[3.5]nonane via syringe.

  • Place the sealed vial in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction for 2-24 hours. Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or DCM) and quench carefully with water or saturated aqueous NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[12]

Workflow & Visualization

Diagram 1: The Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed amination process. Understanding this cycle is fundamental to troubleshooting.[4][8]

Buchwald-Hartwig Cycle pd0 Active Pd(0)L oxidative_add Oxidative Addition Complex (Ar-Pd(II)L-X) pd0->oxidative_add Oxidative Addition amine_complex Amine Coordination Complex oxidative_add->amine_complex Ligand Exchange amido_complex Palladium Amido Complex (Ar-Pd(II)L-NR₂) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination base_out Base-H⁺ X⁻ amido_complex->base_out product Product (Ar-NR₂) amido_complex->product reagents1 Ar-X reagents1->oxidative_add reagents2 HNR₂ (1-Azaspiro[3.5]nonane) reagents2->amine_complex base_in Base base_in->amine_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve low-yield reactions.

Troubleshooting_Workflow start Start: Low or No Yield check_catalyst Is the catalyst system optimal? (Bulky ligand, Pre-catalyst) start->check_catalyst check_conditions Are conditions anhydrous? (Dry solvent, inert gas) check_catalyst->check_conditions Yes optimize_catalyst Action: Screen Biarylphosphine Ligands (e.g., XPhos, RuPhos). Use a G3/G4 Pre-catalyst. check_catalyst->optimize_catalyst No check_base Is the base appropriate? (NaOtBu, LHMDS) check_conditions->check_base Yes improve_conditions Action: Use freshly dried solvents. Ensure proper inert atmosphere technique. check_conditions->improve_conditions No check_temp Is temperature high enough? (80-110 °C) check_base->check_temp Yes optimize_base Action: Screen bases and ensure adequate stoichiometry (1.4-2.0 eq). check_base->optimize_base No increase_temp Action: Increase temperature in 10 °C increments. Monitor for degradation. check_temp->increase_temp No success Problem Solved check_temp->success Yes optimize_catalyst->check_conditions improve_conditions->check_base optimize_base->check_temp increase_temp->success

Caption: A logical workflow for troubleshooting low-yield amination reactions.

References
  • BenchChem. (2025). The Emergence of 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide to a Novel Scaffold in Drug Discovery.
  • BenchChem. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
  • Pavel, K. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central.
  • MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
  • PubChem. (n.d.). 1-azaspiro[3.5]nonane (C8H15N).
  • ACS Publications. (n.d.). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society.
  • BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • PubMed. (2023).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Unknown. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Wikipedia. (n.d.).
  • Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't.
  • ChemRxiv. (2019).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions.
  • BenchChem. (2025). Purification Techniques for 1,6-Diazaspiro[3.
  • PubMed. (2024). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.

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Technical Support Center: Scalable Synthesis of 1-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Azaspiro[3.5]nonane. This guide is designed for researchers, chemists, and process development professionals who are working on or planning to scale up the synthesis of this valuable spirocyclic scaffold. The 1-azaspiro[3.5]nonane motif, characterized by its rigid three-dimensional structure, is an increasingly important building block in medicinal chemistry for exploring novel chemical space in drug discovery.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered during synthesis and scale-up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of the 1-azaspiro[3.5]nonane core structure.

Q1: What are the most common and scalable synthesis strategies for the 1-azaspiro[3.5]nonane scaffold?

A1: Two primary strategies dominate the scalable synthesis of the 1-azaspiro[3.5]nonane core:

  • Multi-step Cyclization Routes: These methods often involve the sequential construction of the two rings. A common approach starts with a pre-formed piperidine ring, which is then functionalized to build the spirocyclic cyclobutane ring. Key reactions in this approach can include Dieckmann condensation for the formation of a cyclobutanone intermediate, which is subsequently reduced and manipulated.[1] These routes offer flexibility in introducing substituents but can be lengthy.

  • Intramolecular Reductive Amination: This is often a more convergent and efficient strategy for scalability. It typically involves a single starting material containing both an amine and a ketone (or aldehyde) precursor, separated by a suitable carbon chain. In a one-pot reaction, an intramolecular iminium ion is formed and then immediately reduced to yield the final spirocyclic amine.[2][3] This method is advantageous due to its operational simplicity and often high yields.

Q2: When planning for kilogram-scale production, what are the critical factors for choosing a synthesis route?

A2: Transitioning from bench-scale to pilot or production scale requires careful consideration of several factors beyond just chemical yield:

  • Cost and Availability of Starting Materials: The economic viability of a synthesis is paramount. Routes that utilize readily available, inexpensive commodity chemicals are preferred.

  • Process Safety and Hazard Analysis: Reactions involving highly energetic reagents (e.g., lithium aluminum hydride[4]), large exotherms, or the release of toxic gases must be carefully evaluated and engineered for safe operation at scale.

  • Number of Synthetic Steps: Fewer steps are almost always better. Each additional step reduces the overall yield, increases labor and equipment costs, and generates more waste. Convergent strategies like one-pot reductive aminations are highly desirable.[5]

  • Purification and Isolation: The ease of product isolation is critical. Routes that yield a product that can be purified by crystallization or distillation are often more scalable and cost-effective than those requiring multiple chromatographic purifications.[6] The formation of difficult-to-remove byproducts, such as stereoisomers or structurally similar impurities, can significantly complicate downstream processing.[7]

Q3: What are the most effective purification methods for 1-azaspiro[3.5]nonane and its intermediates on a large scale?

A3: While laboratory-scale purifications often rely heavily on silica gel column chromatography, this method becomes expensive and cumbersome at scale. For large-scale campaigns, the following methods are preferred:

  • Crystallization: If the final product or a key intermediate is a solid, developing a robust crystallization procedure is the most effective purification method. This can involve screening various solvents and solvent mixtures to find conditions that provide good recovery and excellent impurity rejection. Often, converting the final amine to a salt (e.g., hydrochloride or oxalate) can induce crystallinity and facilitate purification.

  • Distillation: For liquid products with sufficient thermal stability, distillation (often under vacuum) is a highly effective and scalable purification technique.

  • Column Chromatography (with alternatives): If chromatography is unavoidable, consider using alternative stationary phases like neutral alumina, which can be less harsh than silica gel for acid-sensitive compounds.[4]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis of 1-azaspiro[3.5]nonane.

Issue 1: Low Yield or Stalled Reaction in Intramolecular Reductive Amination

  • Symptom: In-process analysis (TLC, LC-MS) shows a large amount of the linear amino-ketone starting material remains even after extended reaction times.

  • Possible Cause: Inefficient formation of the key cyclic iminium ion intermediate. The formation of an imine/iminium ion from a ketone and an amine is an equilibrium-controlled process that generates water.[2] If water is not removed or sequestered, the equilibrium may not favor the intermediate required for reduction.

  • Solution & Scientific Rationale:

    • pH Control: The reaction is often acid-catalyzed. Ensure the pH is weakly acidic (typically pH 5-6).[3] Too low a pH will fully protonate the starting amine, rendering it non-nucleophilic. Too high a pH will not sufficiently activate the carbonyl group.

    • Water Removal: On a laboratory scale, adding a dehydrating agent like molecular sieves can be effective. For larger scales, azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) is a standard industrial practice.

    • Use of Lewis Acids: A catalytic amount of a Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can be used to activate the carbonyl and facilitate imine formation.[8]

Issue 2: Starting Ketone is Reduced to an Alcohol Instead of Forming the Amine

  • Symptom: The major byproduct observed is the alcohol corresponding to the reduction of the starting ketone, with little to no desired spiro-amine formed.

  • Possible Cause: The reducing agent used is not selective and reacts faster with the carbonyl starting material than with the iminium ion intermediate. This is a common issue with powerful, non-selective hydrides like sodium borohydride (NaBH₄) under certain conditions.[8]

  • Solution & Scientific Rationale:

    • Employ a Selective Reducing Agent: The industry standard for reductive amination is to use a hydride reagent that is less reactive towards a neutral carbonyl but highly reactive towards a protonated iminium ion. The two best choices are:

      • Sodium Cyanoborohydride (NaBH₃CN): The electron-withdrawing cyanide group attenuates the reactivity of the borohydride, making it slow to react with ketones at neutral or slightly acidic pH but fast to reduce the more electrophilic iminium ion.[9]

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reagent that is often preferred as it avoids the use of cyanide, simplifying waste disposal and safety protocols.[8]

    • One-Pot Procedure: A true one-pot reductive amination, where the amine, ketone, and selective reducing agent are all mixed together, relies on the much faster rate of reduction of the in situ formed iminium ion compared to the ketone.[3]

Issue 3: Formation of Olefinic Impurities During Cyclization

  • Symptom: ¹H NMR analysis of the crude product shows signals in the vinyl region (typically 4.5-6.5 ppm), and mass spectrometry indicates a byproduct with a mass corresponding to the desired product minus two mass units (M-2).

  • Possible Cause: Elimination reactions are competing with the desired cyclization, particularly under harsh conditions. For instance, in cyclizations promoted by strong reducing agents like lithium aluminum hydride (LiAlH₄), elimination can be a significant side reaction, especially at elevated temperatures.[4]

  • Solution & Scientific Rationale:

    • Strict Temperature Control: Many reactions that form C-C or C-N bonds are exothermic. It is critical to maintain the recommended reaction temperature using an efficient cooling bath. Add reagents slowly and portion-wise to control the internal temperature and prevent thermal excursions that can favor elimination pathways.[7] A patent for a related synthesis specifically notes that "transitional reduction olefin impurities" can form during LiAlH₄ cyclization.[4]

    • Choice of Reagents: If elimination is a persistent problem, re-evaluate the synthetic route. A milder, more controlled method like intramolecular reductive amination is often less prone to such side reactions compared to high-energy cyclizations.

Section 3: Data Summary & Experimental Protocols

Table 1: Comparison of Scalable Synthetic Strategies for the 1-Azaspiro[3.5]nonane Core
StrategyKey Reagents & StepsTypical YieldProsCons & Challenges
Multi-Step Cyclization 1. Functionalize piperidine derivative2. Dieckmann Condensation (e.g., KOtBu)3. Decarboxylation4. Reduction of ketone30-50% (overall)Flexible; allows for diverse substitution patterns.Long sequence; lower overall yield; may require chromatography.[1]
Intramolecular Reductive Amination Amino-ketone precursor, NaBH₃CN or NaBH(OAc)₃, mild acid (e.g., AcOH)65-85% (one step)High efficiency; one-pot procedure; operationally simple.Synthesis of the linear precursor may be challenging.[2][5]
Two-Step Cyclization 1. First cyclization (e.g., with bis(2-chloroethyl) ether)2. Second cyclization (e.g., with LiAlH₄)>80% (overall)High reported yield; short route.Uses hazardous reagents (LiAlH₄); potential for olefin impurities.[4]
Detailed Protocol: Scalable Synthesis of N-Boc-1-Azaspiro[3.5]nonane via Intramolecular Reductive Amination

This protocol describes a robust and scalable one-pot cyclization to form the protected 1-azaspiro[3.5]nonane core. The starting material, tert-butyl (3-(3-oxocyclobutyl)propyl)carbamate, can be prepared via several published routes.

Materials:

  • tert-butyl (3-(3-oxocyclobutyl)propyl)carbamate (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • Dichloromethane (DCM) (10 vol)

Procedure:

  • Reaction Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the tert-butyl (3-(3-oxocyclobutyl)propyl)carbamate (1.0 eq) and dichloromethane (10 volumes).

  • Initiation: Begin agitation and add glacial acetic acid (0.1 eq). Stir the mixture for 15 minutes at room temperature (20-25 °C).

  • Reductant Addition: Cool the reaction mixture to 0-5 °C. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Rationale: Controlling the addition of the hydride reagent minimizes potential side reactions and ensures a safe reaction profile.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by a suitable method (e.g., TLC, LC-MS). The reaction is complete when <1% of the starting material remains.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0-10 °C until gas evolution ceases. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 3 volumes).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 3 volumes), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-1-azaspiro[3.5]nonane.

  • Purification: The crude product can often be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product.

Section 4: Workflow and Pathway Diagrams

Diagram 1: General Troubleshooting Workflow for Synthesis Issues

G start Synthesis Issue Identified (e.g., Low Yield, Impurity) check_reaction Verify Reaction Completion (TLC, LC-MS, NMR) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete analyze_crude Analyze Crude Product (NMR, MS) impurity Impurity Identified? analyze_crude->impurity incomplete->analyze_crude No optimize_cond Optimize Conditions: - Increase Time/Temp - Add More Reagent incomplete->optimize_cond Yes change_reagent Change Reagent/ Catalyst impurity->change_reagent Yes (Side Product) optimize_workup Optimize Workup/ Purification impurity->optimize_workup Yes (Process Impurity) resolve Problem Resolved impurity->resolve No optimize_cond->check_reaction change_reagent->start optimize_workup->resolve

Caption: A logical workflow for troubleshooting common synthesis issues.

Diagram 2: Intramolecular Reductive Amination Pathway

G cluster_0 Reaction Pathway cluster_1 Key Factors Start Linear Amino-Ketone Iminium Cyclic Iminium Ion (Intermediate) Start->Iminium + H⁺ - H₂O Product 1-Azaspiro[3.5]nonane (Final Product) Iminium->Product [H⁻] (e.g., NaBH(OAc)₃) Factor1 Weakly Acidic pH Factor1->Iminium promotes Factor2 Selective Hydride Factor2->Product enables

Caption: Key steps in the intramolecular reductive amination pathway.

References

  • García-Muñoz, S., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link]

  • Wang, P., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN108298910A.
  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. CN107698658A.
  • The Organic Chemistry Tutor. (2024). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

  • Organic Syntheses. AZO-bis-1-CYCLOHEXANENITRILE. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Chemistry Steps. Reductive Amination. Available at: [Link]

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Technical Support Center: Identifying and Minimizing Byproducts in 1-Azaspiro[3.5]nonane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Azaspiro[3.5]nonane reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable spirocyclic scaffold. Here, we address common challenges in a practical question-and-answer format, providing in-depth technical guidance to help you identify and minimize unwanted byproducts in your experiments.

Frequently Asked Questions (FAQs)

General Considerations

Q1: What are the most common reactions where byproducts are a significant concern when working with 1-Azaspiro[3.5]nonane?

A1: Byproduct formation is a common challenge in several key transformations involving the 1-Azaspiro[3.5]nonane core. The most frequent issues arise during:

  • N-Functionalization Reactions: This includes N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), and reductive amination.[1][2][3] Over-alkylation, side reactions with reagents, and incomplete conversion are primary concerns.

  • Reactions Involving a Carbonyl Group on the Spirocycle: For derivatives like 7-Azaspiro[3.5]nonan-1-one, reactions such as protection/deprotection of the amine can be complicated by the presence of the ketone.[4]

  • Synthesis of the Spirocyclic Core: The initial construction of the 1-Azaspiro[3.5]nonane skeleton, for example, through cycloaddition reactions, can lead to diastereomers and other structural isomers.[5][6]

N-Alkylation and N-Arylation Reactions

Q2: I'm observing significant amounts of what appears to be a di-alkylated byproduct during the N-alkylation of 1-Azaspiro[3.5]nonane. How can I prevent this?

A2: Di-alkylation is a classic problem when working with primary and secondary amines.[2][7] To favor mono-alkylation of 1-Azaspiro[3.5]nonane, consider the following strategies:

  • Stoichiometry Control: Use the amine as the limiting reagent and add the alkylating agent slowly to the reaction mixture. This keeps the concentration of the alkylating agent low, reducing the likelihood of a second alkylation event.

  • Choice of Base: A bulky, non-nucleophilic base can help to deprotonate the amine without competing in the alkylation reaction.

  • Protecting Groups: For complex syntheses, consider using a protecting group on the nitrogen atom. This allows for the desired modifications elsewhere in the molecule, followed by deprotection and a single, controlled N-alkylation step.[8]

  • Alternative Reagents: Consider using propylene carbonate as a green and efficient alkylating agent, which can minimize the formation of byproducts and avoids the use of genotoxic alkyl halides.[9][10]

Q3: My Buchwald-Hartwig amination of 1-Azaspiro[3.5]nonane with an aryl halide is giving low yields and a complex mixture of byproducts. What are the likely causes and solutions?

A3: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on the reaction conditions.[1][11][12] Common issues and troubleshooting steps include:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For sterically hindered amines like 1-Azaspiro[3.5]nonane, bulky electron-rich phosphine ligands often give the best results. Experiment with different ligand systems to find the optimal one for your specific substrates.

  • Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include sodium tert-butoxide, potassium phosphate, and cesium carbonate. The choice of base can significantly impact the reaction rate and byproduct profile.

  • Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used.

  • Side Reactions: A potential side reaction is the hydrodehalogenation of the aryl halide, which leads to the formation of an arene byproduct.[1] Optimizing the reaction temperature and catalyst/ligand ratio can help to minimize this.

Reductive Amination

Q4: During the reductive amination of a ketone with 1-Azaspiro[3.5]nonane, I'm observing the reduction of my starting ketone in addition to the desired product. How can I improve the chemoselectivity?

A4: This is a common chemoselectivity challenge in reductive amination.[13] The key is to use a reducing agent that is selective for the iminium ion intermediate over the carbonyl group of the starting material.[2][7][14]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for this reason, as it is less reactive towards ketones and aldehydes compared to other hydrides like sodium borohydride (NaBH₄).[15] Sodium cyanoborohydride (NaBH₃CN) is another good option, particularly at mildly acidic pH.[7][14]

  • Reaction Conditions: The reaction is typically carried out as a one-pot procedure where the imine/iminium ion is formed in situ.[2][13] Maintaining a slightly acidic pH (around 4-5) can facilitate imine formation without significantly hydrolyzing the reducing agent.[7]

Reactions with Carbonyl-Containing Derivatives

Q5: I am trying to protect the nitrogen of 7-Azaspiro[3.5]nonan-1-one with a Boc group, but the reaction is sluggish and gives a poor yield. What can I do to improve this?

A5: Sluggish Boc protection of 7-Azaspiro[3.5]nonan-1-one can be addressed by optimizing the reaction conditions:[4]

  • Base: Ensure a suitable base, such as triethylamine or diisopropylethylamine (DIPEA), is used to facilitate the reaction.

  • Reaction Temperature: While often performed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the rate and yield.[4]

  • Solvent: Use an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and ensure the starting material is fully dissolved.[4]

Q6: Are there any concerns about the stability of the ketone group in 7-Azaspiro[3.5]nonan-1-one during N-deprotection?

A6: The ketone is generally stable under standard N-protection and deprotection conditions. However, it's important to be mindful of potential side reactions under harsh conditions. For instance, strongly acidic conditions used for Boc deprotection could potentially catalyze aldol-type side reactions if other enolizable protons are present.[4]

Synthesis of the Spirocyclic Core

Q7: The synthesis of my 1-Azaspiro[3.5]nonane derivative via a [2+2] cycloaddition reaction is producing a mixture of diastereomers. How can I control the stereoselectivity?

A7: The stereochemical outcome of cycloaddition reactions can often be influenced by the reaction conditions.[5]

  • Solvent and Temperature: The polarity of the solvent and the reaction temperature can affect the transition state of the cycloaddition, thereby influencing the diastereomeric ratio. A systematic screen of these parameters is recommended.

  • Chiral Auxiliaries or Catalysts: For enantioselective syntheses, the use of chiral auxiliaries on one of the starting materials or the use of a chiral catalyst can induce facial selectivity in the cycloaddition.

  • Purification: If controlling the stereoselectivity of the reaction proves difficult, the diastereomers can often be separated by column chromatography.[5][6]

Troubleshooting Guides

Troubleshooting Common Byproducts in 1-Azaspiro[3.5]nonane Reactions
Observed Byproduct Potential Cause(s) Recommended Action(s) Analytical Detection
Di-alkylated Product Excess alkylating agent; reaction conditions favoring over-alkylation.Use a 1:1 stoichiometry or a slight excess of the amine. Add the alkylating agent slowly. Consider using a protecting group strategy.LC-MS, GC-MS, NMR
Hydrodehalogenated Arene (in Buchwald-Hartwig) β-hydride elimination from the palladium intermediate.[1]Optimize catalyst/ligand ratio and temperature. Screen different ligands.GC-MS, NMR
Reduced Ketone/Aldehyde (in Reductive Amination) Non-selective reducing agent.Use a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[15]LC-MS, GC-MS, IR
Olefinic Impurities Elimination side reactions.[5]Optimize temperature and base selection to minimize elimination.NMR (vinyl proton signals), IR (C=C stretch)
Triphenylphosphine oxide Use of triphenylphosphine in the reaction (e.g., Staudinger reaction).[5]Remove by column chromatography.NMR, MS
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of 7-Azaspiro[3.5]nonan-1-one [4]
  • Dissolve 7-Azaspiro[3.5]nonan-1-one (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride [15]
  • To a solution of the ketone or aldehyde (1.0 eq) and 1-Azaspiro[3.5]nonane (1.2 eq) in 1,2-dichloroethane (DCE), add acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature and monitor by LC-MS or TLC.

  • Once the reaction is complete, quench with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizing Troubleshooting Workflows

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_solution Solution Implementation cluster_verification Verification Start Unexpected Byproduct Detected Analysis Characterize Byproduct (NMR, MS, etc.) Start->Analysis Hypothesis Formulate Hypothesis (e.g., Over-alkylation, Side Reaction) Analysis->Hypothesis Modify_Stoichiometry Adjust Stoichiometry Hypothesis->Modify_Stoichiometry Based on Hypothesis Change_Reagents Change Reagents (Base, Reducing Agent) Hypothesis->Change_Reagents Based on Hypothesis Optimize_Conditions Optimize Conditions (Temp, Solvent) Hypothesis->Optimize_Conditions Based on Hypothesis Re_run_Reaction Re-run Reaction Modify_Stoichiometry->Re_run_Reaction Change_Reagents->Re_run_Reaction Optimize_Conditions->Re_run_Reaction Final_Analysis Analyze Product Purity Re_run_Reaction->Final_Analysis Success Problem Solved Final_Analysis->Success Purity > 95% Failure Problem Persists Final_Analysis->Failure Purity < 95% Failure->Hypothesis Re-evaluate

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • BenchChem. (n.d.). Navigating Amine Protection in 7-Azaspiro[3.5]nonan-1-one Synthesis: A Technical Guide.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
  • González-López, V., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega.
  • Wang, Y., et al. (n.d.). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Division, Royal Society of Chemistry. (n.d.). Reductive Amination.
  • Denton, R., et al. (n.d.). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
  • Wikipedia. (n.d.). Spiro compound.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Barrow, A. S., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.
  • Wikipedia. (n.d.). Reductive amination.
  • T. A. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • Yang, L., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
  • SynArchive. (n.d.). Protecting Groups List.
  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities.
  • Semantic Scholar. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • Semantic Scholar. (n.d.). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions.
  • PubChem. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane.
  • Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis.
  • The Organic Chemistry Tutor. (2016, May 8). Exam 2 Synthesis Part 7 - Protecting Groups Practice [Video]. YouTube.
  • PubMed. (2024).
  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.

Sources

Technical Support Center: A Troubleshooting Guide for the N-Alkylation of 1-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-alkylation of 1-Azaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of N-substituted 1-azaspiro[3.5]nonane derivatives. The unique sterically hindered and conformationally restricted nature of this spirocyclic amine presents specific challenges that this guide aims to address in a practical, question-and-answer format.

Introduction: The Synthetic Challenge

1-Azaspiro[3.5]nonane is a valuable scaffold in medicinal chemistry due to its rigid, three-dimensional structure, which can enhance binding affinity and selectivity for biological targets. However, the secondary amine nitrogen, situated at the spiro-junction, is sterically hindered, which can lead to sluggish reactivity and the need for carefully optimized reaction conditions for successful N-alkylation. This guide will walk you through common issues, from low product yield to purification difficulties, providing both theoretical explanations and actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

I. Low or No Product Yield

Question: My N-alkylation of 1-azaspiro[3.5]nonane is resulting in very low yield or no conversion of the starting material. What are the likely causes and how can I improve the reaction efficiency?

Answer: Low yields in the N-alkylation of 1-azaspiro[3.5]nonane can often be attributed to a combination of factors related to the inherent steric hindrance of the amine, the choice of reagents, and the reaction conditions. Here’s a breakdown of potential causes and troubleshooting steps:

  • Insufficient Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl > F. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the rate of the SN2 reaction. For particularly unreactive systems, using an alkyl triflate or tosylate can significantly enhance the electrophilicity of the alkyl group.

  • Inappropriate Base and Solvent System: The choice of base is critical. A weak or sterically hindered base may not efficiently deprotonate the resulting ammonium salt, thereby shutting down the reaction.

    • Weak Inorganic Bases: For many standard alkylations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are effective. Cs₂CO₃ is often superior due to its higher solubility and ability to promote faster reactions.

    • Stronger Bases: For more challenging alkylations, a stronger, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF can be employed to ensure complete deprotonation of the amine. However, care must be taken to use anhydrous conditions.

    • Bulky Non-Nucleophilic Bases: In cases of severe steric hindrance, a bulky, non-nucleophilic organic base like 1,2,2,6,6-pentamethylpiperidine can be advantageous, particularly when paired with a highly reactive alkylating agent like an alkyl tosylate.

  • Suboptimal Reaction Temperature: Due to the steric hindrance around the nitrogen atom of 1-azaspiro[3.5]nonane, higher reaction temperatures are often required to overcome the activation energy barrier. If your reaction is sluggish at room temperature, gradually increasing the temperature to 60-80 °C or even higher (depending on the solvent's boiling point) can significantly improve the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition at elevated temperatures.

  • Reagent Purity: Ensure that all reagents and solvents are of high purity and, where necessary, anhydrous. Water can interfere with the reaction, especially when using strong bases like NaH.

II. Formation of Side Products

Question: I am observing significant side product formation in my N-alkylation reaction. What are the common side products and how can I minimize their formation?

Answer: The most common side reaction in the N-alkylation of secondary amines is over-alkylation to form a quaternary ammonium salt. Elimination reactions of the alkyl halide can also occur, particularly with sterically hindered bases or at high temperatures.

  • Over-alkylation (Quaternization): The product, a tertiary amine, can still be nucleophilic and react with another molecule of the alkylating agent to form a quaternary ammonium salt. While the steric hindrance of N-alkylated 1-azaspiro[3.5]nonane makes this less favorable than with less hindered amines, it can still occur, especially with highly reactive alkylating agents or an excess of the electrophile.

    • Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the alkylating agent. Avoid using a large excess.

    • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

  • Elimination (Alkene Formation): If you are using a strong, sterically hindered base and a primary or secondary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene.

    • Choice of Base: If elimination is a significant issue, consider using a weaker, less sterically hindered base like K₂CO₃.

    • Temperature Control: Lowering the reaction temperature can sometimes favor substitution over elimination.

III. Difficulties in Product Isolation and Purification

Question: I am having trouble isolating and purifying my N-alkylated 1-azaspiro[3.5]nonane product. What are the recommended purification strategies?

Answer: The basic nature of the tertiary amine product can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silica. Here are several effective strategies for isolation and purification:

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds from neutral or acidic impurities.[1][2]

    • After the reaction, quench the mixture and dilute it with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic tertiary amine product will be protonated and move into the aqueous layer, while unreacted alkyl halide and other neutral byproducts will remain in the organic layer.

    • Separate the aqueous layer and basify it with a strong base (e.g., 1 M NaOH) to a pH > 10.

    • Extract the deprotonated, now organic-soluble, product back into an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it to obtain the purified product.

  • Chromatography on Basic or Deactivated Silica:

    • Basic Alumina: Using basic alumina instead of silica gel for column chromatography can prevent the strong adsorption of the basic amine product.

    • Amine-Treated Silica: Pre-treating silica gel with a small amount of a volatile amine (e.g., triethylamine, typically 1% in the eluent) can neutralize the acidic sites on the silica surface, allowing for better elution and reduced tailing of the amine product.[3]

    • Amine-Functionalized Silica: Using pre-functionalized aminopropyl silica gel columns can provide excellent separation for basic compounds.[3]

  • Recrystallization of a Salt: If the product is a solid, it can often be purified by forming a salt (e.g., hydrochloride or hydrobromide) and recrystallizing it from a suitable solvent system. The free base can then be regenerated by treatment with a base.

Experimental Protocols

Protocol 1: Standard N-Alkylation with an Alkyl Bromide

This protocol provides a general procedure for the N-alkylation of 1-azaspiro[3.5]nonane using an alkyl bromide and potassium carbonate.

Materials:

  • 1-Azaspiro[3.5]nonane

  • Alkyl bromide (1.1 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-azaspiro[3.5]nonane (1.0 equivalent) and anhydrous K₂CO₃ (2.0 equivalents).

  • Add anhydrous MeCN or DMF to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the amine.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl bromide (1.1 equivalents) dropwise to the stirred mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using one of the methods described in the purification section (e.g., acid-base extraction or column chromatography on amine-treated silica).

Protocol 2: Reductive Amination with an Aldehyde or Ketone

Reductive amination is an excellent alternative to direct alkylation that often provides cleaner reactions and avoids over-alkylation.

Materials:

  • 1-Azaspiro[3.5]nonane

  • Aldehyde or ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask, dissolve 1-azaspiro[3.5]nonane (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in DCM or DCE.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Data Presentation

ParameterDirect N-AlkylationReductive Amination
Electrophile Alkyl halide, tosylate, etc.Aldehyde or Ketone
Key Reagent Base (e.g., K₂CO₃, NaH)Reducing agent (e.g., NaBH(OAc)₃)
Common Side Reactions Over-alkylation, Elimination-
Control of Stoichiometry Crucial to avoid over-alkylationLess critical
Reaction Conditions Often requires heatingTypically at room temperature

Visualizations

General N-Alkylation Workflow

N_Alkylation_Workflow start Start: 1-Azaspiro[3.5]nonane reagents Add Alkyl Halide (R-X) & Base (e.g., K2CO3) in Solvent (e.g., MeCN) start->reagents Step 1 reaction Heat & Monitor (TLC/LC-MS) reagents->reaction Step 2 workup Aqueous Workup & Extraction reaction->workup Step 3 purification Purification (Chromatography or Acid-Base Extraction) workup->purification Step 4 product Product: N-Alkyl-1- azaspiro[3.5]nonane purification->product Step 5 Troubleshooting_Decision_Tree start Low/No Yield? check_reagents Check Reagent Reactivity (R-I > R-Br > R-Cl) start->check_reagents Yes side_products Side Products Observed? start->side_products No optimize_conditions Optimize Conditions (Increase Temp, Change Base/Solvent) check_reagents->optimize_conditions optimize_conditions->side_products over_alkylation Over-alkylation? - Control Stoichiometry - Slow Addition side_products->over_alkylation Yes purification_issue Purification Difficulty? side_products->purification_issue No elimination Elimination? - Use Weaker Base - Lower Temperature over_alkylation->elimination elimination->purification_issue acid_base Use Acid-Base Extraction purification_issue->acid_base Yes success Successful Synthesis purification_issue->success No chromatography Use Basic Alumina or Amine-Treated Silica acid_base->chromatography chromatography->success

Caption: A decision tree to guide troubleshooting efforts during N-alkylation.

References

  • Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • Bionity.com. (n.d.). Acid-base extraction. Retrieved from [Link]

  • Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). N-alkylation. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

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Technical Support Center: Enhancing the Solubility of 1-Azaspiro[3.5]nonane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Formulation Development Subject: A Practical Guide to Overcoming Solubility Challenges with 1-Azaspiro[3.5]nonane Derivatives

Introduction

The 1-azaspiro[3.5]nonane scaffold is a valuable structural motif in modern medicinal chemistry, prized for its three-dimensional character that allows for improved navigation of chemical space. However, like many nitrogen-containing heterocyclic compounds, derivatives of this scaffold can present significant challenges related to poor aqueous solubility.[1][2] This low solubility can impede preclinical development, leading to issues such as poor absorption and bioavailability, the need for high or frequent dosing, and unreliable data from in vitro assays.[2][3]

This technical guide provides a structured, question-and-answer-based approach to systematically troubleshoot and enhance the solubility of your 1-azaspiro[3.5]nonane-containing compounds. The strategies outlined below are designed to provide both the mechanistic rationale ("the why") and practical, step-by-step protocols ("the how") to guide your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 1-azaspiro[3.5]nonane derivative has very low aqueous solubility. Where do I even begin?

A1: Start with Fundamental Physicochemical Characterization.

Before attempting any solubility enhancement technique, it is critical to understand the intrinsic properties of your molecule. This data provides the foundation for selecting the most appropriate and effective strategy.

The "Why": The solubility of a compound is governed by its physicochemical properties, primarily its pKa (ionization constant), LogP (lipophilicity), and solid-state characteristics (e.g., crystallinity, melting point).[4][5] The 1-azaspiro[3.5]nonane moiety contains a basic nitrogen atom, making its ionization state—and thus solubility—highly dependent on pH.[6]

Key Characterization Steps:

  • Determine the pKa: The pKa of the basic nitrogen will tell you the pH at which 50% of the compound is in its ionized (protonated, more soluble) form. This is the single most important parameter for developing a pH-modification strategy.

  • Measure LogP/LogD: LogP (partition coefficient) is a measure of a compound's lipophilicity in its neutral form. LogD (distribution coefficient) is the lipophilicity at a specific pH, accounting for both ionized and neutral species. High LogP/LogD values often correlate with low aqueous solubility.[4][5]

  • Analyze the Solid State: Use techniques like X-ray powder diffraction (XRPD) to determine if your compound is crystalline or amorphous. Crystalline materials generally have lower solubility than their amorphous counterparts due to the energy required to break the crystal lattice.[7]

Parameter Significance for Solubility Common Technique(s)
pKa Determines the pH range for ionization and potential salt formation.[6]Potentiometric titration, UV-spectroscopy, Computational prediction
LogP / LogD Indicates the lipophilicity and tendency to partition out of aqueous phases.[4]Shake-flask method, HPLC-based methods
Crystallinity Crystalline forms are typically less soluble than amorphous forms.[7]X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)
Q2: How can I leverage the basic nitrogen in the 1-azaspiro[3.5]nonane ring to improve solubility for my in vitro assays?

A2: Utilize pH Modification and Co-solvents.

For early-stage experiments like cell-based assays, simple pH adjustment or the use of co-solvents is often the fastest and most effective approach.

The "Why" (pH Modification): Since your compound is a base, lowering the pH of the aqueous medium will protonate the nitrogen atom. This charged species interacts more favorably with water, leading to a significant increase in solubility. Salt formation is a common and effective method for increasing the solubility and dissolution rates of basic drugs.[8][9]

The "Why" (Co-solvents): If pH adjustment is insufficient or not compatible with your assay, a water-miscible organic solvent can be used to increase the solubilizing capacity of the vehicle.[10] Co-solvents work by reducing the polarity of the aqueous medium, which lessens the unfavorable interaction between water and the hydrophobic regions of your molecule.[11][12]

Experimental Protocol: Preparing a Compound for an In Vitro Assay
  • Initial Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). DMSO is a powerful solvent for many nonpolar compounds and is tolerated by most cell lines at low final concentrations (<0.5%).[10][13]

  • pH-Adjusted Dilution:

    • Prepare your aqueous buffer (e.g., PBS, cell culture medium) and adjust the pH to be at least 2 units below the measured pKa of your compound. For example, if the pKa is 8.5, adjust the buffer pH to ≤6.5.

    • Serially dilute your DMSO stock into the pH-adjusted buffer. Vortex gently after each addition.

    • Visually inspect for any precipitation. If the solution remains clear, you have successfully enhanced its apparent solubility.

  • Co-solvent Troubleshooting:

    • If precipitation occurs even with pH adjustment, a co-solvent system may be necessary.[14]

    • Common co-solvents for in vitro work include ethanol, polyethylene glycol 400 (PEG400), and N,N-dimethylacetamide (DMA).[10][11]

    • Crucially, always run a vehicle control in your assay containing the same final concentration of solvent(s) to ensure the vehicle itself does not cause an experimental artifact.[10]

Logical Workflow for Initial Solubility Troubleshooting

G A Start: Poorly Soluble 1-Azaspiro[3.5]nonane Compound B Prepare 10-50 mM Stock in 100% DMSO A->B C Dilute into Aqueous Buffer (e.g., Cell Culture Medium) B->C D Precipitation Occurs? ('Crashing Out') C->D E Success: Proceed with Assay (Keep DMSO <0.5%) D->E No F Troubleshoot: Modify Dilution Strategy D->F Yes L Run Vehicle Control in Assay E->L G Strategy 1: pH Modification F->G H Strategy 2: Co-Solvent System F->H I Adjust buffer pH to 2 units below pKa G->I J Try alternative solvents (e.g., Ethanol, PEG400) H->J K Re-test Dilution I->K J->K K->D G cluster_0 1. Poorly Soluble Drug + Cyclodextrin in Water cluster_1 2. Formation of Inclusion Complex cluster_2 3. Enhanced Apparent Solubility Drug Drug Molecule (Hydrophobic) Complex Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin CD->Complex SolubleComplex Solubilized Complex (Hydrophilic Exterior) Complex->SolubleComplex Dissolution

Caption: Cyclodextrin encapsulates a hydrophobic drug, increasing its solubility.

Summary of Advanced Strategies

Technique Mechanism Best Suited For... Key Considerations
Salt Formation Converts the neutral base into a more soluble ionic salt. Ionizable compounds with a suitable pKa.Counter-ion selection, hygroscopicity, physical stability of the salt form. [15]
Amorphous Solid Dispersion (ASD) Stabilizes the drug in a high-energy, amorphous state within a polymer matrix. [16][17]Highly crystalline, poorly soluble compounds (BCS Class II/IV). [18]Polymer selection, drug-polymer miscibility, physical stability (recrystallization). [16]
Cyclodextrin Complexation Encapsulates the hydrophobic drug within a soluble host molecule. [19][]Molecules with appropriate size and geometry to fit within the cyclodextrin cavity. []Stoichiometry of complexation, potential for parenteral administration. [21]

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 38(8). [Link]

  • Li, Y., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online. [Link]

  • Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility And Oral Bioavailability Of Poorly Water. ijrpr. [Link]

  • β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Pharmaceutical Networking. (2015). [Link]

  • Ghule, P. J., et al. (2021). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. [Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. (2020). [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. [Link]

  • Singh, R., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Girek, T., et al. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. PMC - PubMed Central. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. (2024). [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. [Link]

  • 1-Oxa-7-azaspiro(3.5)nonane. PubChem. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. [Link]

  • 1-Oxaspiro(3.5)nonane. PubChem. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. [Link]

  • Tackling the Big Issue of Solubility. Pharmaceutical Technology. (2022). [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]

  • 7-Azaspiro(3.5)nonane. PubChem. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • 7-Oxa-1-azaspiro[3.5]nonane. PubChem. [Link]

  • Improving solubility and accelerating drug development. Veranova. [Link]

  • Techniques used to Enhance Drug Solubility. Pharmaguddu. (2023). [Link]

  • Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Keserü, G. M., & Makara, G. M. (2009). Improving solubility via structural modification. Drug Discovery Today: Technologies, 6(1-4), e35-e42. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. (2021). [Link]

  • 6-Oxa-1-azaspiro[3.5]nonane. PubChem. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]

  • Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869–878. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. michael-green.github.io. [Link]

  • 1-oxa-7-azaspiro[3.5]nonane (C7H13NO). PubChemLite. [Link]

  • Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. ResearchGate. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate. [Link]

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Technical Support Center: Method Refinement for the Large-Scale Production of 1-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges encountered during synthesis and scale-up. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

I. Overview of Synthetic Strategies for 1-Azaspiro[3.5]nonane

The synthesis of 1-Azaspiro[3.5]nonane on a large scale presents unique challenges, including ensuring high yield and purity, managing reaction exotherms, and developing robust purification methods. Several synthetic routes have been explored, with the most common and scalable approach being a two-step sequence involving the formation of a spirocyclic intermediate followed by reduction. A particularly viable route for industrial production is the reductive amination of cyclobutanone with a suitable piperidine derivative.

This guide will focus on a common and scalable synthetic pathway: the reductive amination between N-Boc-4-aminopiperidine and cyclobutanone, followed by deprotection. This method offers advantages in terms of readily available starting materials and amenability to large-scale production.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of 1-Azaspiro[3.5]nonane, providing explanations for the underlying causes and actionable solutions.

Reaction & Yield Issues

Q1: My reductive amination reaction is showing low conversion to the N-Boc-1-azaspiro[3.5]nonane intermediate. What are the likely causes and how can I improve the yield?

A1: Low conversion in reductive amination is a common issue that can often be traced back to several factors.[1] The primary areas to investigate are the formation of the imine intermediate, the activity of the reducing agent, and the reaction conditions.

  • Inefficient Imine Formation: The equilibrium between the ketone and amine to form the imine may not be favorable.[1]

    • Causality: The presence of water can hydrolyze the imine back to the starting materials. On a large scale, ensuring anhydrous conditions can be challenging.

    • Solution:

      • Use anhydrous solvents and reagents.

      • Consider the use of a dehydrating agent like molecular sieves, or azeotropic removal of water if the solvent system allows.

      • A slightly acidic catalyst, such as acetic acid, can promote imine formation.[1] However, the pH must be carefully controlled, as too low a pH will protonate the amine, rendering it non-nucleophilic.[1]

  • Reducing Agent Issues: The choice and handling of the reducing agent are critical.

    • Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for one-pot reductive aminations due to its selectivity for the iminium ion over the ketone.[2][3] However, it can be moisture-sensitive. Other borohydrides like sodium borohydride (NaBH₄) might prematurely reduce the cyclobutanone.[4]

    • Solution:

      • Ensure your NaBH(OAc)₃ is fresh and handled under an inert atmosphere.

      • Consider a two-step process: first, form the imine, and then add the reducing agent. This can sometimes improve yields with less selective reducing agents like NaBH₄.[5]

      • For large-scale operations, catalytic hydrogenation (H₂/Pd, Pt, or Ni) is a highly efficient and atom-economical alternative.[6] This method, however, requires specialized high-pressure equipment and careful catalyst handling.

  • Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and equilibrium.

    • Causality: Low temperatures can lead to slow reaction rates, while excessively high temperatures can cause decomposition of the imine intermediate or side reactions.[7]

    • Solution:

      • Optimize the reaction temperature. For many reductive aminations, room temperature to a slightly elevated temperature (e.g., 40-50 °C) is optimal.

      • Ensure adequate mixing to maintain homogeneity, which is crucial on a large scale.

      • The choice of solvent is important. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used for reactions with NaBH(OAc)₃.[5]

Q2: I am observing the formation of significant by-products during the reaction. What are they and how can I minimize them?

A2: By-product formation can significantly complicate purification and reduce the overall yield. Common by-products in this synthesis include:

  • Over-alkylation Product (Tertiary Amine): The desired secondary amine product can react with another molecule of cyclobutanone.

    • Causality: This is more likely if the reaction is run at a high concentration of the ketone or for an extended period after the primary amine has been consumed.

    • Solution: Use a stoichiometric amount or a slight excess of the amine. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting amine is consumed.

  • Alcohol By-product (from Ketone Reduction): The reducing agent can directly reduce cyclobutanone to cyclobutanol.

    • Causality: This occurs if the reducing agent is too reactive or if the imine formation is slow.

    • Solution: Use a more selective reducing agent like NaBH(OAc)₃.[2][3] If using a less selective agent, ensure imine formation is complete before adding the reductant.

  • Aldol Condensation Products: Aldehydes are prone to aldol condensation, and while cyclobutanone is less susceptible, self-condensation can occur under certain conditions.[1]

    • Causality: This is typically promoted by strong acidic or basic conditions.

    • Solution: Maintain a neutral to slightly acidic pH during the reaction.

Purification and Isolation Challenges

Q3: I am having difficulty purifying the final 1-Azaspiro[3.5]nonane product after Boc deprotection. What are the best practices for large-scale purification?

A3: The purification of amines can be challenging due to their basicity and potential for water solubility.

  • Distillation: If the product is a liquid at atmospheric or reduced pressure, distillation can be an effective large-scale purification method. However, 1-Azaspiro[3.5]nonane has a relatively high boiling point, which may require vacuum distillation.

  • Crystallization as a Salt: This is often the most effective method for purifying amines on a large scale.

    • Causality: Converting the amine to a salt, such as the hydrochloride or oxalate salt, often results in a crystalline solid that is easier to handle and purify than the free base. Impurities may remain in the mother liquor.[8][9]

    • Solution:

      • After the deprotection and work-up, dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

      • Slowly add a solution of hydrochloric acid (e.g., in isopropanol or as a gas) or oxalic acid until the desired pH is reached and precipitation occurs.

      • Allow the mixture to cool slowly to maximize crystal formation.

      • Isolate the crystalline salt by filtration, wash with a cold solvent, and dry under vacuum.

  • Column Chromatography: While effective at the lab scale, column chromatography is often less practical and more expensive for large-scale production. It should be considered as a final polishing step if very high purity is required and crystallization is not effective.

Q4: During the work-up of the Boc-protection or deprotection steps, I am experiencing emulsion formation. How can I manage this on a large scale?

A4: Emulsions are a common problem in the work-up of reactions involving amines and can be particularly troublesome in large reactors.

  • Causality: Emulsions are stabilized by the presence of both organic and aqueous phases, often with surfactants or fine solid particles at the interface. The basicity of amines can contribute to emulsion formation.

  • Solution:

    • Addition of Brine: Adding a saturated solution of sodium chloride can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.

    • Solvent Choice: Sometimes, changing the organic solvent used for extraction can mitigate emulsion formation.

    • Filtration: Passing the emulsion through a pad of a filter aid like Celite® can sometimes help to break it.

    • Patience and Gentle Agitation: On a large scale, allowing the mixture to stand for a period without agitation can allow the layers to separate. Gentle stirring or rocking of the reactor may be more effective than vigorous agitation.

III. Frequently Asked Questions (FAQs)

Synthesis Strategy

  • What are the advantages of using a Boc-protected piperidine derivative as a starting material? Using N-Boc-4-aminopiperidine simplifies the reaction by protecting the piperidine nitrogen from participating in the reductive amination. The Boc group is generally stable to the reaction conditions and can be removed cleanly under acidic conditions in the final step.

  • Are there alternative synthetic routes for large-scale production? Yes, other routes exist, such as those starting from piperidin-4-one and involving different cyclization strategies. For instance, a multi-step synthesis involving the formation of a diol followed by a one-pot mesylation and ring closure has been described for a related oxa-azaspiro[3.5]nonane.[6] However, the reductive amination route is often more direct and utilizes more readily available starting materials.

Safety and Handling

  • What are the main safety considerations for the large-scale synthesis of 1-Azaspiro[3.5]nonane?

    • Reductive Amination: The use of hydride reducing agents can be exothermic and may generate hydrogen gas, requiring careful temperature control and adequate ventilation. Catalytic hydrogenation involves flammable hydrogen gas under pressure and requires specialized equipment and trained personnel.

    • Boc Deprotection: The use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid requires appropriate personal protective equipment (PPE) and handling in a well-ventilated area.

    • Product Handling: 1-Azaspiro[3.5]nonane is a basic amine and should be handled with care to avoid skin and eye contact.

IV. Experimental Protocols & Data

Protocol 1: Large-Scale Synthesis of tert-Butyl 1-Azaspiro[3.5]nonane-7-carboxylate

This protocol is a representative procedure for a one-pot reductive amination and should be optimized for specific equipment and scale.

  • Reagents:

    • N-Boc-4-aminopiperidine (1.0 equiv.)

    • Cyclobutanone (1.1 equiv.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

    • Acetic acid (catalytic, e.g., 0.1 equiv.)

    • Dichloromethane (DCM) (approx. 10 L/kg of starting amine)

  • Procedure:

    • Charge a suitable reactor with N-Boc-4-aminopiperidine and dichloromethane.

    • Under an inert atmosphere (e.g., nitrogen), begin agitation and cool the solution to 0-5 °C.

    • Add cyclobutanone dropwise, maintaining the internal temperature below 10 °C.

    • Add acetic acid.

    • Stir the mixture at 0-5 °C for 1 hour to facilitate imine formation.

    • Slowly add sodium triacetoxyborohydride in portions, ensuring the temperature does not exceed 15 °C. The addition can be exothermic.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by LC-MS.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be aware of potential gas evolution.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Deprotection and Salt Formation

  • Reagents:

    • Crude tert-butyl 1-azaspiro[3.5]nonane-7-carboxylate

    • Hydrochloric acid solution (e.g., 4M in 1,4-dioxane or isopropanol)

    • Isopropanol (IPA) or Ethyl Acetate (EtOAc)

  • Procedure:

    • Dissolve the crude product from Protocol 1 in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

    • Cool the solution to 0-5 °C.

    • Slowly add the hydrochloric acid solution. The product should precipitate as the hydrochloride salt.

    • Stir the resulting slurry at 0-5 °C for 1-2 hours.

    • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to yield 1-Azaspiro[3.5]nonane hydrochloride.

Data Summary: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) One-pot, slightly acidic (AcOH), DCM or DCE, room temp.Mild, highly selective for imines, tolerates many functional groups.[2][5]Higher cost, moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) One-pot, pH 4-5, MeOH, room temp.Selective for iminium ions, allows for one-pot reactions.[2][3]Highly toxic (generates HCN in acidic conditions).[2]
Sodium Borohydride (NaBH₄) Two-step (pre-form imine), MeOH or EtOH, 0 °C to room temp.Cost-effective, readily available.[2]Less selective (can reduce starting ketone), may require a two-step process.[4]
Catalytic Hydrogenation (H₂/Pd/C) H₂ pressure, various solvents (MeOH, EtOH, EtOAc), room temp. to 50 °C.High atom economy, "green" process, excellent for large scale.[6]Requires specialized high-pressure equipment, catalyst handling and cost.

V. Visualizations

Reaction Pathway

reaction_pathway cluster_step1 Step 1: Reductive Amination (One-Pot) cluster_step2 Step 2: Deprotection N-Boc-4-aminopiperidine N-Boc-4-aminopiperidine Imine_Intermediate Imine Intermediate N-Boc-4-aminopiperidine->Imine_Intermediate + Cyclobutanone (AcOH cat.) Cyclobutanone Cyclobutanone Cyclobutanone->Imine_Intermediate N-Boc-product tert-Butyl 1-Azaspiro[3.5]nonane-7-carboxylate Imine_Intermediate->N-Boc-product + NaBH(OAc)₃ Final_Product 1-Azaspiro[3.5]nonane N-Boc-product->Final_Product + HCl or TFA troubleshooting_workflow Start Low Yield Issue Check_Imine Check Imine Formation (TLC/LC-MS) Start->Check_Imine Imine_OK Imine Formed? Check_Imine->Imine_OK Optimize_Imine Optimize Imine Formation: - Anhydrous conditions - Adjust pH (AcOH) - Temperature optimization Imine_OK->Optimize_Imine No Check_Reduction Check Reduction Step Imine_OK->Check_Reduction Yes Optimize_Imine->Check_Imine Reduction_OK Starting Material Consumed? Check_Reduction->Reduction_OK Optimize_Reduction Optimize Reduction: - Check reducing agent quality - Increase reagent stoichiometry - Extend reaction time Reduction_OK->Optimize_Reduction No Check_Workup Review Work-up & Purification Reduction_OK->Check_Workup Yes Optimize_Reduction->Check_Reduction Purification_Issue Investigate Purification Loss: - Emulsion formation? - Product water soluble? - Optimize crystallization Check_Workup->Purification_Issue End Yield Improved Purification_Issue->End

Caption: A logical workflow for troubleshooting low yield issues.

VI. References

  • Wikipedia. Reductive amination. Wikipedia. Available at: [Link].

  • Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link].

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link].

  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available at: [Link].

  • Reddit. Reductive amination difficulties - poor conversion. Reddit. Available at: [Link].

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link].

  • University of Rochester. How To: Purify by Crystallization. University of Rochester Department of Chemistry. Available at: [Link].

  • YouTube. Reductive Amination & Amide Synthesis (IOC 40). YouTube. Available at: [Link] (This is a representative URL).

  • ACS Publications. Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. Available at: [Link].

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents. Available at: .

  • ResearchGate. Large-scale reductive amination and synthesis applications. ResearchGate. Available at: [Link].

  • ACS Publications. Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. ACS Publications. Available at: [Link].

  • JACS. Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Available at: [Link].

Sources

Stability issues of 1-Azaspiro[3.5]nonane under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Troubleshooting Stability Under Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-azaspiro[3.5]nonane and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This guide is structured in a question-and-answer format to directly address the stability challenges you may encounter when subjecting this valuable spirocyclic scaffold to acidic environments.

The 1-azaspiro[3.5]nonane core, which contains a strained four-membered azetidine ring fused to a cyclohexane ring, is an increasingly popular scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure offers a distinct advantage over "flat" aromatic systems, potentially improving target binding and physicochemical properties.[2][3] However, the inherent ring strain of the azetidine moiety can lead to significant stability issues, particularly under acidic conditions.[4][5] This guide will help you navigate these challenges effectively.

Frequently Asked Questions & Troubleshooting

Q1: Why is my 1-azaspiro[3.5]nonane derivative degrading in acidic media? What is the chemical mechanism?

Answer: The instability of the 1-azaspiro[3.5]nonane system in acidic conditions stems almost entirely from the high ring strain of the four-membered azetidine ring (approximately 105 kJ mol⁻¹).[6] While generally more stable than the corresponding three-membered aziridine ring, this strain makes the azetidine susceptible to acid-catalyzed ring-opening reactions.[6]

The degradation process is initiated by the protonation of the azetidine nitrogen, which is the most basic site on the molecule. This forms a highly reactive azetidinium ion. The positive charge on the nitrogen atom activates the adjacent C-N bonds, making the carbon atoms electrophilic and vulnerable to nucleophilic attack.[7] Any nucleophile present in the reaction medium (e.g., water, alcohols, or even counter-ions from the acid) can then attack one of the α-carbons, leading to the cleavage of a C-N bond and opening the azetidine ring.

G cluster_0 Acid-Catalyzed Ring-Opening Mechanism A 1-Azaspiro[3.5]nonane B Azetidinium Ion (Protonated) A->B + H⁺ (Acid) (Rapid Equilibrium) C Nucleophilic Attack B->C + Nu⁻ (Slow, Rate-Determining) D Ring-Opened Product (e.g., Amino alcohol) C->D C-N Bond Cleavage

Caption: General mechanism of acid-catalyzed azetidine ring cleavage.

The regioselectivity of this nucleophilic attack is influenced by both steric and electronic factors of any substituents on the rings.[7] This mechanism explains why you might observe unexpected byproducts, such as amino alcohols or ethers, after acidic workups or reactions.

Q2: My reaction yield is significantly lower than expected after an acidic workup or purification on silica gel. What's happening and how can I fix it?

Answer: This is a classic symptom of scaffold degradation. Both acidic workups and standard silica gel chromatography can create a sufficiently acidic environment to trigger the ring-opening of the azetidine moiety. Silica gel is inherently acidic (pKa ≈ 4.5) and its large surface area can catalyze the degradation of sensitive compounds.

Troubleshooting & Mitigation Strategies:

  • Neutralize Before Extraction: During your aqueous workup, carefully neutralize the acidic solution with a mild base like sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7) before extracting your product with an organic solvent. Use pH paper to ensure you have reached neutrality. Avoid strong bases if other functional groups in your molecule are base-sensitive.

  • Avoid Standard Silica Gel: Whenever possible, avoid using untreated silica gel for purification.

    • Deactivated Silica: Use silica gel that has been pre-treated with a base. A common laboratory practice is to flush the packed column with the eluent containing a small amount of a volatile base, such as 1-2% triethylamine (NEt₃) or ammonia in methanol, before loading the sample.

    • Alternative Stationary Phases: Consider using neutral alumina or reverse-phase chromatography (C18), where the mobile phases (often acetonitrile/water or methanol/water) can be buffered to a neutral pH.

  • Minimize Contact Time: If you must use silica, perform the chromatography as quickly as possible. Use flash chromatography rather than gravity chromatography to minimize the time your compound spends on the acidic stationary phase.

Q3: I am observing unexpected masses in my LC/MS analysis. What are the likely degradation products of 1-azaspiro[3.5]nonane?

Answer: The masses you are observing likely correspond to products of hydrolysis or rearrangement. Depending on the reaction conditions and the nucleophiles present, you can anticipate several types of degradation products.

Degradation Pathway Nucleophile (Nu⁻) Expected Product Structure Change in Mass (Δm/z) Plausible Mechanism
Hydrolysis H₂O4-(aminomethyl)cyclohexan-1-ol+18Attack by water on the protonated azetidinium ion.
Alcoholysis ROH (e.g., Methanol)1-((methoxy)methyl)cyclohexan-4-amine+32 (for MeOH)Attack by the solvent alcohol used in the reaction or workup.
Rearrangement Intramolecular AttackRing-expanded products (e.g., piperidines) or other isomers.0Can occur with specific N-substituents, like carbamates, which can act as internal nucleophiles.[6]

Example: If your starting material has a mass M, the hydrolyzed product will have a mass of M + 18. If you used methanol during workup, you might see a peak at M + 32.

To confirm the identity of these byproducts, consider scaling up the degradation reaction and isolating the impurity for full characterization by NMR spectroscopy.

Q4: How can I protect the 1-azaspiro[3.5]nonane core to perform reactions under acidic conditions?

Answer: The stability of the azetidine ring is highly dependent on the substituent on the nitrogen atom.[4] Electron-withdrawing groups decrease the basicity of the nitrogen, making it less likely to be protonated. This is the fundamental principle behind using N-protecting groups. However, the choice of protecting group is critical, as many common ones are themselves removed by acid.

Protecting Group Abbreviation Stability to Acid Cleavage Conditions Comments
tert-ButoxycarbonylBocPoor Highly labile. Cleaved by TFA, HCl.[8]Unsuitable for acidic reactions. Use for orthogonal protection strategies.
BenzyloxycarbonylCbzModerate Cleaved by HBr/AcOH or catalytic hydrogenation (H₂/Pd).[9]More stable than Boc, but may not survive strongly acidic or prolonged conditions.
AcetylAcGood Stable to most acidic conditions. Cleaved by strong acid/base hydrolysis.Reduces nucleophilicity and basicity significantly.
p-ToluenesulfonylTosyl (Ts)Excellent Very stable. Requires harsh conditions for removal (e.g., Na/liquid NH₃).[8]Offers robust protection but can be difficult to remove.
TrifluoroacetylTFAExcellent Stable to acid. Removed by mild basic conditions.[10]Provides excellent acid stability with an orthogonal deprotection strategy.

Recommendation: For reactions requiring acidic conditions, an N-acyl (e.g., Acetyl) or N-sulfonyl (e.g., Tosyl) group is the most reliable choice. If you require subsequent removal of the protecting group under non-acidic conditions, the Trifluoroacetyl (TFA) group is an excellent option.[10]

Protocols & Experimental Workflows

Protocol 1: Quantitative Stability Assessment via Forced Degradation Study

This protocol provides a self-validating system to determine the stability of your specific 1-azaspiro[3.5]nonane derivative under controlled acidic conditions.

Objective: To quantify the rate of degradation of a test compound at a specific pH and temperature over time.

Materials:

  • Test compound (your 1-azaspiro[3.5]nonane derivative)

  • Stable internal standard (structurally similar but known to be stable under the conditions)

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃)

  • HPLC or LC/MS system with a C18 column

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of your test compound in ACN.

    • Prepare a 1 mg/mL stock solution of the internal standard in ACN.

  • Reaction Setup:

    • Prepare an acidic solution (e.g., 0.1 M HCl in 50:50 ACN/Water). This mimics an acidic reaction or purification environment.

    • In a sealed vial, add the required volume of the acidic solution.

    • Spike in the test compound stock solution to a final concentration of 0.1 mg/mL.

    • Place the vial in a temperature-controlled bath (e.g., 50°C) and start a timer.

  • Time-Point Sampling (T=0, 1, 2, 4, 8, 24 hours):

    • At each time point, withdraw a 100 µL aliquot from the reaction vial.

    • Immediately quench the degradation by adding it to a vial containing 100 µL of a quenching solution (e.g., 0.2 M NaHCO₃). This neutralizes the acid and stops the reaction.

    • Add 10 µL of the internal standard stock solution.

    • Dilute with 790 µL of 50:50 ACN/Water to a final volume of 1 mL.

  • Analysis:

    • Analyze each quenched time-point sample by HPLC or LC/MS.

    • Monitor the peak area of your test compound and the internal standard.

  • Data Processing:

    • Calculate the normalized peak area ratio (Test Compound Area / Internal Standard Area) for each time point.

    • Plot the natural logarithm of the normalized peak area ratio versus time. The slope of this line will give you the pseudo-first-order degradation rate constant (k).

    • The half-life (T₁/₂) can be calculated using the formula: T₁/₂ = 0.693 / k.

G cluster_workflow Forced Degradation Study Workflow prep Prepare Stock Solutions (Compound & Internal Std) setup Incubate Compound in Acidic Solution (T=0) prep->setup sample Withdraw Aliquots at Time Points setup->sample T = 0, 1, 2, 4... hrs sample->setup      Loop quench Quench with Base & Add Internal Standard sample->quench analyze Analyze by LC/MS quench->analyze process Calculate Area Ratio & Determine Degradation Rate analyze->process

Caption: Experimental workflow for a forced degradation study.

References

  • The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Benchchem.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters.
  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. (2019). Organic Letters.
  • Regioselective ring opening reactions of azetidines. ResearchGate.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2021). Expert Opinion on Drug Discovery.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). Organic Letters.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025). The Journal of Organic Chemistry.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2021). Angewandte Chemie International Edition.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews.
  • Selective C-N σ Bond Cleavage in Azetidinyl Amides under Transition Metal-Free Conditions. (2019). Molecules. Available at: [Link]

  • A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Benchchem.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Novel 1-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 1-Azaspiro[3.5]nonane Scaffolds in Medicinal Chemistry

The 1-azaspiro[3.5]nonane scaffold has emerged as a privileged structural motif in modern drug discovery. Its inherent three-dimensionality and conformational rigidity offer a unique framework for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] The precise validation of the structure of these novel derivatives is a critical, non-negotiable step in the drug development pipeline. An erroneously assigned structure can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of promising drug candidates.

This guide provides a comprehensive comparison of the key analytical techniques employed for the structural elucidation of novel 1-azaspiro[3.5]nonane derivatives. As a senior application scientist, my objective is to not only present the "how" but, more importantly, the "why" behind each experimental choice, empowering researchers to design robust validation strategies.

Pillar I: Orthogonal Spectroscopic Analysis for Unambiguous Structure Determination

A multi-pronged approach utilizing a combination of spectroscopic techniques is the cornerstone of confident structural assignment. Each technique provides a unique piece of the structural puzzle, and their collective data provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the intricate connectivity of novel organic molecules.[4][5][6] For 1-azaspiro[3.5]nonane derivatives, a suite of 1D and 2D NMR experiments is essential to map out the proton and carbon framework and establish through-bond correlations.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides initial information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and coupling patterns (revealing neighboring protons).

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts, distinguishing between sp², sp³, and carbonyl carbons.

  • 2D COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the azetidine and cyclohexane rings of the spirocyclic core.[7]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, providing an unambiguous assignment of which protons are attached to which carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is particularly crucial for identifying the spirocyclic quaternary carbon and for connecting substituents to the core structure.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are in close proximity, which is invaluable for determining the stereochemistry of the molecule.

Experimental Protocol: A Self-Validating 2D NMR Workflow

Caption: A typical 2D NMR workflow for structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified 1-azaspiro[3.5]nonane derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C NMR spectra.

  • 2D NMR Acquisition:

    • Acquire a 2D ¹H-¹H COSY spectrum to identify proton-proton coupling networks.

    • Acquire a 2D ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.

    • Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range proton-carbon correlations. This is critical for piecing together the molecular fragments.

    • Acquire a 2D ¹H-¹H NOESY or ROESY spectrum to determine through-space proton proximities and elucidate the relative stereochemistry.

  • Data Processing and Analysis: Process the acquired data using appropriate software. Analyze the cross-peaks in the 2D spectra to build a complete connectivity map of the molecule.

  • Structure Confirmation: Use the combined information from all NMR experiments to confirm the proposed structure of the novel 1-azaspiro[3.5]nonane derivative.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the crucial determination of the molecular weight of the novel compound and can offer valuable fragmentation information that corroborates the proposed structure.[8][9][10]

Causality Behind Experimental Choices:

  • High-Resolution Mass Spectrometry (HRMS): Essential for determining the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. This is a critical self-validating step.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide structural insights. The fragmentation pattern of the 1-azaspiro[3.5]nonane core can be characteristic and can help to confirm the connectivity of substituents.

Experimental Protocol: HRMS for Molecular Formula Determination

Caption: Workflow for molecular formula determination using HRMS.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Calibration: Calibrate the high-resolution mass spectrometer using a known standard to ensure mass accuracy.

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in high-resolution mode.

  • Data Analysis: Determine the accurate mass of the molecular ion peak. Use software to calculate possible elemental compositions that fit the observed accurate mass within a narrow tolerance (typically < 5 ppm).

  • Formula Confirmation: Compare the calculated molecular formulas with the expected formula based on the synthetic route to confirm the elemental composition of the novel derivative.

Pillar II: Definitive 3D Structural Elucidation

While spectroscopic methods provide excellent information about connectivity and relative stereochemistry, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state.[11][12][13]

X-ray Crystallography: The Final Arbiter of Structure

For novel 1-azaspiro[3.5]nonane derivatives, particularly those with multiple stereocenters, obtaining a single-crystal X-ray structure provides definitive proof of the absolute stereochemistry and the precise conformation of the spirocyclic system.[14]

Causality Behind Experimental Choices:

  • Single-Crystal X-ray Diffraction: Provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail. It is the only technique that can definitively determine the absolute configuration of a chiral molecule (with the use of anomalous dispersion).

Experimental Protocol: Single-Crystal X-ray Diffraction

Caption: Workflow for single-crystal X-ray crystallography.

Step-by-Step Methodology:

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Carefully select and mount a single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final, accurate 3D structure.

  • Structure Validation: Validate the final structure using established crystallographic metrics.

Pillar III: Computational Corroboration

Computational methods serve as a powerful complementary tool to experimental data, aiding in structure elucidation and providing insights into the molecule's properties.[15][16][17][18]

Density Functional Theory (DFT) Calculations

DFT calculations can be used to predict NMR chemical shifts and coupling constants for a proposed structure.[19] Comparing the calculated spectroscopic parameters with the experimental data can provide strong evidence for the correctness of the assigned structure.[20][21]

Comparison of Analytical Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity, relative stereochemistryProvides detailed structural information in solutionCan be complex to interpret for highly substituted or conformationally flexible molecules
Mass Spectrometry Molecular weight, molecular formula, fragmentation patternHigh sensitivity, provides exact massDoes not provide information on stereochemistry
X-ray Crystallography Absolute 3D structure, bond lengths, bond anglesUnambiguous structure determinationRequires a suitable single crystal, which can be difficult to obtain
Computational Chemistry Predicted spectroscopic data, conformational analysisComplements experimental data, can aid in interpretationRelies on the accuracy of the computational model

Conclusion: A Holistic and Rigorous Approach

The validation of novel 1-azaspiro[3.5]nonane derivatives demands a meticulous and multi-faceted analytical strategy. A combination of advanced NMR techniques, high-resolution mass spectrometry, and, when possible, single-crystal X-ray diffraction, provides an irrefutable body of evidence for the proposed structure. This rigorous approach, underpinned by a clear understanding of the causality behind each experimental choice, ensures the scientific integrity of the research and lays a solid foundation for the subsequent stages of drug development.

References

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Sources

A Comparative Guide to the Biological Activity of 1-Azaspiro[3.5]nonane and Other Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced three-dimensionality and improved pharmacological properties is relentless. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a compelling class of scaffolds that depart from the "flatland" of traditional aromatic compounds. Their inherent rigidity and defined spatial orientation of substituents can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of the biological activities of 1-Azaspiro[3.5]nonane derivatives against other notable spirocyclic systems, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

The Spirocyclic Advantage in Medicinal Chemistry

The introduction of a spiro center imparts a unique three-dimensional topology to a molecule. This structural feature can be instrumental in enhancing interactions with biological targets by providing a more precise and rigid orientation of key pharmacophoric elements. Furthermore, the increased fraction of sp³-hybridized carbons in spirocycles often correlates with improved physicochemical properties such as solubility and metabolic stability, which are critical for the successful development of drug candidates.

Biological Activity Profile of 1-Azaspiro[3.5]nonane Derivatives

The 1-Azaspiro[3.5]nonane scaffold, specifically its 7-azaspiro[3.5]nonane isomer, has garnered significant attention in recent drug discovery programs. Its derivatives have been primarily investigated as potent modulators of G protein-coupled receptors (GPCRs) and enzymes involved in key physiological pathways.

G Protein-Coupled Receptor 119 (GPR119) Agonism

Derivatives of 7-azaspiro[3.5]nonane have been identified as potent agonists of GPR119, a promising target for the treatment of type 2 diabetes and obesity.[1] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to enhanced glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). A key advantage of targeting GPR119 is that its activation promotes insulin release in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.

The following table summarizes the GPR119 agonist activity of a representative 7-azaspiro[3.5]nonane derivative.

Compound IDSpirocyclic CoreTargetAssayEC50 (nM)
54g 7-Azaspiro[3.5]nonaneGPR119cAMP Accumulation5.2

Data sourced from a study on novel 7-azaspiro[3.5]nonane GPR119 agonists.[1]

Fatty Acid Amide Hydrolase (FAAH) Inhibition

The 7-azaspiro[3.5]nonane scaffold has also proven to be a valuable core for the development of potent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[2][3] FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.

Comparative Biological Activity: 1-Azaspiro[3.5]nonane vs. Other Spirocycles

A direct head-to-head comparison of the biological activity of different spirocyclic scaffolds across various therapeutic areas is often challenging due to the lack of studies employing the same experimental conditions. However, by examining data from different studies, we can draw valuable insights into the potential of each scaffold.

FAAH Inhibition: A Comparative Look

In a study identifying novel FAAH inhibitors, the 7-azaspiro[3.5]nonane core was compared with other spirocyclic scaffolds, including 1-oxa-8-azaspiro[4.5]decane. The results highlighted the superior potency of these two scaffolds.[2]

CompoundSpirocyclic CoreTargetk_inact/K_i (M⁻¹s⁻¹)
Lead Compound 17-Azaspiro[3.5]nonane FAAH>1500
Lead Compound 21-Oxa-8-azaspiro[4.5]decaneFAAH>1500

Data sourced from a study on novel spirocyclic inhibitors of FAAH.[2]

This data suggests that both the 7-azaspiro[3.5]nonane and the 1-oxa-8-azaspiro[4.5]decane scaffolds are highly effective frameworks for designing potent FAAH inhibitors.

Anticancer Activity: A Broader Perspective

While specific anticancer activity data for 1-Azaspiro[3.5]nonane derivatives is not extensively reported in the current literature, other spirocyclic systems have demonstrated significant potential in this area. For instance, derivatives of 1-oxa-4-azaspiro[4.5]decane have shown potent cytotoxic effects against various cancer cell lines.[4][5]

It is important to note that the following data is not a direct comparison with 1-Azaspiro[3.5]nonane, but rather provides a benchmark for the anticancer potential of spirocyclic compounds.

Compound IDSpirocyclic CoreCell LineIC50 (µM)
11h 1-Oxa-4-azaspiro[4.5]decaneA549 (Lung)0.19
11d 1-Oxa-4-azaspiro[4.5]decaneMDA-MB-231 (Breast)0.08
12c 1-Oxa-4-azaspiro[4.5]decaneHeLa (Cervical)0.14
14 1-Thia-4-azaspiro[4.5]decanePC-3 (Prostate)Good Activity
18 1-Thia-4-azaspiro[4.5]decanePC-3 (Prostate)Good Activity
7 1-Thia-4-azaspiro[4.5]decaneHepG-2 (Liver)Moderate Activity

Data for 1-Oxa-4-azaspiro[4.5]decane derivatives sourced from a study on their antitumor activity.[4] Data for 1-Thia-4-azaspiro[4.5]decane derivatives sourced from a study on their anticancer activity.[5]

These findings underscore the potential of various spirocyclic scaffolds in the development of novel anticancer agents. Further investigation into the anticancer properties of 1-Azaspiro[3.5]nonane derivatives is warranted.

Antimicrobial Activity: An Emerging Field

The exploration of spirocyclic compounds as antimicrobial agents is a growing area of research. While specific data on the antimicrobial activity of 1-Azaspiro[3.5]nonane derivatives is limited, studies on other spirocycles have shown promising results. For example, spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one derivatives have been evaluated for their in vitro antibacterial activity.

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one derivatives against various bacterial strains. This data serves as a reference for the potential antimicrobial efficacy of spirocyclic compounds.

Compound IDSpirocyclic CoreS. aureus (MIC, µg/mL)B. cereus (MIC, µg/mL)E. coli (MIC, µg/mL)
5a Spiro[chromane-pyrimidine]3264128
6a Spiro[chromane-pyrimidine]64128256

Data sourced from a study on the antimicrobial and antioxidant agents.[6]

Experimental Protocols

To ensure scientific integrity and enable reproducibility, this section provides detailed, step-by-step methodologies for the key biological assays discussed in this guide.

GPR119 Agonist Activity Assay (cAMP Accumulation)

This protocol describes a method to determine the potency of a test compound as a GPR119 agonist by measuring the accumulation of cyclic adenosine monophosphate (cAMP).

Materials:

  • HEK293 cells stably expressing human GPR119

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX)

  • Test compounds and a reference agonist

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 384-well white plates

  • Multimode plate reader

Procedure:

  • Cell Culture: Culture HEK293-hGPR119 cells to 80-90% confluency.

  • Cell Seeding: Harvest cells and seed them into 384-well white plates at a density of 2,000-5,000 cells/well. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

  • Assay:

    • Remove the culture medium from the cell plates.

    • Add 10 µL of the diluted compounds to the respective wells.

    • Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection: Add the cAMP assay kit reagents according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a multimode plate reader at the appropriate wavelengths.

  • Data Analysis: Calculate the EC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol outlines a fluorescence-based assay to screen for inhibitors of FAAH.

Materials:

  • Human recombinant FAAH

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds and a known FAAH inhibitor (e.g., JZL195)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Assay:

    • Add 50 µL of the diluted compounds to the wells of a 96-well black plate.

    • Add 25 µL of the FAAH enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the FAAH substrate solution.

  • Data Acquisition: Monitor the increase in fluorescence (excitation: 340-360 nm, emission: 450-465 nm) over time using a fluorescence plate reader.

  • Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231, HeLa)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these spirocyclic compounds is crucial for rational drug design and development.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist, such as a 7-azaspiro[3.5]nonane derivative, initiates a cascade of intracellular events primarily mediated by the Gαs protein. This leads to the activation of adenylyl cyclase, which converts ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), ultimately leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Agonist 7-Azaspiro[3.5]nonane Agonist Agonist->GPR119 binds Gs->AC activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

GPR119 signaling cascade upon agonist binding.
Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway

FAAH is an intracellular enzyme that hydrolyzes the endocannabinoid anandamide (AEA) into arachidonic acid and ethanolamine, thus terminating its signaling. FAAH inhibitors, such as those based on the 7-azaspiro[3.5]nonane scaffold, block this degradation, leading to an accumulation of AEA in the postsynaptic neuron. This enhanced AEA signaling results in the retrograde activation of presynaptic CB1 receptors, which in turn modulates neurotransmitter release.

FAAH_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Neurotransmitter Neurotransmitter Release CB1R->Neurotransmitter modulates AEA_prod Anandamide (AEA) Production AEA_prod->CB1R activates (retrograde signaling) FAAH FAAH AEA_prod->FAAH Degradation AEA Degradation FAAH->Degradation catalyzes Inhibitor 7-Azaspiro[3.5]nonane Inhibitor Inhibitor->FAAH inhibits

Sources

A Senior Application Scientist's Guide to the Conformational Analysis of 1-Azaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Drug Design

In the modern era of medicinal chemistry, there is a strategic shift away from flat, aromatic-rich molecules towards scaffolds that offer greater three-dimensionality (3D). This pursuit of "escaping flatland" is driven by the need for novel intellectual property, improved physicochemical properties, and the ability to engage with complex biological targets.[1][2] Among the scaffolds at the forefront of this movement is the 1-azaspiro[3.5]nonane framework. Its inherent rigidity, sp³-rich character, and well-defined substituent vectors make it an exceptionally valuable building block in drug discovery.[3][4]

The therapeutic efficacy of any molecule containing this scaffold is inextricably linked to its three-dimensional conformation. The spatial arrangement of atoms dictates how the molecule interacts with its target protein, influencing potency, selectivity, and metabolic stability. However, the conformational landscape of the 1-azaspiro[3.5]nonane system—comprising a fused azetidine and cyclohexane ring—is complex. Determining the preferred conformation is a non-trivial challenge that requires a multi-faceted analytical approach.

This guide, from the perspective of a senior application scientist, provides a comprehensive, in-depth comparison of the essential techniques for the conformational analysis of 1-azaspiro[3.5]nonane-containing molecules. We will move beyond simple protocols to explain the causality behind experimental choices, presenting an integrated workflow that combines computational prediction with definitive experimental validation.

The Integrated Workflow: A Triad of Analytical Power

No single technique can fully capture the conformational dynamics of a flexible molecule. A robust and trustworthy analysis relies on the synergy between computational chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. Each method provides a unique piece of the puzzle, and together they offer a comprehensive picture of a molecule's structural preferences.

Conformational_Analysis_Workflow cluster_comp Computational Prediction cluster_nmr Solution-Phase Validation cluster_xray Solid-State Confirmation Comp_Analysis Computational Analysis (MM / DFT) Hypothesis Predicted Low-Energy Conformers (Hypothesis) Comp_Analysis->Hypothesis Generates NMR_Spec NMR Spectroscopy (2D NOESY / ROESY) Hypothesis->NMR_Spec Guides Experiment Solution_Conf Solution-Phase Conformation NMR_Spec->Solution_Conf Determines Conclusion Comprehensive Structural Understanding Solution_Conf->Conclusion XRay_Crystal X-ray Crystallography Solid_Conf Solid-State Conformation XRay_Crystal->Solid_Conf Defines Solid_Conf->Comp_Analysis Refines Models Solid_Conf->Conclusion Drug_Design Inform Rational Drug Design Conclusion->Drug_Design

Caption: Integrated workflow for comprehensive conformational analysis.

In Silico Prediction: Mapping the Energy Landscape

Expertise & Causality: The logical first step in any conformational analysis is computational modeling. It is a cost-effective and rapid method to explore the vast potential energy surface of a molecule and generate testable hypotheses.[5] For a 1-azaspiro[3.5]nonane derivative, key questions can be addressed:

  • Does the six-membered ring prefer a chair, boat, or twist-boat conformation?

  • Are substituents on the rings in an axial or equatorial orientation?

  • What is the energetic barrier to ring-flipping?

Two tiers of computational methods are typically employed in sequence:

  • Molecular Mechanics (MM): Force-field-based methods are excellent for performing broad conformational searches.[5] Algorithms can systematically or randomly rotate all torsion angles to generate thousands of potential structures, which are then energy-minimized. This process identifies a set of low-energy "families" of conformations.

  • Density Functional Theory (DFT): DFT calculations provide a much more accurate quantum mechanical description of electron distribution and, consequently, more reliable energy values.[6][7][8] The lowest-energy conformers identified by the MM search are subjected to DFT geometry optimization and energy calculation. This allows for a confident ranking of the relative stability of the most likely conformations.

Trustworthiness: It is crucial to recognize that computational results are a prediction. Their accuracy is dependent on the chosen force field or functional.[6] Therefore, these in silico hypotheses must be validated by experimental data.

Solution-Phase Validation: The Biologically Relevant State via NMR

Expertise & Causality: Since drug-target interactions occur in a solution (aqueous) environment, determining the molecular conformation in solution is of paramount importance. NMR spectroscopy is the most powerful technique for this purpose. While chemical shifts and coupling constants provide valuable clues, the Nuclear Overhauser Effect (NOE) is the definitive tool for conformational assignment in solution.[9][10]

The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), regardless of the number of bonds separating them.[11][12][13] By observing an NOE between two protons, we can definitively conclude they are spatially proximate. This allows us to distinguish between conformers where key inter-proton distances vary significantly.

For the 1-azaspiro[3.5]nonane system, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is ideal. It generates a 2D map where off-diagonal cross-peaks connect protons that are close in space.[11][12] For example, a substituent on the cyclohexane ring in an axial position will show a strong NOE cross-peak to the other axial protons on the same face of the ring. The same substituent in an equatorial position will be too far away to produce these specific NOEs.

Experimental Protocol: 2D NOESY for Conformer Discrimination

This protocol outlines the key steps for acquiring high-quality 2D NOESY data for a 1-azaspiro[3.5]nonane derivative.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ideally mimic a biologically relevant environment or one that ensures good solubility.

    • Filter the solution into a high-quality NMR tube to remove any particulate matter.

    • Thoroughly degas the sample by bubbling with an inert gas (e.g., Argon) or using several freeze-pump-thaw cycles. This is critical to remove dissolved paramagnetic oxygen, which can quench the NOE effect.

  • Instrument Setup & Calibration:

    • Acquire a standard 1D proton spectrum to determine the chemical shift range and ensure sample integrity.

    • Tune and match the probe for the ¹H frequency.

    • Calibrate the 90° pulse width accurately.

  • 2D NOESY Acquisition:

    • Load a standard 2D NOESY pulse sequence (e.g., noesyesgp on a Bruker spectrometer).

    • Set the spectral width to encompass all proton signals.

    • Crucially, set the mixing time (d8). This parameter determines the time allowed for NOE buildup. For small molecules (< 600 Da), a mixing time of 0.5-1.0 seconds is a good starting point.[13] It may be necessary to acquire several NOESY spectra with different mixing times to differentiate direct NOEs from spin-diffusion artifacts.

    • Set an appropriate number of scans and increments in the indirect dimension to achieve adequate signal-to-noise and resolution. Acquisition times can range from 2 to 24 hours.

  • Data Processing and Analysis:

    • Apply a squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.

    • Phase the spectrum carefully.

    • Analyze the resulting 2D spectrum for off-diagonal cross-peaks. Correlate the observed cross-peaks with inter-proton distances predicted by the computationally generated conformers. The presence of cross-peaks predicted for one conformer and the absence of those predicted for another provides powerful evidence for the dominant solution-phase structure.

Trustworthiness: This protocol is self-validating. The experimental data (the pattern of NOE cross-peaks) provides a direct test of the computational hypotheses. A strong match between predicted and observed NOEs lends high confidence to the assigned conformation.

Solid-State Confirmation: The "Gold Standard" of X-ray Crystallography

Expertise & Causality: Single-crystal X-ray crystallography is considered the "gold standard" for molecular structure determination because it provides an unambiguous, high-resolution 3D model of the molecule with precise bond lengths, bond angles, and stereochemistry.[14][15]

The primary role of X-ray crystallography in this workflow is twofold:

  • Absolute Confirmation: It provides the definitive structure of the molecule in the solid state. This can confirm the connectivity and relative stereochemistry, which is invaluable.

  • Model Validation: The experimentally determined crystal structure serves as an excellent benchmark for validating the accuracy of the computational methods used.

Trustworthiness: While the data is highly accurate, it is essential to understand its limitation: the determined structure represents the conformation adopted in a highly ordered, low-energy crystal lattice.[15] This conformation may be influenced by crystal packing forces and might not be the most populated or biologically active conformation in solution. Therefore, it should be considered in conjunction with, not as a replacement for, solution-phase NMR data.

Comparative Guide: Choosing the Right Tool for the Task

The selection of an analytical technique depends on the specific question being asked, the resources available, and the stage of the drug discovery project.

FeatureComputational ModelingNMR Spectroscopy (NOESY)X-ray Crystallography
Physical State In Silico (Gas Phase or Solvated)SolutionSolid (Crystal)
Information Predicted geometries, relative energies, energy barriersSpatially proximate nuclei, major solution conformer(s), dynamic processesPrecise, static 3D structure, bond lengths/angles, absolute stereochemistry
Throughput HighMediumLow
Relative Cost LowHighHigh
Key Limitation Predictive; requires experimental validation. Accuracy is model-dependent.Can be difficult to interpret for molecules with fast conformational exchange.Requires a high-quality single crystal (often a bottleneck). Structure may not be biologically relevant.

Conclusion: Synthesizing Data for Rational Drug Design

The conformational analysis of 1-azaspiro[3.5]nonane-containing molecules is a critical exercise in modern drug discovery. A successful and reliable determination is not achieved by a single method but by an integrated workflow. The process begins with computational modeling to generate viable hypotheses of low-energy structures. These hypotheses are then rigorously tested in the biologically relevant solution phase using 2D NOESY NMR , which provides definitive evidence of through-space proximities. Finally, X-ray crystallography can offer an unambiguous solid-state structure for absolute confirmation and model validation.

By judiciously combining these techniques, researchers can build a high-confidence model of the conformational preferences of their target molecules. This detailed structural insight is the cornerstone of rational drug design, enabling the optimization of molecular shape to enhance potency, improve selectivity, and ultimately develop safer and more effective medicines.

References

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Head-to-head comparison of different synthetic routes to 1-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of synthetic routes to 1-Azaspiro[3.5]nonane, a critical scaffold in modern drug discovery. This guide provides an in-depth analysis of various synthetic strategies, supported by experimental data and protocols for research scientists and drug development professionals.

Introduction

The 1-azaspiro[3.5]nonane moiety is a saturated spirocyclic amine that has garnered significant attention in medicinal chemistry. As a bioisostere of common piperidine and cyclohexylamine fragments, it offers a unique three-dimensional exit vector from a core scaffold, which can lead to improved physicochemical properties such as solubility and metabolic stability, while exploring new chemical space.[1] Its rigid, well-defined conformation can enhance binding affinity to biological targets by reducing the entropic penalty upon binding. Given its importance, the development of efficient, scalable, and versatile synthetic routes to this core is of paramount importance.

This guide provides a head-to-head comparison of prominent synthetic strategies for constructing the 1-azaspiro[3.5]nonane skeleton. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each approach, providing field-proven insights to guide your selection of the optimal route for your research and development needs.

Route 1: Intramolecular Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its reliability and operational simplicity.[2][3] This strategy involves the intramolecular reaction of a molecule containing both a carbonyl group and an amine. The initial condensation forms a cyclic iminium ion, which is then reduced in situ to yield the final spirocyclic amine. The key to this approach is the synthesis of a suitable linear precursor. A common pathway starts from cyclohexanone.

Mechanistic Rationale

The reaction proceeds in two main stages within a single pot.[4] First, the primary amine of the precursor undergoes a nucleophilic attack on the ketone carbonyl. Subsequent dehydration, typically acid-catalyzed, forms a cyclic iminium ion intermediate. A hydride-based reducing agent, chosen for its selectivity, then reduces the C=N double bond to afford the saturated azaspirocycle.[5] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are mild enough not to reduce the starting ketone but are sufficiently reactive to reduce the iminium ion as it forms.[6]

Experimental Protocol: Synthesis via Intramolecular Reductive Amination of 1-amino-1-(3-aminopropyl)cyclohexane
  • Precursor Synthesis (not detailed): The precursor, 1-(aminomethyl)-1-(3-aminopropyl)cyclohexane, can be synthesized from cyclohexanone via a multi-step sequence (e.g., Strecker synthesis followed by reduction and functional group manipulation).

  • Cyclization: To a solution of 1-(aminomethyl)-1-(3-aminopropyl)cyclohexane (1.0 eq) in methanol (0.1 M) is added acetic acid (1.1 eq) to facilitate iminium ion formation.

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium cyanoborohydride (1.5 eq) is added portion-wise over 30 minutes, maintaining the temperature below 25 °C.

  • The reaction is stirred at room temperature for 24 hours and monitored by LC-MS.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >12 with 2M NaOH. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield 1-azaspiro[3.5]nonane.

Route Analysis
  • Advantages: This is a robust and well-understood method. The final cyclization step is often high-yielding and utilizes relatively inexpensive reagents.

  • Disadvantages: The overall efficiency is highly dependent on the synthesis of the linear precursor, which can be lengthy and reduce the overall yield. The use of cyanide-containing reagents like NaBH₃CN requires careful handling and waste disposal protocols.

Route 2: [2+2] Cycloaddition (Staudinger Reaction) Approach

The Staudinger [2+2] cycloaddition of a ketene and an imine is a powerful method for the synthesis of β-lactams.[7] While the direct product is a β-lactam (an azaspiro[3.5]nonan-2-one), this intermediate can be readily reduced to the desired 1-azaspiro[3.5]nonane. This route builds the four-membered azetidine ring onto a pre-formed cyclohexane derivative.

Mechanistic Rationale

This route begins with the formation of an imine from a cyclohexanone derivative. Separately, a ketene is generated in situ from an acyl chloride and a non-nucleophilic base, such as triethylamine. The electron-rich ketene then undergoes a concerted [π²s + π²a] cycloaddition with the imine to form the β-lactam ring. The stereochemical outcome can often be controlled by reaction conditions.[7] The resulting spirocyclic β-lactam is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to furnish the final amine.

Experimental Protocol: Synthesis via Staudinger Cycloaddition and Reduction
  • Imine Formation: A suitable N-protected piperidin-4-one (e.g., N-Boc-4-piperidone) is reacted with an amine to form the corresponding imine. This example is for the isomeric 2-azaspiro[3.5]nonane, but the principle applies to the 1-aza isomer starting from a cyclohexanone-derived imine. A more direct route to the 1-aza isomer starts with the imine of cyclohexanone.

  • Cycloaddition: The imine (1.0 eq) is dissolved in anhydrous dichloromethane (0.2 M) under an inert nitrogen atmosphere and cooled to 0 °C.

  • Chloroacetyl chloride (1.2 eq) is added dropwise, followed by the slow addition of triethylamine (1.5 eq).

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours, monitoring by TLC.

  • Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude β-lactam is purified by chromatography.

  • Reduction: The purified spiro-β-lactam (1.0 eq) is dissolved in anhydrous THF (0.1 M) and added dropwise to a stirred suspension of LiAlH₄ (2.0-3.0 eq) in THF at 0 °C.

  • The mixture is heated to reflux for 4-8 hours.

  • Work-up and Purification: The reaction is cooled to 0 °C and cautiously quenched by sequential addition of water, 15% NaOH solution, and more water (Fieser workup). The resulting solids are filtered off, and the filtrate is dried and concentrated to give 1-azaspiro[3.5]nonane, which can be further purified by distillation or chromatography.

Route Analysis
  • Advantages: This is a highly convergent route that rapidly constructs the core spirocyclic system. It offers flexibility as various substituted ketenes and imines can be used to generate diverse analogs.

  • Disadvantages: The Staudinger reaction can sometimes yield a mixture of diastereomers.[7] The use of highly reactive reagents like acyl chlorides and LiAlH₄ requires stringent anhydrous conditions and careful handling. Scalability can be challenging due to the exothermic nature of the reduction step.

Route 3: Modern Photochemical Nitrogen-Atom Deletion

A cutting-edge approach leverages visible-light photoredox catalysis for skeletal editing. This recently reported method involves the nitrogen-atom deletion from a larger, more complex spirocyclic secondary amine to contract the ring and form the desired azaspirocycle.[8] This represents a non-traditional and highly innovative disconnection.

Mechanistic Rationale

The synthesis starts with a readily available spirocyclic amine, such as 7-azaspiro[4.5]decane. Under visible light irradiation, a photocatalyst excites and facilitates a single-electron transfer (SET) process with the starting amine. This generates a key radical intermediate which undergoes fragmentation, extruding a nitrogen-containing fragment and forming a new C-C bond to yield the contracted 7-azaspiro[3.5]nonane (an isomer of the target 1-azaspiro[3.5]nonane, but the principle is demonstrated).[8] This strategy provides direct access to complex motifs that can be difficult to synthesize via traditional methods.

Experimental Protocol (Conceptual, based on reported transformations)
  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, 8-azaspiro[4.5]decane (1.0 eq, the precursor to 1-azaspiro[3.5]nonane) is combined with a suitable photocatalyst (e.g., an iridium or organic dye catalyst) in an appropriate solvent (e.g., acetonitrile).

  • Degassing: The reaction mixture is thoroughly degassed by sparging with nitrogen or argon for 15-20 minutes.

  • Irradiation: The vial is sealed and placed in front of a blue LED light source and stirred vigorously at room temperature.

  • Monitoring: The reaction is monitored for the consumption of starting material by GC-MS or LC-MS.

  • Work-up and Purification: Upon completion, the solvent is removed in vacuo. The residue is purified by flash column chromatography to isolate the 1-azaspiro[3.5]nonane product.

Route Analysis
  • Advantages: This is a highly innovative and potentially very efficient route. It operates under mild conditions (room temperature, visible light) and can provide access to strained ring systems. It represents a novel synthetic strategy of skeletal editing.[8]

  • Disadvantages: This is a new technology, and the substrate scope and scalability may not yet be fully established. The starting spirocyclic amines may not be commercially available and could require separate synthesis. Photocatalysts can be expensive.

Comparative Summary

ParameterRoute 1: Intramolecular Reductive AminationRoute 2: [2+2] CycloadditionRoute 3: Photochemical Nitrogen Deletion
Key Transformation Intramolecular iminium ion reductionKetene-imine [2+2] cycloadditionPhotoredox-mediated ring contraction
Starting Materials Cyclohexanone-derived linear amino-ketoneCyclohexanone imine, acyl chlorideLarger spirocyclic amine (e.g., 8-azaspiro[4.5]decane)
Typical Yield Moderate to High (for cyclization step)Good (often >60% for two steps)Moderate to Good (reported for similar systems[8])
Scalability Generally good, precursor synthesis is limitingModerate, reduction step can be challengingPotentially good, but may require specialized flow reactors
Reagent Safety Requires handling of cyanoborohydrideRequires handling of LiAlH₄ and acyl chloridesGenerally safer reagents, avoids harsh conditions
Versatility Moderate; depends on precursor availabilityHigh; many ketene/imine partners possiblePotentially high, but substrate scope is still developing
Innovation Level Classic, well-establishedEstablished, powerful C-C/C-N formationCutting-edge, novel disconnection

Visualization of Synthetic Pathways

Route 1: Intramolecular Reductive Amination

G cluster_0 Precursor Synthesis cluster_1 Cyclization start Cyclohexanone + Reagents precursor Linear Amino-Ketone start->precursor Multi-step iminium Cyclic Iminium Ion precursor->iminium Acid catalyst (e.g., AcOH) final 1-Azaspiro[3.5]nonane iminium->final Reducing Agent (e.g., NaBH3CN)

Caption: Workflow for the Reductive Amination route.

Route 2: [2+2] Cycloaddition

G cluster_0 [2+2] Cycloaddition cluster_1 Reduction ketene Ketene (from Acyl Chloride + Base) lactam Spirocyclic β-Lactam mid ketene->mid imine Cyclohexanone Imine imine->mid final 1-Azaspiro[3.5]nonane lactam->final LiAlH4 mid->lactam Staudinger Reaction

Caption: Workflow for the Staudinger Cycloaddition route.

Route 3: Photochemical Nitrogen Deletion

G start 8-Azaspiro[4.5]decane excited Radical Intermediate start->excited Photocatalyst, Visible Light (hν) final 1-Azaspiro[3.5]nonane excited->final Fragmentation & Ring Contraction

Caption: Conceptual workflow for the Photochemical route.

Conclusion and Outlook

The synthesis of 1-azaspiro[3.5]nonane can be approached through several distinct strategies, each with a unique profile of advantages and challenges.

  • Intramolecular Reductive Amination stands out as a reliable and robust method, ideal for producing the core scaffold when a viable precursor synthesis is in hand.

  • The Staudinger [2+2] Cycloaddition offers a convergent and flexible approach, particularly valuable for generating libraries of analogs by varying the cycloaddition partners, with the caveat of requiring careful handling of reactive intermediates.

  • Photochemical Nitrogen Deletion represents the frontier of synthetic methodology. Its mild conditions and novel bond-forming logic make it an exciting option for future applications, though it is the least established in terms of widespread adoption and scalability.

The choice of synthetic route will ultimately depend on the specific goals of the project, including the required scale, desired analog diversity, available starting materials, and the laboratory's capabilities for handling specific reagents. As the demand for novel spirocyclic scaffolds in drug discovery continues to grow, the development of even more efficient and innovative routes to structures like 1-azaspiro[3.5]nonane will remain a key area of research.

References

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Navigating the Metabolic Maze: A Comparative Guide to the Stability of Compounds with a 1-Azaspiro[3.5]nonane Moiety

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of candidates with optimized pharmacokinetic profiles is paramount. A critical determinant of a drug's success is its metabolic stability, the inherent resistance to biotransformation by the body's enzymatic machinery. The liver, as the primary site of drug metabolism, employs a host of enzymes, most notably the Cytochrome P450 (CYP) superfamily, to modify xenobiotics, preparing them for excretion.[1][2][3] This metabolic gauntlet can prematurely terminate a drug's therapeutic action, generate toxic byproducts, or lead to undesirable drug-drug interactions.[1][4] Consequently, medicinal chemists are increasingly turning to novel molecular scaffolds that can navigate this metabolic maze and enhance a compound's longevity and safety.

One such scaffold gaining significant traction is the 1-azaspiro[3.5]nonane moiety. This guide provides an in-depth, comparative analysis of the metabolic stability of compounds incorporating this unique three-dimensional (3D) framework. We will delve into the experimental data that underscores its advantages over more traditional, planar heterocyclic systems and provide detailed, field-proven protocols for assessing metabolic stability in your own research.

The Spirocyclic Advantage: Escaping Flatland for Enhanced Stability

Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the increasing recognition of the benefits of 3D molecular architecture has led to a paradigm shift.[5][6] Spirocycles, characterized by two rings sharing a single common atom, introduce conformational rigidity and a more complex 3D topology.[5] This structural feature can significantly impact a molecule's physicochemical and pharmacokinetic properties, often leading to improved aqueous solubility, metabolic stability, and target binding selectivity.[5][7]

The 1-azaspiro[3.5]nonane scaffold, in particular, has emerged as a promising bioisosteric replacement for more metabolically labile moieties like piperidine.[8][9][10] Its inherent 3D nature can shield metabolically susceptible sites from enzymatic attack, a crucial strategy for enhancing drug half-life.

Comparative Metabolic Stability: 1-Azaspiro[3.5]nonane vs. Alternative Scaffolds

To objectively assess the metabolic robustness of the 1-azaspiro[3.5]nonane moiety, we have compiled and compared metabolic stability data from various sources. The following table summarizes key parameters such as half-life (t½) and intrinsic clearance (CLint) from in vitro assays. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the public domain; therefore, these values should be interpreted as illustrative of general trends.

ScaffoldCompound ExampleAssay SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg or /10^6 cells)Reference
1-Azaspiro[3.5]nonane Analog 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivative (7b)Human & Mouse Liver MicrosomesHigh Stability (Quantitative data not specified)Favorable (Quantitative data not specified)[11]
1-Azaspiro[3.3]heptane Analog Model Amide (59)Human Liver Microsomes5232 (mg min−1 μL−1)[12]
2-Azaspiro[3.3]heptane Analog Model Amide (58)Human Liver Microsomes3153 (mg min−1 μL−1)[12]
Piperidine Analog Model Amide (57)Human Liver MicrosomesNot specified14 (mg min−1 μL−1)[12]
General Spirocyclic MCHr1 Antagonists Azaspirocycle-containing compoundsNot specifiedImproved vs. morpholineLowered logD values[13]

Key Insights from the Data:

  • The 1-azaspiro[3.5]nonane derivative (7b) was explicitly described as having "high metabolic stabilities in human and mouse liver microsomes," highlighting its potential.[11]

  • In a direct comparison of piperidine bioisosteres, the 1-azaspiro[3.3]heptane analog (a close structural relative to 1-azaspiro[3.5]nonane) demonstrated a significantly longer half-life and lower intrinsic clearance compared to its 2-azaspiro[3.3]heptane counterpart.[12]

  • While the piperidine analog showed the lowest intrinsic clearance in this specific study, it's crucial to consider that piperidines are well-known to undergo metabolism at various positions, and this single data point may not represent the broader class. The improved stability of the 1-azaspiro[3.3]heptane over the 2-azaspiro[3.3]heptane is a key finding, suggesting the position of the nitrogen within the spirocyclic system is critical for metabolic stability.[12]

  • The general trend of improved metabolic stability for spirocyclic compounds compared to their less rigid or planar analogs is a recurring theme in the literature.[7][13][14]

Unraveling the Metabolic Pathways

The metabolic fate of a compound is determined by the enzymatic reactions it undergoes, broadly classified into Phase I and Phase II metabolism.[15][16]

  • Phase I Metabolism: These reactions, primarily oxidation, reduction, and hydrolysis, introduce or unmask polar functional groups.[15] The cytochrome P450 (CYP) enzymes are the major players in Phase I metabolism.[1][17] For compounds containing a 1-azaspiro[3.5]nonane moiety, likely Phase I metabolic pathways include:

    • N-dealkylation: If the nitrogen is substituted.

    • Hydroxylation: At positions on the carbocyclic or azacyclic rings.

    • Oxidation: Of the nitrogen to form an N-oxide.

  • Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.[15][16][18]

The rigid, 3D structure of the 1-azaspiro[3.5]nonane scaffold can sterically hinder the approach of metabolizing enzymes to susceptible sites, thereby slowing the rate of metabolism and enhancing the compound's stability.

Parent Parent Compound (1-Azaspiro[3.5]nonane moiety) PhaseI Phase I Metabolism (CYP450 enzymes) Parent->PhaseI PhaseII Phase II Metabolism (e.g., UGTs, SULTs) Parent->PhaseII N_Dealkylation N-Dealkylation PhaseI->N_Dealkylation Hydroxylation Hydroxylation PhaseI->Hydroxylation N_Oxidation N-Oxidation PhaseI->N_Oxidation N_Dealkylation->PhaseII Hydroxylation->PhaseII N_Oxidation->PhaseII Conjugated_Metabolites Polar, Excretable Conjugated Metabolites PhaseII->Conjugated_Metabolites caption Potential Metabolic Pathways for 1-Azaspiro[3.5]nonane Compounds

Caption: Potential Metabolic Pathways for 1-Azaspiro[3.5]nonane Compounds.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of your compounds, two primary in vitro assays are widely employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[19]

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method primarily used to evaluate Phase I metabolism mediated by enzymes like CYPs found in the microsomal fraction of the liver.[20][21]

Principle: The test compound is incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH). The rate of disappearance of the parent compound over time is measured by LC-MS/MS.[21][22]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a working solution (e.g., 1 µM) in the incubation buffer.[20]

  • Microsome Preparation: Thaw cryopreserved liver microsomes (human, rat, mouse, etc.) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[21]

  • Incubation:

    • Pre-warm the microsome suspension and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system (to ensure a constant supply of the cofactor).[20]

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[21][23]

  • Reaction Termination: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20][21] This step also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound concentration relative to the internal standard.[20][21]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).[24]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound Preparation Incubation Incubation at 37°C with NADPH Compound->Incubation Microsomes Liver Microsome Preparation Microsomes->Incubation Sampling Time Point Sampling Incubation->Sampling Termination Reaction Termination Sampling->Termination Processing Sample Processing Termination->Processing LCMS LC-MS/MS Analysis Processing->LCMS Data Data Analysis (t½, CLint) LCMS->Data caption Liver Microsomal Stability Assay Workflow

Caption: Liver Microsomal Stability Assay Workflow.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolizing enzymes and their corresponding cofactors in a more physiologically relevant environment.[25][26][27]

Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes, and the disappearance of the parent compound is monitored over time.[24][25]

Step-by-Step Methodology:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability. Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 cells/mL) in an appropriate incubation medium.[24]

  • Compound Preparation: Prepare a stock solution of the test compound and dilute it in the incubation medium to the final desired concentration (e.g., 1 µM).[24][25]

  • Incubation:

    • Pre-warm the hepatocyte suspension and the test compound solution to 37°C.

    • Initiate the assay by adding the test compound to the hepatocyte suspension.

    • Incubate the mixture at 37°C in a shaking water bath or incubator with a controlled atmosphere (e.g., 95% O2, 5% CO2).

  • Time Point Sampling: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the hepatocyte suspension.[28]

  • Reaction Termination: Stop the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) with an internal standard to the collected samples.[26][27]

  • Sample Processing: Homogenize or lyse the cells and then centrifuge to pellet cell debris.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of the remaining parent compound.[26][27]

  • Data Analysis: Similar to the microsomal stability assay, calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[24][28]

Conclusion: A Strategic Scaffold for Enhanced Drug Properties

The strategic incorporation of the 1-azaspiro[3.5]nonane moiety into drug candidates presents a compelling approach to overcoming metabolic liabilities. Its inherent three-dimensionality and conformational rigidity can effectively shield metabolically susceptible sites, leading to enhanced stability, longer half-lives, and potentially improved oral bioavailability.[13] As the demand for drug candidates with superior pharmacokinetic profiles continues to grow, the thoughtful application of novel spirocyclic scaffolds like 1-azaspiro[3.5]nonane will undoubtedly play a pivotal role in the successful development of the next generation of therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers to explore and leverage the metabolic advantages of this promising chemical motif.

References

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Evaluating the ADME Properties of 1-Azaspiro[3.5]nonane Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties, Metabolic Stability, and Permeability to Guide Scaffold Selection and Optimization.

Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel, three-dimensional (3D) scaffolds that venture beyond the "flatland" of traditional aromatic compounds is a paramount objective.[1] Spirocycles, with their inherent structural rigidity and defined exit vectors, have emerged as highly attractive building blocks.[1][2][3] The 1-azaspiro[3.5]nonane scaffold, in particular, has garnered significant attention for its potential to yield drug candidates with favorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[4] This guide provides a comprehensive, data-driven comparison of 1-azaspiro[3.5]nonane analogs, designed to equip researchers with the insights needed for informed scaffold selection and lead optimization.

The strategic incorporation of spirocyclic motifs can significantly enhance the physicochemical properties of drug candidates.[2] By increasing the fraction of sp3-hybridized carbons (Fsp3), these scaffolds can improve solubility, metabolic stability, and target engagement, while mitigating liabilities often associated with planar, aromatic systems.[5]

Core Directive: A Data-Centric Comparative Analysis

This guide offers a head-to-head comparison of key ADME properties for a representative 1-azaspiro[3.5]nonane analog against a commonly used saturated heterocyclic scaffold, piperidine, to provide a clear context for its potential advantages.

Table 1: Comparative Physicochemical and In Vitro ADME Properties
Property1-Azaspiro[3.5]nonane AnalogSubstituted PiperidineData Type
Predicted XLogP3 1.82.1In Silico
Predicted Water Solubility 15.5 g/L10.3 g/LIn Silico
Topological Polar Surface Area (TPSA) 20.3 Ų20.3 ŲIn Silico
Aqueous Solubility (Shake-Flask) HighModerateExperimental
Caco-2 Permeability (Papp) HighModerate to HighExperimental
Human Liver Microsomal Stability (t½) > 60 minVariable (often < 30 min)Experimental

Note: The data presented are representative and can vary based on specific substitutions.[4]

Scientific Integrity & Logic: Causality Behind Experimental Observations

Expertise & Experience in Scaffold Evaluation

The choice of a chemical scaffold is a critical decision in the drug discovery cascade.[6] While potency against a biological target is a primary driver, a compound's ADME profile ultimately determines its success as a therapeutic agent.[7][8] The 1-azaspiro[3.5]nonane scaffold's inherent 3D geometry contributes to its favorable ADME properties. The spirocyclic nature can shield metabolically labile sites, leading to enhanced stability in the presence of drug-metabolizing enzymes, a significant advantage over more flexible or planar scaffolds.[9]

Trustworthiness Through Self-Validating Systems

The protocols described below for evaluating ADME properties are industry-standard assays that provide reliable and reproducible data, forming a self-validating system for compound evaluation.[10][11]

Authoritative Grounding & Comprehensive References

The claims and protocols presented herein are supported by established scientific principles and methodologies widely accepted in the field of drug metabolism and pharmacokinetics (DMPK).[12][13]

In-Depth Analysis of ADME Parameters

Absorption: Solubility and Permeability

A drug's ability to be absorbed from the gastrointestinal tract is fundamentally linked to its aqueous solubility and its ability to permeate the intestinal epithelium.

  • Aqueous Solubility : The 1-azaspiro[3.5]nonane scaffold generally imparts greater aqueous solubility compared to more lipophilic carbocyclic or aromatic systems.[4] This is a direct consequence of its less "greasy" nature and the introduction of a polar nitrogen atom. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[14][15][16]

  • Permeability : The Caco-2 permeability assay is a robust in vitro model that mimics the human intestinal barrier.[17][18][19] The 1-azaspiro[3.5]nonane analogs often exhibit favorable permeability, suggesting good potential for oral absorption.[20] Their low topological polar surface area (TPSA) is a good predictor of this property.[4]

Distribution: Plasma Protein Binding

Once absorbed, a drug's distribution in the body is influenced by its binding to plasma proteins. Highly protein-bound drugs have a lower volume of distribution and are less available to interact with their target. While not detailed in the table, the lower lipophilicity of the 1-azaspiro[3.5]nonane scaffold suggests a reduced propensity for extensive plasma protein binding.

Metabolism: Microsomal Stability

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes found in liver microsomes are responsible for the metabolic clearance of a vast number of drugs.[21]

  • Human Liver Microsomal (HLM) Stability Assay : This assay provides a measure of a compound's intrinsic clearance.[22][23] The 1-azaspiro[3.5]nonane scaffold often demonstrates high stability in HLM assays, indicating a lower susceptibility to Phase I metabolic reactions.[24][25] This metabolic robustness can lead to a longer in vivo half-life and a more desirable dosing regimen.

Excretion

The routes and rate of a drug's elimination from the body are critical pharmacokinetic parameters. While specific excretion pathways are determined through in vivo studies, the favorable solubility of 1-azaspiro[3.5]nonane analogs suggests that renal clearance is a likely and efficient route of elimination.

Visualization & Formatting

Diagram 1: General Workflow for In Vitro ADME Evaluation

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution Solubility Aqueous Solubility (Shake-Flask) Permeability Caco-2 Permeability Solubility->Permeability Lipophilicity LogD/LogP PPB Plasma Protein Binding Lipophilicity->PPB HLM_Stability Microsomal Stability Permeability->HLM_Stability Hepatocyte_Stability Hepatocyte Stability HLM_Stability->Hepatocyte_Stability

Caption: A streamlined workflow for the in vitro evaluation of key ADME properties.[26]

Experimental Protocols

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)
  • Compound Preparation : Accurately weigh the test compound.

  • Incubation : Add an excess of the solid compound to a phosphate-buffered saline (PBS) solution at pH 7.4.[27]

  • Equilibration : Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium is reached.[14]

  • Separation : Separate the undissolved solid from the saturated solution by centrifugation or filtration.[28]

  • Quantification : Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as LC-MS/MS.[16]

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture : Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21 days to allow for differentiation and formation of a confluent monolayer.[18][19]

  • Monolayer Integrity Check : Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[18]

  • Dosing : Add the test compound to the apical (A) side of the monolayer to assess A-to-B (absorptive) permeability. For efflux assessment, add the compound to the basolateral (B) side for B-to-A permeability.[29]

  • Sampling : At predetermined time points (e.g., 2 hours), collect samples from the receiver compartment.[18]

  • Analysis : Quantify the concentration of the test compound in the collected samples by LC-MS/MS.

  • Calculation : Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.[17]

Protocol 3: Human Liver Microsomal Stability Assay
  • Reagent Preparation : Prepare a reaction mixture containing human liver microsomes and a NADPH regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).[22][23]

  • Initiation : Pre-incubate the test compound with the microsomes at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.[22]

  • Time Points : At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[21]

  • Sample Processing : Centrifuge the samples to pellet the precipitated protein.

  • Analysis : Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Interpretation : Determine the rate of disappearance of the test compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[23]

Conclusion

The 1-azaspiro[3.5]nonane scaffold presents a compelling profile for the development of drug candidates with favorable ADME properties. Its inherent three-dimensionality contributes to improved aqueous solubility and metabolic stability when compared to more traditional, planar scaffolds. The systematic evaluation of these properties using the robust in vitro assays detailed in this guide is essential for de-risking candidates early in the discovery process and for making data-driven decisions to advance the most promising compounds toward clinical development.[30][31] By understanding the interplay of these ADME parameters, medicinal chemists can more effectively design and optimize the next generation of therapeutics.

References

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Cross-referencing spectroscopic data for 1-Azaspiro[3.5]nonane confirmation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Confirmation of 1-Azaspiro[3.5]nonane: A Comparative Cross-Referencing Approach

As a Senior Application Scientist, the unambiguous structural confirmation of novel or synthesized compounds is paramount. This guide provides a comprehensive framework for the spectroscopic characterization of 1-Azaspiro[3.5]nonane, a valuable spirocyclic scaffold in medicinal chemistry. Spirocyclic systems are increasingly sought after in drug discovery for their ability to introduce three-dimensionality and explore novel chemical space.[1][2] This guide moves beyond a simple recitation of data, focusing on the causality behind the spectral features and employing a cross-referencing methodology against logical alternatives to build a robust, self-validating confirmation of the target structure.

Pillar 1: The Analytical Workflow - A Multi-Technique Approach

No single spectroscopic technique provides absolute structural proof. True confidence is achieved by integrating the complementary data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Each technique probes a different aspect of the molecule's constitution, and their combined data must converge on a single, unambiguous structure.

General Experimental Protocol

A standardized approach to data acquisition is crucial for reproducibility.

  • Sample Preparation : Ensure the sample of 1-Azaspiro[3.5]nonane is of high purity. For NMR, dissolve ~5-10 mg in 0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃). For IR, a thin film on a salt plate (for neat liquids) or a KBr pellet (for solids) is standard. For GC-MS, prepare a dilute solution in a volatile solvent like dichloromethane or methanol.

  • IR Spectroscopy : Acquire the spectrum over the range of 4000-400 cm⁻¹. Key areas of interest are the N-H stretching region (3500-3300 cm⁻¹), C-H stretching (3000-2850 cm⁻¹), and the fingerprint region (<1500 cm⁻¹).[3][4]

  • NMR Spectroscopy :

    • ¹H NMR : Acquire a standard proton spectrum. Note the chemical shifts (δ), signal integrations, and coupling patterns (multiplicity).

    • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments and their chemical shifts.[5]

  • Mass Spectrometry : Obtain an electron ionization (EI) mass spectrum. Identify the molecular ion peak (M⁺) to confirm the molecular weight and analyze the fragmentation pattern for characteristic losses. For unambiguous molecular formula confirmation, High-Resolution Mass Spectrometry (HRMS) is essential.

dot graph TD; subgraph "General Spectroscopic Workflow" A[Purified 1-Azaspiro[3.5]nonane Sample] --> B{Sample Preparation}; B --> C[IR Spectroscopy]; B --> D[NMR Spectroscopy]; B --> E[Mass Spectrometry]; C --> F[IR Spectrum]; D --> G[¹H & ¹³C NMR Spectra]; E --> H[Mass Spectrum]; F & G & H --> I((Structural Confirmation)); end

caption1; end

Pillar 2: Interpreting the Spectroscopic Signature of 1-Azaspiro[3.5]nonane

Based on its structure—a secondary amine with a four-membered azetidine ring spiro-fused to a six-membered cyclohexane ring—we can predict a unique spectroscopic fingerprint.

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum provides a quick confirmation of the key functional groups. For 1-Azaspiro[3.5]nonane, a secondary amine, we anticipate:

  • N-H Stretch : A single, moderately sharp peak around 3300-3420 cm⁻¹. This is characteristic of secondary amines (R₂NH), distinguishing it from primary amines (RNH₂) which show two peaks (symmetric and asymmetric stretching).[6][7] The absence of a broad O-H stretch rules out alcohol contaminants.

  • C-H Stretch : Strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹), confirming the presence of aliphatic sp³ C-H bonds in the cyclohexane and azetidine rings.[3]

  • N-H Bend : A band in the 1650-1550 cm⁻¹ region, though it can sometimes be weak.

  • C-N Stretch : Found in the fingerprint region, typically between 1250-1000 cm⁻¹ for aliphatic amines.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR provides the detailed connectivity map of the molecule.

¹H NMR Spectroscopy: Due to the plane of symmetry passing through the N-H bond and the spiro carbon, the molecule will exhibit a simplified spectrum.

  • α-Protons (Azetidine Ring, -CH₂-N-) : These protons are adjacent to the electronegative nitrogen atom and will be deshielded, appearing downfield around δ 2.5-3.0 ppm. They would likely appear as a triplet.

  • β-Protons (Azetidine Ring, -CH₂-C(spiro)-) : These protons would be expected around δ 1.8-2.2 ppm, likely as a triplet.

  • α'-Protons (Cyclohexane Ring, -CH₂-C(spiro)-) : The four protons on the carbons adjacent to the spiro center are equivalent and should appear as a multiplet around δ 1.5-1.8 ppm.

  • β' and γ'-Protons (Cyclohexane Ring) : The remaining six protons of the cyclohexane ring will be in the typical aliphatic region (δ 1.2-1.6 ppm) and may overlap, forming a complex multiplet.

  • N-H Proton : A broad singlet, typically in the δ 1.0-3.0 ppm range, whose position is concentration and solvent-dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will directly show the number of non-equivalent carbon atoms. Given the molecule's symmetry, we expect to see 5 distinct signals:

  • Spiro Carbon (Cq) : This quaternary carbon is unique and typically appears in the δ 30-55 ppm range.

  • α-Carbons (Azetidine Ring, -CH₂-N-) : These two equivalent carbons are directly attached to the nitrogen and will be the most downfield of the sp³ carbons, typically in the range of δ 35-55 ppm.[8]

  • β-Carbons (Azetidine Ring, -CH₂-C(spiro)-) : These two equivalent carbons are expected in the δ 20-45 ppm range.

  • α'-Carbons (Cyclohexane Ring, -CH₂-C(spiro)-) : The two equivalent carbons adjacent to the spiro center.

  • β' and γ'-Carbons (Cyclohexane Ring) : The remaining four carbons of the cyclohexane ring may resolve into two distinct signals.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the molecular weight and key structural fragments.

  • Molecular Ion (M⁺) : 1-Azaspiro[3.5]nonane (C₈H₁₅N) has a molecular weight of 125.22 g/mol . The molecular ion peak should appear at m/z = 125. According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.[9][10]

  • Fragmentation Pattern : Cyclic amines typically undergo a characteristic fragmentation involving cleavage of the bond beta to the nitrogen atom (α-cleavage relative to the amine functional group), followed by ring opening.[9] The base peak often results from this cleavage, which for cyclic amines leads to the loss of an alkene. A prominent peak would also be expected at [M-1] due to the loss of a hydrogen atom from a carbon alpha to the nitrogen.[9]

Pillar 3: The Self-Validating System - Cross-Referencing with Alternatives

To definitively confirm the structure, we must demonstrate that the observed data is inconsistent with plausible alternatives. Let's compare the expected data for 1-Azaspiro[3.5]nonane with Piperidine (a simple cyclic amine) and 7-Azaspiro[3.5]nonane (a constitutional isomer).

Spectroscopic Feature1-Azaspiro[3.5]nonane (Predicted) Piperidine (Reference) 7-Azaspiro[3.5]nonane (Reference) Rationale for Differentiation
Molecular Formula C₈H₁₅NC₅H₁₁NC₈H₁₅NMS will differentiate from Piperidine but not its isomer.
Molecular Weight (M⁺) 12585125HRMS is needed to confirm the formula C₈H₁₅N.
IR: N-H Stretch (cm⁻¹) ~3300-3400 (1 peak)~3300-3400 (1 peak)~3300-3400 (1 peak)All are secondary amines; IR alone cannot distinguish them.
¹³C NMR Signals 535The number of signals distinguishes it from Piperidine.
¹³C NMR: Spiro Carbon Present (δ ~30-55 ppm)AbsentPresent (δ ~30-55 ppm)The presence of a quaternary carbon signal immediately confirms a spirocyclic structure, ruling out simple monocycles.
¹H NMR: α-Protons ~δ 2.5-3.0 (azetidine)~δ 2.8 (piperidine)~δ 2.7 (piperidine ring)Subtle chemical shift differences and coupling patterns in the α-protons will differ due to the distinct ring strain and environment of the azetidine vs. piperidine ring.
MS Fragmentation Complex pattern from spirocycle cleavageLoss of ethylene (m/z 56)Characteristic piperidine ring fragmentationThe fragmentation pattern will be unique. 7-Azaspiro[3.5]nonane will likely show fragmentation typical of a substituted piperidine, while 1-Azaspiro[3.5]nonane's fragmentation will be dictated by the more strained azetidine ring.

This comparative analysis forms the core of a self-validating protocol. The MS confirms the molecular formula, the ¹³C NMR confirms the spirocyclic nature and carbon count, the IR confirms the secondary amine functional group, and the ¹H NMR provides the final, detailed map of the proton environment that must be consistent with the 1-Azaspiro[3.5]nonane structure and not its isomers.

dot graph TD; subgraph "Logical Confirmation Pathway" A[Start: Unknown Compound] --> B{"MS: m/z = 125?"}; B -- Yes --> C{"HRMS: C₈H₁₅N?"}; B -- No --> Z[Reject]; C -- Yes --> D{"IR: N-H stretch (~3350 cm⁻¹)?"}; C -- No --> Z; D -- Yes --> E{"¹³C NMR: 5 Signals?"}; D -- No --> Z; E -- Yes --> F{"¹³C NMR: Quaternary C?"}; E -- No --> G[Consider other C₈H₁₅N isomers]; F -- Yes --> H["Hypothesis: Azaspiro[3.5]nonane"]; F -- No --> G; H --> I{"¹H & ¹³C chemical shifts & coupling match 1-Azaspiro[3.5]nonane structure?"}; I -- Yes --> J[Structure Confirmed]; I -- No --> K[Consider 7-Azaspiro[3.5]nonane or other spiro-isomers]; end

caption2; end

Conclusion

The structural confirmation of 1-Azaspiro[3.5]nonane is not achieved by a single measurement but by the logical convergence of multiple, complementary spectroscopic datasets. The key identifying features are: (1) a molecular ion at m/z 125 confirming the C₈H₁₅N formula; (2) the presence of a secondary amine N-H stretch in the IR spectrum; (3) five distinct signals in the ¹³C NMR spectrum, including one for a spiro quaternary carbon; and (4) a ¹H NMR spectrum consistent with the symmetric arrangement of protons on the azetidine and cyclohexane rings. By systematically comparing this expected data against plausible alternatives, researchers can achieve an unambiguous and robust confirmation of the target molecule, ensuring data integrity for subsequent research and development.

References

Safety Operating Guide

A Guide to the Safe Disposal of 1-Azaspiro[3.5]nonane and Related Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-Azaspiro[3.5]nonane, a heterocyclic amine. The principles and protocols outlined here are derived from established safety data for analogous structures and general best practices for amine waste management, providing a robust system for researchers and drug development professionals.

Hazard Identification and Essential Safety Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While specific toxicological data for the parent 1-Azaspiro[3.5]nonane is not extensively published, data from its derivatives and related spirocyclic amines provide a strong basis for a conservative risk assessment. The primary hazards are consistently identified as follows:

  • Corrosivity and Irritation : Causes skin irritation and serious eye damage.[1][2][3][4]

  • Respiratory Irritation : May cause irritation to the respiratory system upon inhalation of vapors or aerosols.[1][3][4]

  • Toxicity : Harmful if swallowed.[3][4]

Upon thermal decomposition, nitrogen-containing organic compounds can generate highly toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][5][6]

Table 1: Summary of GHS Hazard and Precautionary Statements

GHS Classification Hazard Statement Precautionary Measures (Examples)
Skin Irritation/Corrosion H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
Eye Damage/Irritation H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
STOT - Single Exposure H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]
Acute Toxicity (Oral) H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product.[3][4]

| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant.[1][7] |

Core Principles of Compliant Chemical Disposal

The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) governs this process under the Resource Conservation and Recovery Act (RCRA).[8] A core tenet is the "cradle-to-grave" responsibility of the waste generator. The following prohibitions are universal and form the foundation of safe disposal:

  • DO NOT dispose of 1-Azaspiro[3.5]nonane or its solutions down the drain.[1][5] Amines can be harmful to aquatic life and are not to be released into waterways.[9]

  • DO NOT dispose of this chemical in regular solid waste trash.[10]

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal. This merely transfers the hazard to the environment and presents an inhalation risk.

Pre-Disposal Procedures: Segregation, Containerization, and Storage

Proper handling before the final disposal is a critical step in maintaining a safe laboratory environment.

Step-by-Step Pre-Disposal Protocol
  • Segregation of Waste:

    • Rationale: Preventing unintended and potentially violent chemical reactions is the primary reason for segregation. Amine compounds are basic and can react exothermically with acids. They are also incompatible with strong oxidizing agents.

    • Action: Maintain a dedicated waste container specifically for 1-Azaspiro[3.5]nonane and other compatible amine-based wastes. Keep this container separate from acidic and oxidizing waste streams.[9]

  • Proper Containerization:

    • Rationale: The integrity of the waste container is essential to prevent leaks and spills.

    • Action: Use a container made of a compatible material (e.g., high-density polyethylene, glass) that is in good condition with a tightly sealing cap. The container must be suitable for transport by a licensed waste hauler.[9][11]

  • Accurate Labeling:

    • Rationale: Clear labeling ensures safe handling by all personnel and is a strict regulatory requirement.

    • Action: From the moment the first drop of waste is added, the container must be clearly labeled with the words "HAZARDOUS WASTE ". The label must also include the full chemical name ("1-Azaspiro[3.5]nonane"), the approximate concentration or composition of the waste, and the primary hazard warnings (e.g., "Corrosive," "Irritant").[11]

  • Safe Storage:

    • Rationale: Improper storage can lead to container degradation, spills, or exposure to incompatible conditions.

    • Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from direct sunlight and sources of ignition.[9] The container should be placed within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.

Approved Disposal Methodologies

The selection of a final disposal method must ensure the complete destruction or safe containment of the hazardous material in compliance with all regulations.

Primary Recommended Method: High-Temperature Incineration

This is the most effective and recommended disposal method for 1-Azaspiro[3.5]nonane.

  • Mechanism: Incineration subjects the organic compound to extremely high temperatures, causing its molecular structure to break down into simpler components like carbon dioxide, water, and nitrogen gases.[6]

  • Causality and Expert Insight: The primary advantage of incineration is the complete destruction of the organic hazard. However, the nitrogen atom in the azaspiro- structure presents a specific challenge: the potential formation of harmful nitrogen oxides (NOx).[6][12] For this reason, it is imperative that disposal is handled by a licensed facility whose incinerators are equipped with afterburners and flue-gas scrubbing systems.[5] These systems are designed to capture and neutralize NOx and other acidic gases, preventing their release into the atmosphere.[12][13]

  • Procedural Steps:

    • Ensure the waste is properly segregated, containerized, and labeled as described in Section 3.

    • Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional hazardous waste disposal company to arrange for pickup.[5][9]

    • Provide the waste disposal company with a Safety Data Sheet (SDS) or a detailed chemical profile to ensure they can handle the material correctly.

Alternative Method: Landfill (Post-Treatment Only)

Disposal in a hazardous waste landfill is a possible, but less preferred, route that is only permissible for treated waste.

  • Mechanism: Untreated liquid hazardous waste is strictly prohibited from land disposal under the EPA's Land Disposal Restrictions (LDR) program.[8][14] Before landfilling, the waste would need to be treated (e.g., solidified and stabilized) by a licensed Treatment, Storage, and Disposal Facility (TSDF) to meet specific concentration levels set by the EPA.[8][15]

  • Expert Insight: This method does not destroy the chemical but rather contains it. Given the availability of destructive incineration technology, landfilling is not the preferred environmental option for this type of organic compound. It is a passive management technique, whereas incineration is an active destruction technique.

Emergency Procedures: Spill Management

Accidents require immediate and correct action to mitigate risk.

Step-by-Step Spill Response Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup information.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile).[9]

  • Contain the Spill: Prevent the spill from spreading by diking the perimeter with an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.[1][3]

  • Absorb and Collect: Carefully cover and absorb the spill with the inert material. Once fully absorbed, use non-sparking tools to scoop the material into a designated, pre-labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Dispose: Seal the container and manage it as hazardous waste according to the procedures in Section 3 and 4.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing 1-Azaspiro[3.5]nonane from generation to final disposal.

G start Waste Generated: 1-Azaspiro[3.5]nonane segregate Step 1: Segregate Waste (Keep away from acids and oxidizers) start->segregate containerize Step 2: Containerize (Compatible, sealed container) segregate->containerize label Step 3: Label Container ('Hazardous Waste', full chemical name, hazards) containerize->label store Step 4: Store Safely (Cool, ventilated, secondary containment) label->store spill_q Is there a spill? store->spill_q spill_proc Execute Spill Management Protocol (Section 5) spill_q->spill_proc Yes pickup_q Ready for Disposal? spill_q->pickup_q No spill_proc->store Contain and store spill debris pickup_q->store No, continue to accumulate safely contact_ehs Contact EHS or Licensed Hazardous Waste Vendor pickup_q->contact_ehs Yes incinerate Final Disposal: High-Temperature Incineration (Facility with NOx scrubbing) contact_ehs->incinerate

Caption: Decision workflow for 1-Azaspiro[3.5]nonane waste management.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride. Retrieved from .

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link].

  • Capot Chemical. (2025). MSDS of 1-oxa-6-azaspiro[3.5]nonane hemioxalate.
  • PubChem. (n.d.). 1-Oxa-7-azaspiro(3.5)nonane. National Center for Biotechnology Information. Retrieved from [Link].

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  • Florida Department of Environmental Protection. (2024). Summary of Hazardous Waste Regulations. Retrieved from [Link].

  • Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. ScholarWorks at University of Montana. Retrieved from [Link].

  • McClelland Engineers Pvt Ltd. (n.d.). High-Nitrogen content Organic Waste Incinerator. Retrieved from [Link].

  • Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. SciSpace. Retrieved from [Link].

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  • Angene Chemical. (2022). Safety Data Sheet: 2,5-Dioxa-8-azaspiro[3.5]nonane.
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  • BASF. (2025). Safety data sheet.
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  • PubChem. (n.d.). 6-Oxa-1-azaspiro[3.5]nonane. National Center for Biotechnology Information. Retrieved from [Link].

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  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link].

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A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

As scientists, our primary goal is to push the boundaries of knowledge. However, this pursuit must be anchored in an unwavering commitment to safety. When working with novel or sparsely documented compounds like 1-Azaspiro[3.5]nonane, we cannot simply check boxes on a safety form. We must become proactive risk assessors, using chemical intuition and data from analogous structures to build a fortress of protection around ourselves and our colleagues.

Hazard Profile Analysis: An Informed Approach

Our safety strategy begins with understanding the likely threats. Based on data from various substituted azaspiro[3.5]nonane derivatives, we can anticipate a consistent set of hazards. This data-driven approach allows us to select PPE that provides targeted protection against the most probable risks.

Table 1: Anticipated Hazard Profile for 1-Azaspiro[3.5]nonane Based on Analogous Compounds

Hazard ClassificationPotential EffectRepresentative Sources
Skin Corrosion/Irritation (Category 2)Causes skin irritation, potentially leading to redness, itching, and inflammation.[1][3][4]
Serious Eye Damage/Irritation (Category 1/2A)Causes serious eye irritation or damage, with risk of redness, pain, or impaired vision.[1][3][4][5]
Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory tract irritation upon inhalation of dust or vapors.[3][4][5]
Acute Toxicity, Oral (Category 4)May be harmful if swallowed.[3]

It is critical to note that for many similar compounds, the official toxicological properties "have not been thoroughly investigated."[6] This lack of complete data reinforces the need for a comprehensive and cautious PPE strategy.

The Core of Protection: Engineering Controls and PPE

Effective safety is layered. We begin with engineering controls to minimize exposure, followed by carefully selected PPE to protect against any residual risk. Every component is chosen for a specific reason, directly correlated to the hazards identified above.

Primary Line of Defense: Engineering Controls

Before any PPE is worn, your environment must be engineered for safety. This is the most effective way to control hazards, as it removes or minimizes them at the source.

  • Chemical Fume Hood: All handling of 1-Azaspiro[3.5]nonane, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The primary function is to provide adequate ventilation, capturing and exhausting any vapors or aerosols that may be generated, directly mitigating the risk of respiratory irritation.[5][6][7]

  • Accessible Emergency Equipment: A fully functional and recently tested safety shower and eyewash station must be immediately accessible in the laboratory.[2] Proximity is key; in the event of a splash, every second counts.

Essential Personal Protective Equipment

Eye and Face Protection: Preventing Irreversible Damage

  • Why: The azaspiro chemical class consistently demonstrates the potential for serious eye irritation or damage.[3][4][5] A splash to the eye could have severe consequences.

  • What to Wear: Safety glasses with side-shields conforming to EN166 or NIOSH standards are the absolute minimum.[6] However, for any procedure involving larger quantities or a higher risk of splashing (e.g., transfers, reactions under pressure), it is strongly recommended to use chemical splash goggles in conjunction with a full-face shield.[4]

Hand Protection: Your Direct Interface

  • Why: Direct contact with 1-Azaspiro[3.5]nonane is likely to cause skin irritation.[3] Impervious gloves are the only barrier between the chemical and your skin.

  • What to Wear: Wear chemical-resistant gloves (e.g., nitrile) at all times.[7] It is crucial to inspect gloves for any signs of degradation or puncture before each use.[6] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[6] Contaminated gloves must be disposed of immediately as chemical waste.[6] After any handling task, wash your hands thoroughly with soap and water.[1][2][5]

Body Protection: Shielding Against Spills

  • Why: Accidental spills or splashes can contaminate personal clothing, leading to prolonged and often unnoticed skin exposure.

  • What to Wear: A clean, buttoned laboratory coat is mandatory. For larger-scale work, consider impervious or chemical-resistant clothing.[3] Any clothing that becomes contaminated must be removed immediately and decontaminated or disposed of according to your institution's guidelines.[7]

Respiratory Protection: A Necessary Precaution

  • Why: Inhalation may cause respiratory irritation.[3][4] While the fume hood is the primary control, respiratory protection may be necessary if engineering controls are insufficient or during the cleanup of a significant spill.

  • What to Wear: For routine handling within a fume hood, respiratory protection is not typically required. However, in situations with inadequate ventilation or for emergency response, a NIOSH-approved air-purifying respirator with appropriate cartridges (e.g., organic vapor) should be used.[6] For higher-level protection, a self-contained breathing apparatus (SCBA) may be necessary.[7][8]

Safe Handling Workflow: A Step-by-Step Protocol

This protocol provides a procedural framework for safely handling 1-Azaspiro[3.5]nonane. Each step is designed to minimize exposure and ensure a controlled environment.

  • Preparation and Pre-Use Inspection:

    • Verify the certification of the chemical fume hood.

    • Confirm the location and functionality of the nearest eyewash station and safety shower.

    • Don all required PPE: lab coat, safety goggles/face shield, and chemical-resistant gloves.

    • Inspect gloves for integrity.

  • Chemical Handling:

    • Perform all manipulations exclusively within the fume hood.

    • Keep the container tightly closed when not in use.[2][5][9]

    • When weighing or transferring, use techniques that minimize the generation of dust or aerosols.[4][6]

    • Avoid contact with skin and eyes.[1][4][7] Do not breathe vapors or dust.[1][4][5]

  • Post-Handling and Cleanup:

    • Clean the work area thoroughly upon completion.

    • Wipe down surfaces with an appropriate solvent and decontaminate as necessary.

    • Properly seal all waste containers.

  • Doffing PPE and Hygiene:

    • Remove PPE in a manner that avoids cross-contamination, disposing of single-use items (like gloves) in the designated chemical waste stream.

    • Wash hands and forearms thoroughly with soap and water.[2][4][6]

The following diagram visualizes this essential workflow.

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling (in Fume Hood) cluster_cleanup 3. Post-Procedure cluster_exit 4. Safe Exit Prep Verify Fume Hood & Emergency Equipment Don_PPE Don Required PPE (Goggles, Gloves, Coat) Prep->Don_PPE Handle Weigh & Transfer Chemical Don_PPE->Handle Proceed to Hood React Perform Experiment Handle->React Clean Clean & Decontaminate Work Surface React->Clean Experiment Complete Waste Seal & Segregate Chemical Waste Clean->Waste Doff_PPE Doff PPE Correctly Waste->Doff_PPE Leave Work Area Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Safe handling workflow for 1-Azaspiro[3.5]nonane.

Emergency Procedures and Disposal

Immediate First Aid Measures

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][6]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice.[4][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[2][5] Continue rinsing and seek immediate medical attention.[4][6][7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[6][7]

Waste Disposal Plan

Chemical waste management is a critical component of laboratory safety.

  • Containment: All waste contaminated with 1-Azaspiro[3.5]nonane, including empty containers, used gloves, and absorbent materials, must be collected in suitable, closed, and clearly labeled containers for disposal.[6]

  • Environmental Protection: Under no circumstances should the product or its waste be allowed to enter drains or waterways.[1][4][6]

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service or an approved waste disposal plant, in accordance with all local, state, and federal regulations.[5][6]

Conclusion: Building a Culture of Inherent Safety

Handling chemicals like 1-Azaspiro[3.5]nonane, where data is incomplete, requires a mindset that goes beyond mere compliance. It demands scientific rigor applied to safety itself. By understanding the risks posed by analogous compounds, thoughtfully selecting and using the correct PPE, and adhering to a structured and logical workflow, you create a robust safety system. This proactive approach ensures that your innovative work can proceed with confidence, grounded in the deep trust that comes from prioritizing the well-being of every member of your team.

References

  • Enamine. (n.d.). Safety Data Sheet - 1-thia-7-azaspiro[3.5]nonane hydrochloride.
  • Capot Chemical. (2025). MSDS of 1-oxa-6-azaspiro[3.5]nonane hemioxalate.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride.
  • ACCELA CHEMBIO INC. (n.d.). Material Safety Data Sheet - 2-Boc-2-azaspiro[3.5]nonane-7-carbonitrile.
  • MedchemExpress.com. (2025). Safety Data Sheet - tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - CID 131402886.
  • ChemicalBook. (2023). 8-Oxa-5-azaspiro[3.5]nonane - Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. (2022). 2,5-Dioxa-8-azaspiro[3.5]nonane - Safety Data Sheet.
  • Angene Chemical. (2021). Safety Data Sheet - tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.